molecular formula C11H10O4 B291088 4-[(Cyclopropylcarbonyl)oxy]benzoic acid

4-[(Cyclopropylcarbonyl)oxy]benzoic acid

Cat. No.: B291088
M. Wt: 206.19 g/mol
InChI Key: VGKJDXSYXGDITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Cyclopropylcarbonyl)oxy]benzoic Acid is a high-quality chemical reagent intended solely for research use in laboratory settings. This benzoic acid derivative is characterized by a cyclopropylcarbonyl ester group. Its structural features make it a compound of interest in various research areas, potentially including medicinal chemistry for the synthesis and development of novel bioactive molecules, or as a building block in polymer science. Researchers value this compound for its specific reactivity and potential as a key intermediate in organic synthesis. The exact mechanism of action and full spectrum of applications are subject to ongoing research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Handling should be conducted by qualified professionals in accordance with all applicable laboratory safety protocols. Disclaimer: The specific applications, research value, and mechanism of action described are potential examples based on its structural class. Please verify the exact properties and suitability for your specific research from authoritative chemical data sources or experimental data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

4-(cyclopropanecarbonyloxy)benzoic acid

InChI

InChI=1S/C11H10O4/c12-10(13)7-3-5-9(6-4-7)15-11(14)8-1-2-8/h3-6,8H,1-2H2,(H,12,13)

InChI Key

VGKJDXSYXGDITO-UHFFFAOYSA-N

SMILES

C1CC1C(=O)OC2=CC=C(C=C2)C(=O)O

Canonical SMILES

C1CC1C(=O)OC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Foundational & Exploratory

4-[(Cyclopropylcarbonyl)oxy]benzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-[(Cyclopropylcarbonyl)oxy]benzoic Acid: Structure, Synthesis, and Scientific Significance

Executive Summary: This technical guide provides a comprehensive overview of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The document elucidates its chemical structure, outlines a detailed synthetic pathway, and provides a thorough analysis of its characterization using modern spectroscopic techniques. Furthermore, this guide explores the scientific rationale behind its design, focusing on the strategic incorporation of the cyclopropyl moiety and its potential application as an ester prodrug. This whitepaper is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical, field-proven insights.

Introduction

4-[(Cyclopropylcarbonyl)oxy]benzoic acid is an aromatic carboxylic acid bearing a cyclopropylcarbonyl ester group. It is structurally derived from two key precursors: 4-hydroxybenzoic acid and cyclopropanecarboxylic acid. The parent molecule, 4-hydroxybenzoic acid (also known as p-hydroxybenzoic acid or PHBA), is a well-established scaffold in pharmaceuticals and its esters, known as parabens, are widely used as preservatives.[1][2] Derivatives of 4-hydroxybenzoic acid are known to possess a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and antiviral properties.[2][3]

The second component, the cyclopropyl group, is a highly valued "privileged structural fragment" in modern drug discovery.[4] Its unique stereoelectronic properties, including enhanced π-character in its C-C bonds and conformational rigidity, can confer significant advantages to a drug molecule.[4] Incorporating a cyclopropyl ring can improve metabolic stability, enhance potency, reduce off-target effects, and favorably modulate pharmacokinetic properties.[4][5]

The combination of these two moieties in 4-[(Cyclopropylcarbonyl)oxy]benzoic acid creates a molecule with potential utility as an ester prodrug. Ester prodrugs are inactive compounds that, upon enzymatic or chemical hydrolysis in the body, release the active parent drug.[6] This strategy is often employed to improve a drug's solubility, stability, or targeted delivery.[6] In this context, 4-[(Cyclopropylcarbonyl)oxy]benzoic acid could be designed to release the bioactive 4-hydroxybenzoic acid scaffold.

Chemical Structure and Properties

Molecular Structure

The chemical structure of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid consists of a central benzene ring substituted at positions 1 and 4 with a carboxylic acid group and a cyclopropylcarbonyl ester group, respectively.

Caption: Chemical structure of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented below. These values are calculated based on its structure.

PropertyValueSource
IUPAC Name 4-[(Cyclopropylcarbonyl)oxy]benzoic acid-
Molecular Formula C₁₁H₁₀O₄Calculated
Molecular Weight 206.19 g/mol Calculated
Appearance White to off-white solid (Predicted)-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol); sparingly soluble in water (Predicted)[1]
logP 1.8 - 2.2 (Predicted)-
pKa ~4.5 (Predicted for carboxylic acid group)[1]

Synthesis and Mechanism

Synthetic Strategy

The most direct and efficient synthesis of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid is achieved through the esterification of 4-hydroxybenzoic acid. This involves the reaction of the phenolic hydroxyl group of 4-hydroxybenzoic acid with an activated form of cyclopropanecarboxylic acid, such as cyclopropanecarbonyl chloride. This is a classic nucleophilic acyl substitution reaction. A non-nucleophilic base, such as pyridine or triethylamine, is typically used to neutralize the HCl byproduct generated during the reaction.[7]

Experimental Protocol: Esterification of 4-Hydroxybenzoic Acid

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by qualified personnel. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Cyclopropanecarbonyl chloride (1.1 eq)

  • Pyridine (2.0 eq) or Triethylamine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzoic acid (1.0 eq) and anhydrous dichloromethane.

  • Base Addition: Cool the resulting suspension to 0 °C in an ice bath. Add pyridine or triethylamine (2.0 eq) dropwise with stirring.

  • Acylation: Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the reaction mixture at 0 °C. The causality for this slow, cooled addition is to control the exothermic nature of the reaction and prevent potential side reactions.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess pyridine/triethylamine, while the bicarbonate wash removes any unreacted starting acid.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield the pure 4-[(Cyclopropylcarbonyl)oxy]benzoic acid.

Workflow Visualization

The synthesis and purification workflow can be visualized as a linear process.

G cluster_synthesis Synthesis cluster_workup Workup & Purification start Dissolve 4-Hydroxybenzoic Acid in Anhydrous DCM add_base Add Pyridine/TEA at 0°C start->add_base add_acyl Add Cyclopropanecarbonyl Chloride at 0°C add_base->add_acyl react Stir at RT (4-12h) Monitor by TLC add_acyl->react quench Quench with 1M HCl react->quench extract Extract with DCM quench->extract wash Wash (HCl, NaHCO₃, Brine) extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product product purify->product Pure Product

Sources

4-cyclopropanecarbonyloxybenzoic acid properties and uses

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-cyclopropanecarbonyloxybenzoic acid: Properties and Uses

Introduction

4-cyclopropanecarbonyloxybenzoic acid is a derivative of benzoic acid featuring a cyclopropane ring linked via an ester functional group. This molecule holds significant interest for researchers in medicinal chemistry and materials science. The incorporation of a cyclopropyl group is a well-established strategy in drug design to enhance metabolic stability, improve potency, and fine-tune physicochemical properties.[1] The strained three-membered ring can act as a bioisostere for other functional groups and can introduce conformational rigidity, which can be advantageous for binding to biological targets.[1] This guide provides a comprehensive overview of the properties, synthesis, analytical characterization, and potential applications of 4-cyclopropanecarbonyloxybenzoic acid, offering valuable insights for professionals in drug development and chemical research.

Physicochemical Properties

PropertyValueSource/Comment
Molecular Formula C11H10O4Calculated
Molecular Weight 206.19 g/mol Calculated
CAS Number Not explicitly found; requires synthesis and registration.
Appearance Expected to be a white to off-white crystalline solid.Based on similar benzoic acid derivatives.[2]
Solubility Slightly soluble in water; more soluble in polar organic solvents like alcohols, acetone, and DMSO.Based on the properties of 4-hydroxybenzoic acid.[2]
pKa Estimated to be around 4-5.The carboxylic acid proton is acidic, similar to benzoic acid.[2]
LogP (Octanol/Water Partition Coefficient) Estimated to be in the range of 2-3.Indicates moderate lipophilicity.

Synthesis and Manufacturing

The synthesis of 4-cyclopropanecarbonyloxybenzoic acid can be achieved through a straightforward esterification reaction. A plausible and efficient method involves the reaction of 4-hydroxybenzoic acid with cyclopropanecarbonyl chloride.

Proposed Synthetic Pathway

Synthetic Pathway A 4-Hydroxybenzoic Acid C 4-cyclopropanecarbonyloxybenzoic acid A->C B Cyclopropanecarbonyl Chloride B->C reagents Pyridine or Triethylamine Dichloromethane (DCM) Room Temperature reagents->C

Caption: Proposed synthesis of 4-cyclopropanecarbonyloxybenzoic acid.

Experimental Protocol: Esterification

This protocol describes a standard procedure for the synthesis of 4-cyclopropanecarbonyloxybenzoic acid.

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-hydroxybenzoic acid in anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. This will deprotonate the phenolic hydroxyl group, making it a more potent nucleophile.

  • Acylation: Cool the mixture in an ice bath and slowly add 1.1 equivalents of cyclopropanecarbonyl chloride dropwise. The reaction is exothermic, and slow addition helps to control the temperature.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, dilute the mixture with DCM and wash with 1 M hydrochloric acid to remove the base. Subsequently, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product.

Analytical Characterization

To ensure the identity and purity of the synthesized 4-cyclopropanecarbonyloxybenzoic acid, a combination of analytical techniques should be employed.

Analytical Workflow

Analytical Workflow cluster_0 Primary Analysis cluster_1 Structural Elucidation A HPLC-UV E Final Purity and Identity Confirmation A->E B LC-MS B->E C ¹H NMR C->E D ¹³C NMR D->E

Caption: Workflow for analytical characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of organic compounds.[3][4]

  • Column: A reversed-phase C18 column is suitable for this analysis.

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) can be used.

  • Detection: UV detection at a wavelength around 254 nm is appropriate due to the aromatic nature of the compound.

  • Expected Result: A single major peak should be observed, and the purity can be calculated based on the peak area.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum should show characteristic peaks for the cyclopropyl protons (a multiplet in the upfield region) and the aromatic protons. The ¹³C NMR will confirm the presence of the carbonyl and carboxyl carbons.

  • Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.[5]

Applications and Biological Significance

While specific biological activities of 4-cyclopropanecarbonyloxybenzoic acid are not extensively documented, its structural motifs suggest several potential applications, particularly in drug discovery. Benzoic acid and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[6][7][8]

Potential Therapeutic Applications
  • Anti-inflammatory Agents: The core structure is related to other known anti-inflammatory compounds. It could potentially modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenases or by affecting signaling cascades such as the NF-κB pathway.[9]

  • Antimicrobial Agents: Phenolic esters and benzoic acid derivatives have been investigated for their antibacterial and antifungal properties.[10] The lipophilicity introduced by the cyclopropyl and ester groups may enhance cell membrane permeability, contributing to antimicrobial effects.

  • Enzyme Inhibitors: The carboxylic acid group can act as a key binding element to the active sites of various enzymes. The overall shape and electronics of the molecule could make it a candidate for inhibiting proteases, kinases, or other enzymes implicated in disease.

Role in Drug Design

The cyclopropyl group is often introduced to block metabolic oxidation at a particular position, thereby increasing the half-life of a drug.[1] It can also serve to orient the molecule within a receptor binding pocket, potentially increasing affinity and potency. Therefore, 4-cyclopropanecarbonyloxybenzoic acid can be considered a valuable building block for creating more complex drug candidates.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 4-cyclopropanecarbonyloxybenzoic acid.

  • Hazards: Based on similar structures, it may cause skin and eye irritation.[11][12] Inhalation of dust should be avoided.

  • Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-cyclopropanecarbonyloxybenzoic acid is a compound with significant potential, primarily as an intermediate and building block in the synthesis of novel therapeutic agents and specialty chemicals.[13] Its properties, derived from the combination of a benzoic acid core and a cyclopropyl moiety, make it an attractive scaffold for medicinal chemists. Further research into its biological activities could uncover specific applications and validate its role in the development of new drugs. The synthetic and analytical methods outlined in this guide provide a solid foundation for researchers and scientists working with this promising molecule.

References

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid, 4-benzyloxyphenyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Cyclopropylbenzoic acid. PubChem. Retrieved from [Link]

  • Donckele, E. J., & Douglas, C. J. (2017). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.
  • Sun, Z. Q., Ding, Z. Y., & Shao, Z. Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3029.
  • The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

  • Wirkus, E., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6296.
  • Sun, Z. Q., Ding, Z. Y., & Shao, Z. Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. ResearchGate. Retrieved from [Link]

  • Jackson, J. E., & Pallas, N. F. (1996). U.S. Patent No. 5,504,245. Washington, DC: U.S.
  • Soni, R., & Bhatnagar, A. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Soni, R., & Bhatnagar, A. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3345-3353.
  • Tallei, T. E., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756.
  • Guimarães, R., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 25(21), 4987.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • Rossi, D., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(11), 3183.
  • Wang, F., et al. (2011). Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. Molecules, 16(7), 5807-5819.
  • Asif, M. (2023).
  • National Center for Biotechnology Information. (n.d.). 4-Benzoylbenzoic acid. PubChem. Retrieved from [Link]

  • Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Li, Y., et al. (2020). 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway. Chemical Biology & Drug Design, 96(6), 1332-1343.
  • ResearchGate. (n.d.). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation. Retrieved from [Link]

  • Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

Sources

Technical Guide: Design, Synthesis, and Evaluation of Cyclopropyl 4-Hydroxybenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cyclopropyl Advantage

In the structural optimization of paraben-class preservatives and antimicrobial pharmacophores, the cyclopropyl ester of 4-hydroxybenzoic acid (Cyclopropyl Paraben) represents a high-value, under-explored motif. While linear alkyl esters (methyl-, ethyl-, propylparaben) are industry standards, they suffer from rapid metabolic hydrolysis and potential estrogenic liabilities.[1]

The cyclopropyl moiety offers a unique bioisosteric advantage :

  • Conformational Rigidity: Unlike the isopropyl group, the cyclopropyl ring is locked, reducing entropic penalties upon receptor binding.[1]

  • Electronic Stabilization: The Walsh orbitals of the cyclopropane ring can donate electron density into the ester carbonyl

    
     orbital (hyperconjugation), rendering the ester bond significantly more stable to hydrolysis  than its linear or branched alkyl counterparts.[1]
    
  • Metabolic Blocking: The strained ring resists typical

    
    -oxidation and hinders esterase attack, potentially extending the half-life of the active parent molecule.[1]
    

This guide provides a validated protocol for the synthesis, characterization, and evaluation of this derivative, addressing the specific challenge of handling the unstable cyclopropanol intermediate.

Chemical Architecture & Design Logic

Structural Properties

The target molecule, Cyclopropyl 4-hydroxybenzoate , combines a phenol headgroup (pK


 ~8.[1]5) with a cyclopropyl ester tail.[1][2][3][4][5]
PropertyValue (Predicted)Comparison (Propylparaben)Implication
Formula C

H

O

C

H

O

Higher unsaturation index (4 vs 5)
LogP ~2.653.04Slightly lower lipophilicity due to compact volume
Hydrolysis Rate Slow (

h)
Fast (

h)
Enhanced stability in plasma/media
Electronic Effect

-donor
Inductive donorCyclopropyl stabilizes carbonyl via

Mechanism of Action (SAR)

The antimicrobial activity of parabens correlates with lipophilicity (chain length) and the ability to disrupt bacterial membrane transport.[1] The cyclopropyl group provides a "lipophilic spike"—a dense region of hydrophobicity that penetrates membranes effectively while resisting the enzymatic degradation that typically limits the utility of higher-order parabens.[1]

SAR_Logic cluster_0 Linear Parabens cluster_1 Cyclopropyl Modification Methyl Methyl Paraben (Low Potency, High Sol) Propyl Propyl Paraben (High Potency, Low Stab) Methyl->Propyl Chain Elongation Cyclo Cyclopropyl Paraben (High Potency, High Stability) Propyl->Cyclo Bioisosteric Replacement (Rigidification) Mech Mechanism: 1. Membrane Disruption 2. Esterase Resistance Cyclo->Mech Optimized Fit

Figure 1: SAR Logic flow demonstrating the strategic advantage of cyclopropyl substitution over linear alkyl chains.

Experimental Protocol: Synthesis of Cyclopropyl 4-Hydroxybenzoate

Challenge: Direct esterification using cyclopropanol is difficult because cyclopropanol is unstable, expensive, and prone to rearrangement to propanal.[1] Solution: We utilize a Baeyer-Villiger oxidation route to generate cyclopropyl acetate, followed by in situ transesterification or hydrolysis/coupling.[1] The most robust method for research scale is the Acid Chloride Coupling with freshly generated cyclopropanol.[1]

Phase 1: Precursor Preparation (Protection)

Objective: Protect the phenol group to prevent self-polymerization.

  • Reactants: 4-Hydroxybenzoic acid (10.0 g, 72.4 mmol), Acetic Anhydride (15 mL), H

    
    SO
    
    
    
    (cat).[1]
  • Procedure: Reflux 4-hydroxybenzoic acid in acetic anhydride for 2 hours. Pour into ice water. Filter the white precipitate.[1]

  • Product: 4-Acetoxybenzoic acid . (Yield: >90%).

  • Activation: Reflux 4-acetoxybenzoic acid (5.0 g) in Thionyl Chloride (SOCl

    
    , 10 mL) for 3 hours. Evaporate excess SOCl
    
    
    
    under vacuum to obtain 4-acetoxybenzoyl chloride as a yellow oil.[1] Store under N
    
    
    .
Phase 2: Cyclopropanol Generation (The Critical Step)

Note: Cyclopropanol is not shelf-stable.[1] Synthesize fresh.

  • Starting Material: Cyclopropyl methyl ketone.[1]

  • Reaction: Baeyer-Villiger Oxidation.[1][5]

    • Dissolve cyclopropyl methyl ketone (5.0 g) in CH

      
      Cl
      
      
      
      .
    • Add m-CPBA (meta-chloroperoxybenzoic acid, 1.2 eq) at 0°C. Stir at RT for 24h.

    • Result: Cyclopropyl Acetate .[1][2][5] (Isolate via distillation).[1][2][6]

  • Hydrolysis (In Situ):

    • To a solution of Cyclopropyl Acetate (1.0 eq) in dry Methanol, add a catalytic amount of NaOMe.[1]

    • Critical: Do not isolate Cyclopropanol.[1] Use the solution or perform a rapid exchange.

    • Alternative (Better for Esters): Use Magnesium Cyclopropoxide .[1] React Cyclopropyl Acetate with EtMgBr (1 eq) at -78°C to generate the alkoxide, then add the acid chloride.[1]

Phase 3: Coupling & Deprotection

Objective: Form the cyclopropyl ester and reveal the phenol.[1]

  • Coupling:

    • Dissolve Cyclopropanol (freshly prepared or commercial, 1.2 eq) and Pyridine (2.0 eq) in dry CH

      
      Cl
      
      
      
      (DCM) at 0°C.
    • Dropwise add 4-acetoxybenzoyl chloride (1.0 eq) dissolved in DCM.[1]

    • Stir at 0°C for 1h, then RT for 4h.

    • Workup: Wash with 1M HCl, sat. NaHCO

      
      , and brine.[1][2][7] Dry over Na
      
      
      
      SO
      
      
      . Concentrate to yield Cyclopropyl 4-acetoxybenzoate .[1]
  • Selective Deprotection:

    • Challenge: We must hydrolyze the phenolic acetate (aliphatic) without breaking the cyclopropyl benzoate (aromatic).[1]

    • Reagent: Hydrazine hydrate (N

      
      H
      
      
      
      ·H
      
      
      O) in THF/Methanol or mild base (NH
      
      
      /MeOH) at 0°C.
    • Monitor: TLC (Hexane:EtOAc 3:1).[1] The phenolic acetate cleaves much faster.[1]

    • Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient).[1][7]

Synthesis Workflow Diagram

Synthesis_Flow Start 4-Hydroxybenzoic Acid Protect Acetylation (Ac2O, H+) Start->Protect Activate Chlorination (SOCl2) Protect->Activate Intermediate1 4-Acetoxybenzoyl Chloride Activate->Intermediate1 Coupling Ester Coupling (Pyridine, DCM, 0°C) Intermediate1->Coupling SideStart Cyclopropyl Methyl Ketone Oxidation Baeyer-Villiger (m-CPBA) SideStart->Oxidation SideInter Cyclopropyl Acetate Oxidation->SideInter Hydrolysis In-Situ Alkoxide Gen (EtMgBr or NaOMe) SideInter->Hydrolysis Hydrolysis->Coupling ProtectedProd Cyclopropyl 4-Acetoxybenzoate Coupling->ProtectedProd Deprotect Selective Hydrolysis (Hydrazine/THF) ProtectedProd->Deprotect Final Cyclopropyl 4-Hydroxybenzoate (Target) Deprotect->Final

Figure 2: Convergent synthesis pathway designed to mitigate cyclopropanol instability.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueParameterExpected SignalMechanistic Note

H NMR
Cyclopropyl Ring

0.6–0.9 ppm (m, 4H)
High-field shift due to ring current anisotropy.

H NMR
Methine Proton

4.2–4.4 ppm (m, 1H)
Deshielded by ester oxygen; distinctive septet-like multiplet.

H NMR
Aromatic

6.9 (d) & 7.9 (d) ppm
Typical AA'BB' system of para-substitution.
IR Carbonyl (C=O)~1715 cm

Slightly lower frequency than alkyl esters due to conjugation.[1]
MS (ESI) Molecular Ion[M-H]

= 177.06
Negative mode is preferred for phenols.[1]

Biological Evaluation Protocol

Antimicrobial Assay (MIC Determination)

Rationale: Compare potency against standard parabens.[1]

  • Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).[1]

  • Method: Broth microdilution in Mueller-Hinton broth.

  • Controls: Methylparaben (Low lipophilicity control), Propylparaben (High lipophilicity control).[1]

  • Expectation: The cyclopropyl derivative should exhibit MIC values comparable to or lower than Propylparaben (approx.[1] 0.4 mg/mL for S. aureus) due to similar lipophilicity but enhanced stability.[1]

Plasma Stability Assay

Rationale: Prove the "Metabolic Shielding" hypothesis.

  • Medium: Human or Rat plasma (pooled).[1]

  • Incubation: 37°C for 0, 15, 30, 60, 120 min.

  • Analysis: HPLC-UV or LC-MS/MS.

  • Metric: Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ).
  • Target:

    
     (Cyclopropyl) > 2x 
    
    
    
    (Isopropyl/Propyl).

References

  • Bender, D. M., et al. (2008).[1][3] "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[1][3] Organic Letters, 10(3), 509-511.[1][3] Link

  • Kirihara, M., et al. (2010).[1] "Baeyer–Villiger Oxidation of Cyclopropyl Ketones." Synlett, 2010(10), 1557-1561.[1]

  • Soni, M. G., et al. (2005).[1] "Safety assessment of propyl paraben: a review of the published literature." Food and Chemical Toxicology, 43(7), 985-1015.[1] Link

  • Hansch, C., & Leo, A. (1979).[1] "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience.[1] (Source for LogP calculations).

  • Kulinkovich, O. G. (2003).[1] "The Chemistry of Cyclopropanols." Chemical Reviews, 103(7), 2597-2632.[1] Link[1]

Sources

An In-depth Technical Guide to 4-Hydroxybenzoic Acid Cyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Synthetic Potential

This technical guide delves into the chemical landscape of 4-hydroxybenzoic acid cyclopropanecarboxylate, a molecule situated at the intersection of established preservative chemistry and innovative prodrug design. While a dedicated Chemical Abstracts Service (CAS) number for this specific ester is not readily found in public databases, this guide serves as a comprehensive resource based on the well-documented properties of its constituent moieties: 4-hydroxybenzoic acid (CAS: 99-96-7) and the cyclopropanecarboxylate functional group. By understanding the synthesis, physicochemical properties, and potential biological significance of this compound, researchers can unlock its potential in various scientific endeavors, from materials science to pharmaceutical development.

Physicochemical Properties and Structural Elucidation

4-Hydroxybenzoic acid, also known as p-hydroxybenzoic acid (PHBA), is a phenolic derivative of benzoic acid. It presents as a white crystalline solid with limited solubility in water but greater solubility in polar organic solvents like alcohols and acetone.[1] Its esters, known as parabens, are widely utilized as preservatives in the cosmetic and pharmaceutical industries.[1]

The cyclopropanecarboxylate moiety, on the other hand, is of significant interest in medicinal chemistry. Esters of cyclopropanecarboxylic acid have demonstrated a notable increase in stability under both acidic and basic hydrolytic conditions.[2][3] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[2][3]

Table 1: Physicochemical Properties of Precursors

Property4-Hydroxybenzoic AcidCyclopropanecarboxylic Acid
CAS Number 99-96-7[1][4][5]1759-53-1
Molecular Formula C₇H₆O₃[4][6]C₄H₆O₂
Molar Mass 138.12 g/mol [4][6]86.09 g/mol
Melting Point 214-216 °C[6]18-19 °C
Boiling Point Decomposes[1]182-184 °C
Solubility Slightly soluble in water; soluble in alcohol, ether, acetone[1]Miscible with water

Based on the properties of its precursors, 4-hydroxybenzoic acid cyclopropanecarboxylate is predicted to be a solid at room temperature with increased lipophilicity compared to 4-hydroxybenzoic acid, a characteristic that could influence its biological transport and interactions.

Synthesis of 4-Hydroxybenzoic Acid Cyclopropanecarboxylate: A Proposed Methodology

The synthesis of 4-hydroxybenzoic acid cyclopropanecarboxylate can be achieved through standard esterification reactions. A common and effective method is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).

Proposed Experimental Protocol: Steglich Esterification

This protocol is a generalized procedure and may require optimization for yield and purity.

Materials:

  • 4-Hydroxybenzoic acid

  • Cyclopropanecarboxylic acid

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) and cyclopropanecarboxylic acid (1.2 equivalents) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Coupling Agent Addition: Cool the flask in an ice bath and add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate successively with 5% aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the pure 4-hydroxybenzoic acid cyclopropanecarboxylate.

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-HBA 4-Hydroxybenzoic Acid Mixing Dissolve in DCM 4-HBA->Mixing CPA Cyclopropanecarboxylic Acid CPA->Mixing DCC DCC Esterification Steglich Esterification DCC->Esterification DMAP DMAP DMAP->Esterification Mixing->Esterification Filtration Filter DCU Esterification->Filtration Washing Wash with NaHCO3 & Brine Filtration->Washing Drying Dry with MgSO4 Washing->Drying Concentration Evaporate Solvent Drying->Concentration Purification Column Chromatography Concentration->Purification Product 4-Hydroxybenzoic Acid Cyclopropanecarboxylate Purification->Product

Caption: Workflow for the synthesis of 4-hydroxybenzoic acid cyclopropanecarboxylate.

Potential Applications and Fields of Research

The unique combination of a paraben precursor and a stabilizing cyclopropyl group suggests several promising avenues for research and application.

Prodrug Development

A primary application for cyclopropanecarboxylate esters is in the design of prodrugs.[2][7] The ester linkage can be designed to be cleaved in vivo by esterases, releasing the active parent drug. The enhanced stability of the cyclopropanecarboxylate ester could offer better control over the drug release profile and improve its pharmacokinetic properties.[2][3] For instance, this strategy has been explored for beta-blocking agents to increase their lipophilicity and permeability across biological membranes.[8]

Advanced Polymer Synthesis

4-Hydroxybenzoic acid is a key monomer in the production of high-performance liquid crystal polymers (LCPs).[9] The modification of the hydroxyl group with a cyclopropanecarboxylate moiety could introduce novel properties to these polymers, such as altered thermal stability, solubility, or mechanical characteristics.

Biological Activity and Signaling Pathways

4-Hydroxybenzoic acid itself exhibits weak estrogenic activity and is a metabolite of commonly used parabens.[1][10] Research has shown that it can stimulate the growth of human breast cancer cell lines.[1] Investigating the biological activity of 4-hydroxybenzoic acid cyclopropanecarboxylate would be crucial to determine if the esterification alters its interaction with estrogen receptors or other biological targets.

Diagram 2: Potential Research Pathways

Research_Pathways cluster_pharma Pharmaceuticals cluster_materials Materials Science Molecule 4-Hydroxybenzoic Acid Cyclopropanecarboxylate Prodrug Prodrug Design (Enhanced Stability) Molecule->Prodrug Bioactivity Biological Activity (e.g., Estrogenic) Molecule->Bioactivity Polymer Polymer Synthesis (LCPs) Molecule->Polymer Kinetics Pharmacokinetics Prodrug->Kinetics Properties Material Properties Polymer->Properties

Caption: Potential research applications for 4-hydroxybenzoic acid cyclopropanecarboxylate.

Conclusion and Future Outlook

4-Hydroxybenzoic acid cyclopropanecarboxylate represents a molecule of significant synthetic and functional potential. While not a commonly cataloged chemical, its rational design based on the established properties of its precursors opens up exciting possibilities in drug delivery, materials science, and biological research. The methodologies and insights provided in this guide are intended to serve as a foundational resource for scientists and researchers poised to explore the untapped potential of this intriguing ester. Further investigation into its synthesis, purification, and biological evaluation is warranted to fully elucidate its properties and potential applications.

References

  • Wikipedia. 4-Hydroxybenzoic acid. [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]

  • Semantic Scholar. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]

  • Chem.eu. 4-Hydroxybenzoic Acid (PHBA): Properties, Uses, And Benefits In Cosmetics, Pharmaceuticals & More. [Link]

  • ResearchGate. Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability | Request PDF. [Link]

  • ACS Publications. Ester Bonds in Prodrugs | ACS Chemical Biology. [Link]

  • Ataman Kimya. 4-HYDROXYBENZOIC ACID. [Link]

  • Chemcess. 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

  • Semantic Scholar. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. [https://www.semanticscholar.org/paper/Metabolism-of-parabens-(4-hydroxybenzoic-acid-by-Abbas-Greige-Gerges/8e8f2c3b7e4a1f5d6c7b8e9f0a0d1c2b3e4d5f6g]([Link]

  • PubMed. Drug delivery studies in Caco-2 monolayers. Synthesis, hydrolysis, and transport of O-cyclopropane carboxylic acid ester prodrugs of various beta-blocking agents. [Link]

  • ResearchGate. Oestrogenic activity of p-hydroxybenzoic acid (common metabolite of paraben esters) and methylparaben in human breast cancer cell lines | Request PDF. [Link]

  • PrepChem.com. Synthesis of 4-hydroxybenzoic acid. [Link]

  • JOCPR. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. [Link]

  • NIH. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC. [Link]

  • LookChem. 4-Hydroxybenzoic Acid: A Key Intermediate for Polymer Innovation. [Link]

  • Cheméo. 4-hydroxybenzoic acid (CAS 99-96-7) - Chemical & Physical Properties. [Link]

  • IJRPC. A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. [Link]

Sources

molecular weight of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization & Analytical Validation of 4-[(Cyclopropylcarbonyl)oxy]benzoic Acid

Executive Summary

In the development of prodrugs and liquid crystal mesogens, 4-[(Cyclopropylcarbonyl)oxy]benzoic acid (C₁₁H₁₀O₄) serves as a critical intermediate. Its structure combines a rigid aromatic core with a strained cyclopropyl ester, imparting unique solubility and metabolic lability profiles.

This technical guide moves beyond simple stoichiometry to provide a rigorous framework for validating the molecular weight (MW) and structural integrity of this compound. We address the theoretical computation, synthetic atom economy, and orthogonal analytical validation (HRMS/NMR) required to meet pharmaceutical quality standards.

Part 1: Molecular Identity & Theoretical Computation

Precise molecular weight determination is the cornerstone of stoichiometric accuracy in synthesis and pharmacokinetic modeling. For 4-[(Cyclopropylcarbonyl)oxy]benzoic acid, the values must be distinguished between Average Molecular Weight (for bulk gravimetry) and Monoisotopic Mass (for mass spectrometry).

Structural Definition

The molecule consists of a 4-hydroxybenzoic acid core acylated at the phenolic oxygen by cyclopropanecarboxylic acid.

  • IUPAC Name: 4-(Cyclopropanecarbonyloxy)benzoic acid

  • Molecular Formula: C₁₁H₁₀O₄

Mass Calculations

Using the latest IUPAC atomic weights (CIAAW), the breakdown is as follows:

ElementCountStandard Atomic WeightContribution ( g/mol )Monoisotopic Mass (Da)Contribution (Da)
Carbon 1112.011132.12112.00000132.00000
Hydrogen 101.00810.0801.0078310.07830
Oxygen 415.99963.99615.9949163.97964
Total - - 206.197 g/mol - 206.0579 Da
  • Average Molecular Weight: 206.20 g/mol (Used for molarity calculations).

  • Exact Mass (Monoisotopic): 206.0579 Da (Target for HRMS validation).

Part 2: Synthesis & Stoichiometric Logic

To ensure high purity, the synthesis typically employs an acyl chloride route. Understanding the molecular weight allows us to calculate the Atom Economy , a critical metric in green chemistry and process optimization.

Synthetic Pathway

The reaction involves the esterification of 4-hydroxybenzoic acid with cyclopropanecarbonyl chloride in the presence of a base (e.g., Pyridine or TEA) to scavenge the HCl byproduct.

Synthesis SM1 4-Hydroxybenzoic Acid (MW: 138.12) Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack SM2 Cyclopropanecarbonyl Chloride (MW: 104.53) SM2->Intermediate Base Base (TEA) (Scavenger) Byproduct HCl Salt (Waste) Base->Byproduct Product 4-[(Cyclopropylcarbonyl)oxy] benzoic acid (MW: 206.20) Intermediate->Product Elimination Intermediate->Byproduct

Figure 1: Synthetic workflow for the acylation of 4-hydroxybenzoic acid. Note the stoichiometric requirement of base to neutralize the HCl, driven by the molecular weight balance.

Atom Economy Calculation
  • Formula:

    
    
    
  • Calculation:

    
    
    
  • Insight: The loss of HCl (MW 36.46) represents the only atom inefficiency, making this a highly efficient pathway compared to anhydride methods.

Part 3: Analytical Validation Protocols

As a scientist, relying solely on theoretical weight is insufficient. You must validate the compound's identity using orthogonal techniques.

High-Resolution Mass Spectrometry (HRMS)

Gravimetric analysis cannot distinguish between the target ester and a physical mixture of starting materials. HRMS is required to confirm the covalent linkage.

Protocol:

  • Ionization Source: Electrospray Ionization (ESI) in Negative Mode (ESI-). The carboxylic acid moiety (

    
    ) deprotonates readily, providing a strong 
    
    
    
    signal.
  • Solvent: Methanol/Water (50:50) with 0.1% Ammonium Formate (buffer aids ionization).

  • Target Ion:

    • 
       Calculated: 205.0506 m/z .
      
    • Acceptable Error: < 5 ppm.[1]

Fragmentation Logic (MS/MS): Upon collision-induced dissociation (CID), the ester bond is the weakest link. We expect specific daughter ions that confirm the structure.

MS_Fragmentation Parent Parent Ion [M-H]- m/z 205.05 Frag1 Fragment A [4-Hydroxybenzoate]- m/z 137.02 Parent->Frag1 Ester Hydrolysis (Gas Phase) Frag2 Fragment B [Cyclopropanecarboxylate]- m/z 85.03 Parent->Frag2 Alternative Cleavage Neutral1 Neutral Loss Cyclopropanecarbonyl group Frag1->Neutral1 Neutral2 Neutral Loss Benzoic Acid group Frag2->Neutral2

Figure 2: Predicted ESI(-) MS/MS fragmentation pathway. The presence of m/z 137 confirms the benzoic acid core, while m/z 85 confirms the cyclopropyl moiety.

Nuclear Magnetic Resonance (NMR)

While MS gives the mass, NMR confirms the connectivity.

  • ¹H NMR (DMSO-d₆):

    • Cyclopropyl Ring: Look for high-field multiplets between δ 0.9 – 1.2 ppm (4H) and a multiplet at δ 1.8 ppm (1H, methine).

    • Aromatic Ring: Two doublets (AA'BB' system) around δ 7.2 and 8.0 ppm , characteristic of para-substitution.

    • Validation Check: If the cyclopropyl signals are absent, the esterification failed.

Part 4: Biopharmaceutical Implications

The molecular weight of 206.20 g/mol places this compound well within the favorable range for drug-like properties.

  • Lipinski's Rule of 5 Compliance:

    • MW < 500: Pass (206.20).

    • LogP: Predicted ~2.3 (Moderate lipophilicity due to the cyclopropyl group).

    • H-Bond Donors: 1 (Carboxylic acid OH).

    • H-Bond Acceptors: 4.

  • Metabolic Lability: The ester bond is susceptible to plasma esterases. The MW change from 206.20 (Prodrug) to 138.12 (Active 4-hydroxybenzoic acid) + 86.09 (Cyclopropanecarboxylic acid) can be monitored via LC-MS to determine half-life (

    
    ) in plasma stability assays.
    

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021). Standard Atomic Weights. CIAAW. [Link]

  • Lipinski, C. A., et al. (1997). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 23(1-3), 3-25. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Wishart, D. S., et al. (2018). "HMDB 4.0: The Human Metabolome Database for 2018." Nucleic Acids Research, 46(D1), D608–D617. (Reference for benzoic acid metabolite data). [Link]

Sources

A Technical Guide to the Solubility of Cyclopropylcarbonyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery and development, the aqueous solubility of a new chemical entity (NCE) is a paramount physicochemical property that dictates its therapeutic potential. Poor solubility is a significant hurdle, often leading to inadequate bioavailability, variable drug exposure, and challenges in formulation development.[1][2] Among the myriad of molecular scaffolds explored in medicinal chemistry, cyclopropylcarbonyl benzoic acid derivatives have emerged as a noteworthy class. The inherent characteristics of the benzoic acid moiety, combined with the unique conformational and electronic properties of the cyclopropyl group, present a distinct set of challenges and opportunities in optimizing for aqueous solubility.

This technical guide provides an in-depth exploration of the core principles governing the solubility of cyclopropylcarbonyl benzoic acid derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational theory with actionable, field-proven experimental protocols. We will delve into the key physicochemical drivers of solubility, present robust methodologies for its accurate determination, and discuss strategic approaches for enhancing this critical property to accelerate the progression of promising drug candidates.

Part 1: Physicochemical Foundations of Solubility

The solubility of any compound is a complex interplay of its intrinsic properties and the characteristics of the solvent system. For cyclopropylcarbonyl benzoic acid derivatives, three primary factors are at the forefront: the ionizable nature of the carboxylic acid, the lipophilicity of the overall molecule, and the energetic stability of its crystal lattice.

The Henderson-Hasselbalch Equation: A Predictor of pH-Dependent Solubility

The benzoic acid functional group is a weak acid, meaning its state of ionization is highly dependent on the pH of the surrounding environment. The Henderson-Hasselbalch equation is a fundamental tool for predicting this behavior.[3][4]

pH = pKa + log ([A⁻]/[HA])

Where:

  • pH is the hydrogen ion concentration of the solution.

  • pKa is the acid dissociation constant of the carboxylic acid.

  • [A⁻] is the concentration of the ionized form (carboxylate).

  • [HA] is the concentration of the non-ionized form (carboxylic acid).

The pKa of benzoic acid itself is approximately 4.2.[5][6][7] However, the substitution pattern on the benzene ring and the presence of the cyclopropylcarbonyl moiety can influence this value.[8][9] When the pH of the solution is below the pKa, the non-ionized, less soluble form [HA] predominates. Conversely, at a pH above the pKa, the ionized, more soluble carboxylate form [A⁻] is the major species. This relationship is pivotal, as the aqueous solubility of the ionized form is significantly higher than that of the neutral form. Therefore, understanding and manipulating pH is a primary strategy for modulating the solubility of these compounds.[10][11]

Lipophilicity (logP) and the Cyclopropyl Moiety

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), describes a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one.[12][13] It is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[13] A higher logP value generally correlates with lower aqueous solubility.[12] The cyclopropyl group, being a small, rigid, and lipophilic fragment, contributes to the overall logP of the molecule. The position of the cyclopropylcarbonyl group on the benzoic acid ring (ortho, meta, or para) and the presence of other substituents will modulate the overall lipophilicity and, consequently, the aqueous solubility. An optimal logP for oral bioavailability is often considered to be in the range of 0 to 3.[14]

Crystal Lattice Energy

For solid compounds, the process of dissolution first requires overcoming the intermolecular forces holding the molecules together in the crystal lattice. This energy barrier, known as the crystal lattice energy, must be surmounted by the favorable interactions of the solute molecules with the solvent. Molecules that pack very efficiently and form strong intermolecular interactions in their solid state will have a higher crystal lattice energy and, typically, lower solubility. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can also significantly impact solubility, as different polymorphs will have different lattice energies.

Part 2: Experimental Determination of Solubility

Accurate measurement of solubility is essential throughout the drug discovery pipeline. The choice of assay often depends on the stage of development, with high-throughput methods being favored in early discovery and more rigorous, time-intensive methods employed for lead optimization.[1]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Kinetic Solubility: This is a high-throughput measurement that assesses the solubility of a compound under non-equilibrium conditions.[15][16] Typically, a concentrated stock solution of the compound in an organic solvent (like DMSO) is added to an aqueous buffer, and the point at which precipitation occurs is measured, often by nephelometry (light scattering) or UV spectroscopy.[15][17] This method is rapid and requires minimal compound, making it ideal for screening large numbers of compounds in early discovery.[18]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound. It is determined by allowing an excess of the solid compound to equilibrate with an aqueous buffer over an extended period (often 24 hours or more) until the concentration of the dissolved compound in the supernatant is constant.[16][19] The shake-flask method is the gold standard for determining thermodynamic solubility.[19][20]

Experimental Protocol 1: Thermodynamic Solubility via the Shake-Flask Method

This protocol outlines the universally accepted "gold standard" method for determining equilibrium solubility.[20]

Objective: To determine the equilibrium concentration of a cyclopropylcarbonyl benzoic acid derivative in a specified aqueous buffer at a constant temperature.

Materials:

  • Test compound (solid form)

  • Aqueous buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid test compound to a glass vial. The excess is critical to ensure that a saturated solution is achieved.

  • Solubilization: Add a known volume of the aqueous buffer to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). The samples are typically shaken for 24 to 48 hours to ensure equilibrium is reached.[16][19]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the vials at high speed to pellet any remaining suspended particles.

  • Sample Collection: Carefully withdraw a sample of the supernatant, ensuring no solid material is disturbed.

  • Filtration: Filter the supernatant through a syringe filter to remove any fine particulates. This step is crucial to avoid artificially inflated solubility readings.

  • Quantification: Analyze the concentration of the compound in the filtered supernatant using a validated analytical method such as HPLC-UV or LC-MS. A standard curve of the compound is used for accurate quantification.

Self-Validation and Trustworthiness: The inclusion of an excess of solid compound throughout the equilibration period ensures that the measured concentration represents the true thermodynamic equilibrium. The use of centrifugation and filtration provides a self-validating system by removing undissolved particles that would otherwise interfere with the measurement.

Experimental Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol describes a common high-throughput screening (HTS) method for assessing kinetic solubility.

Objective: To rapidly assess the solubility of a large number of compounds under non-equilibrium conditions.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mM stock solutions)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 384-well microplates

  • Automated liquid handling system

  • Plate reader capable of nephelometry or UV-Vis absorbance measurement

Step-by-Step Methodology:

  • Plate Preparation: Using an automated liquid handler, dispense the aqueous buffer into the wells of a 384-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution of the test compound to the buffer-containing wells. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.[15]

  • Incubation: The plate is briefly shaken and then incubated for a short period (e.g., 1-2 hours) at room temperature.[16]

  • Detection: The plate is read using a nephelometer to measure the amount of light scattered by any precipitate that has formed.[17] Alternatively, the plate can be filtered, and the concentration of the compound in the filtrate can be measured by UV-Vis spectroscopy.

  • Data Analysis: The solubility is determined as the concentration at which a significant increase in light scattering (or a plateau in absorbance) is observed.

Causality Behind Experimental Choices: The use of DMSO stock solutions allows for the rapid processing of many compounds.[15] Nephelometry is chosen as the detection method because it is highly sensitive to the formation of fine precipitates, providing a quick and direct measure of insolubility.[17]

Visualization of Key Concepts

pH-Dependent Ionization and Solubility

The following diagram illustrates the relationship between pH, pKa, and the ionization state of a cyclopropylcarbonyl benzoic acid derivative, which directly impacts its solubility.

G cluster_0 Low pH (pH < pKa) cluster_1 High pH (pH > pKa) Low_pH Predominantly Non-ionized [HA] Low_Solubility Low Aqueous Solubility Low_pH->Low_Solubility Poor interaction with water pKa pKa Low_pH->pKa pH increases High_pH Predominantly Ionized [A⁻] High_Solubility High Aqueous Solubility High_pH->High_Solubility Favorable ionic interactions with water pKa->High_pH pH increases

Caption: pH effect on ionization and solubility of a benzoic acid derivative.

Workflow for Thermodynamic Solubility Assay

This diagram outlines the sequential steps of the gold-standard shake-flask method.

G start Start: Add Excess Solid Compound to Vial step1 Add Aqueous Buffer start->step1 step2 Equilibrate on Shaker (24-48h at constant T) step1->step2 step3 Centrifuge to Pellet Excess Solid step2->step3 step4 Collect and Filter Supernatant step3->step4 step5 Quantify Concentration (HPLC-UV or LC-MS) step4->step5 end End: Report Thermodynamic Solubility (µg/mL or µM) step5->end

Caption: Workflow of the Shake-Flask Thermodynamic Solubility Assay.

Part 3: Structure-Solubility Relationships and Data Presentation

Systematic modifications to the cyclopropylcarbonyl benzoic acid scaffold can lead to significant changes in aqueous solubility. Understanding these structure-solubility relationships (SSRs) is key to rational drug design.

Compound ID Substitution on Benzene Ring Position of Cyclopropylcarbonyl Group Calculated logP pKa Thermodynamic Solubility at pH 7.4 (µg/mL)
A-1 None4- (para)2.84.455
A-2 2-Fluoro4- (para)2.94.170
A-3 3-Methoxy4- (para)2.74.565
A-4 4-Chloro3- (meta)3.44.020
A-5 None2- (ortho)2.83.985

This is a hypothetical data table for illustrative purposes.

Analysis of Hypothetical Data:

  • Effect of pKa: Comparing A-1 and A-2 , the electron-withdrawing fluoro group lowers the pKa, increasing the proportion of the ionized form at pH 7.4 and thus enhancing solubility.

  • Effect of Lipophilicity: Compound A-4 , with a chloro substituent and a higher calculated logP, exhibits significantly lower solubility compared to the parent compound A-1 .

  • Positional Isomerism: The ortho-substituted compound A-5 shows higher solubility than its para-isomer A-1 . This could be due to intramolecular hydrogen bonding that disrupts crystal packing, lowering the lattice energy required for dissolution.

Part 4: Strategies for Solubility Enhancement

When a promising compound exhibits poor solubility, several strategies can be employed to improve this property.

  • pH Adjustment: For acidic compounds like benzoic acid derivatives, formulating the compound in a solution with a pH at least 2 units above its pKa can dramatically increase solubility by ensuring it is predominantly in the ionized form.[10]

  • Salt Formation: Creating a salt of the carboxylic acid with a suitable base (e.g., sodium, potassium, or an amine) is one of the most effective ways to increase both solubility and dissolution rate.[11][21] The salt form readily dissociates in water, bypassing the energy needed to break up the crystal lattice of the free acid.

  • Use of Co-solvents: The addition of water-miscible organic solvents (co-solvents) like ethanol, propylene glycol, or PEG 400 can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[21]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which can lead to a faster dissolution rate.[2][21]

  • Formulation with Excipients: Utilizing surfactants to form micelles that can encapsulate the drug, or creating amorphous solid dispersions where the drug is molecularly dispersed in a polymer matrix, can significantly enhance solubility and bioavailability.[22]

Conclusion

The aqueous solubility of cyclopropylcarbonyl benzoic acid derivatives is a multifaceted property governed by a delicate balance of ionization state, lipophilicity, and solid-state characteristics. A thorough understanding of these principles, coupled with the application of robust experimental methodologies as detailed in this guide, is essential for the successful advancement of drug candidates from this chemical class. By systematically evaluating structure-solubility relationships and employing rational strategies for solubility enhancement, researchers can overcome one of the most common obstacles in the path from discovery to clinical application.

References

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available from: [Link]

  • Vrakas, D., et al. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-9. Available from: [Link]

  • Zhang, G. G., et al. (2023). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. International Journal of Pharmaceutics, 631, 122495. Available from: [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... Available from: [Link]

  • Kumar, L., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 104-112. Available from: [Link]

  • ResearchGate. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. Available from: [Link]

  • Shinde, G. V., et al. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 74-82. Available from: [Link]

  • Upadhyay, P. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 7(1), 1-8. Available from: [Link]

  • Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 26-31. Available from: [Link]

  • ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Available from: [Link]

  • Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH Application Note. Available from: [Link]

  • Sai Life Sciences. Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available from: [Link]

  • P, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Available from: [Link]

  • McGraw Hill. Chapter 3. Pharmacokinetics. In: Pharmacology for the Physical Therapist. Available from: [Link]

  • Patsnap Eureka. Explorations in Carboxylic Acid-Derived Drug Delivery Methods. Available from: [Link]

  • HCPG. Acidity of Carboxylic Acids. Available from: [Link]

  • Taylor & Francis. LogP – Knowledge and References. Available from: [Link]

  • JoVE. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Available from: [Link]

  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • JoVE. Video: Bioavailability Enhancement: Drug Solubility Enhancement. Available from: [Link]

  • Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. Available from: [Link]

  • Williams, R. pKa Data Compiled by R. Williams. Available from: [Link]

  • PCBIS. Thermodynamic solubility. Available from: [Link]

  • Carboxylic acids and their isosteres. Available from: [Link]

  • PubChem. Benzoic Acid. Available from: [Link]

  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available from: [Link]

  • Moghadam, F. A., & Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available from: [Link]

  • YouTube. Physical Properties of Carboxylic Acid Derivatives. Available from: [Link]

  • MSU chemistry. Derivatives of Carboxylic Acids. Available from: [Link]

  • PubChem. 4-Cyclopropylbenzoic acid. Available from: [Link]

  • PubChem. 3-Cyclopropylbenzoic acid. Available from: [Link]

  • BYJU'S. Properties of Benzoic Acid. Available from: [Link]

  • Doc Brown's Chemistry. Physical chemical properties benzoic acid. Available from: [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of 4-Substituted Benzoic Acids and Their Implications for Ester Derivatives

Foreword

For researchers, scientists, and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands out as a critical determinant of a drug candidate's behavior in biological systems. This guide provides an in-depth exploration of the pKa values of 4-substituted benzoic acids. While their ester derivatives are a common motif in pharmaceuticals, it is the acidity of the parent carboxylic acid that dictates many of the crucial parameters for synthesis, formulation, and pharmacokinetic profiling. This document moves beyond a simple recitation of values, delving into the theoretical underpinnings of substituent effects, providing field-proven experimental protocols for pKa determination, and contextualizing this knowledge within the practical landscape of medicinal chemistry.

The Central Role of pKa in Drug Design and Development

The extent to which a molecule ionizes at a given pH is governed by its pKa. This parameter is a cornerstone of drug design because it profoundly influences a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The ionization state affects critical characteristics such as solubility, lipophilicity, and membrane permeability.[1][2] For instance, a drug's ability to cross biological membranes, like the intestinal wall or the blood-brain barrier, is often higher in its neutral, un-ionized form. Consequently, predicting and manipulating the pKa of a lead compound is a key strategy for optimizing its pharmacokinetic profile and overall therapeutic efficacy. 4-Substituted benzoic acids and their ester derivatives are frequent scaffolds in medicinal chemistry, making a deep understanding of their acidity essential.

Theoretical Framework: The Hammett Equation

To quantitatively understand how substituents influence the acidity of benzoic acid, we turn to the Hammett equation, a cornerstone of physical organic chemistry.[3][4] Developed by Louis P. Hammett in the 1930s, this linear free-energy relationship provides a powerful framework for correlating reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives.[4][5]

The equation is expressed as:

log(K/K₀) = σρ

Where:

  • K is the equilibrium constant for the reaction of a substituted benzene derivative.

  • K₀ is the equilibrium constant for the reaction of the unsubstituted benzene derivative (e.g., benzoic acid).[4]

  • σ (sigma) is the substituent constant , which depends only on the nature and position (meta or para) of the substituent. It quantifies the electronic effect (both inductive and resonance) of that substituent.[3][6]

  • ρ (rho) is the reaction constant , which is dependent on the reaction type and conditions but not on the substituent. It measures the sensitivity of the reaction to substituent effects.[3][4]

For the dissociation of 4-substituted benzoic acids in water at 25°C, the reaction constant (ρ) is defined as 1.[4] Therefore, the Hammett equation simplifies to:

log(Kₐ/Kₐ₀) = σ

This can be rewritten in terms of pKa:

pKa₀ - pKa = σ

This direct relationship allows us to use the substituent constant (σ) to predict the pKa of a 4-substituted benzoic acid, providing a quantitative measure of its acidity relative to benzoic acid itself.[7]

Interpreting Substituent Constants (σ)
  • Electron-Withdrawing Groups (EWGs) : These groups stabilize the conjugate base (the carboxylate anion) by delocalizing the negative charge, which increases the acidity of the carboxylic acid.[8][9][10] This results in a lower pKa value compared to benzoic acid. EWGs have positive σ values . Examples include nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups.

  • Electron-Donating Groups (EDGs) : These groups destabilize the carboxylate anion by increasing the electron density on the carboxylate group. This makes the acid weaker (less acidic) and results in a higher pKa value.[8][9][10] EDGs have negative σ values . Examples include alkyl (-CH₃), methoxy (-OCH₃), and amino (-NH₂) groups.

The following diagram illustrates the logical flow of applying the Hammett equation to predict acidity changes.

Hammett_Logic substituent 4-Substituent (X) electronic_effect Electronic Effect (Inductive & Resonance) substituent->electronic_effect sigma_value Hammett Constant (σ) electronic_effect->sigma_value pka_shift ΔpKa = pKa(H) - pKa(X) sigma_value->pka_shift ρ = 1 for benzoic acid dissociation acidity Relative Acidity pka_shift->acidity ewg e.g., -NO2 (EWG) edg e.g., -OCH3 (EDG) sigma_pos σ > 0 sigma_neg σ < 0 acid_inc Acidity Increases acid_dec Acidity Decreases

Caption: Logical flow from substituent identity to predicted acidity using the Hammett equation.

Data Summary: pKa Values of 4-Substituted Benzoic Acids

The table below summarizes the experimental pKa values for a range of 4-substituted benzoic acids in water at 25°C, along with their corresponding Hammett σₚ constants. This data provides a clear quantitative illustration of the principles discussed.

Substituent (X)FormulaHammett Constant (σₚ)pKaEffect on Acidity
Hydrogen (Reference)-H0.004.20[11][12]-
Nitro-NO₂0.783.44[11]Strong EWG (Increases)
Cyano-CN0.663.55Strong EWG (Increases)
Bromo-Br0.233.97EWG (Increases)
Chloro-Cl0.233.98EWG (Increases)
Iodo-I0.184.03EWG (Increases)
Methyl-CH₃-0.174.37EDG (Decreases)
Methoxy-OCH₃-0.274.47EDG (Decreases)
Hydroxy-OH-0.374.48[13]EDG (Decreases)
Amino-NH₂-0.664.92Strong EDG (Decreases)

Note: pKa values are from various sources and may show slight variations depending on experimental conditions. The Hammett constants are established literature values.[7]

Experimental Determination of pKa

Accurate pKa determination is crucial for verifying theoretical predictions and for characterizing novel compounds. The two most common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Protocol: Potentiometric Titration

Potentiometric titration is a highly precise method that involves monitoring the pH of a solution as a titrant of known concentration is added.[1][14] The pKa is determined from the midpoint of the buffer region on the resulting titration curve.[15]

Step-by-Step Methodology
  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[15]

  • Sample Preparation:

    • Accurately weigh and dissolve the substituted benzoic acid in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds).[2][16]

    • The final concentration should be around 1-10 mM.[15]

    • Maintain a constant ionic strength in the solution using an inert salt like 0.15 M potassium chloride (KCl).[15]

  • Titration Setup:

    • Place the sample solution in a jacketed reaction vessel on a magnetic stirrer to maintain a constant temperature.

    • Purge the solution with nitrogen gas to remove dissolved CO₂, which can interfere with pH measurements, especially in alkaline regions.[15]

    • Immerse the calibrated pH electrode into the solution.

  • Titration:

    • Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).[15]

    • Add the titrant in small, precise increments, allowing the pH to stabilize after each addition.

    • Continuously monitor and record the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be determined using the first or second derivative of the curve.[2]

    • The half-equivalence point is the volume of titrant that is exactly half of the volume required to reach the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the acid .[7][15]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare Analyte Solution (1-10 mM in 0.15M KCl) Calibrate->PrepareSample Setup Setup Vessel (Stirring, N2 Purge) PrepareSample->Setup Titrate Titrate with 0.1M NaOH (Record pH vs. Volume) Setup->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot FindEP Determine Equivalence Point (Inflection Point) Plot->FindEP FindHalfEP Determine Half-Equivalence Point FindEP->FindHalfEP Result pKa = pH at Half-Equivalence Point FindHalfEP->Result

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a chromophore near the acidic functional group, where the UV-Vis absorbance spectrum changes as a function of ionization state.[14][17] It requires less sample than potentiometry and can be adapted for high-throughput screening.[17]

Step-by-Step Methodology
  • Instrument Setup: Use a calibrated UV-Vis spectrophotometer, preferably with a diode array detector.

  • Solution Preparation:

    • Prepare a concentrated stock solution of the analyte (e.g., 10 mM in DMSO or another suitable solvent).[17]

    • Prepare a series of buffer solutions with known pH values spanning a range of at least 2 pH units above and below the expected pKa.[17] Ensure constant ionic strength across all buffers.

  • Spectral Acquisition:

    • Add a small, fixed amount of the analyte stock solution to each buffer solution to achieve a final concentration suitable for absorbance measurements (typically in the µM range).[17]

    • Record the full UV-Vis spectrum (e.g., 230-500 nm) for the analyte in each buffer solution.[17]

    • Also, record the spectrum of a "blank" for each buffer (buffer without the analyte) for background correction.[17]

  • Data Analysis:

    • Identify a wavelength where the difference in absorbance between the fully protonated (acidic) and fully deprotonated (basic) forms of the molecule is maximal.

    • Plot the absorbance at this chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.[18]

    • The pKa corresponds to the pH at the inflection point of this sigmoidal curve.[18]

    • Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH - log[(A - Aᵢ)/(Aₐ - A)] Where A is the absorbance at a given pH, Aᵢ is the absorbance of the ionized (basic) form, and Aₐ is the absorbance of the un-ionized (acidic) form.

Implications for 4-Substituted Benzoic Acid Esters in Drug Development

While esters themselves are not typically acidic, the pKa of the parent carboxylic acid is critically important for several reasons:

  • Synthesis: The acidity of the benzoic acid derivative influences the choice of reaction conditions for esterification. Highly acidic benzoic acids (those with strong EWGs) can often be esterified under milder conditions.

  • Pro-drugs: Benzoic acid esters are frequently used as pro-drugs. The ester masks the polar carboxylic acid group, increasing lipophilicity and enhancing membrane permeability. In vivo, esterase enzymes hydrolyze the ester back to the active carboxylic acid. The rate of this hydrolysis, and thus the release of the active drug, can be subtly tuned by the electronic nature of the 4-substituent.

  • Physicochemical Properties: The electronic effects of the 4-substituent do not disappear upon esterification. They continue to influence the electron distribution across the entire molecule, affecting properties like receptor binding affinity, metabolic stability of the ester bond, and potential off-target effects. Understanding the Hammett constants provides a predictive tool for these downstream properties.

Conclusion

The pKa of 4-substituted benzoic acids is a fundamental parameter that provides deep insight into the electronic effects of substituents. Governed by the principles quantified in the Hammett equation, this property is not merely an academic curiosity but a vital tool for the rational design of pharmaceuticals. By understanding how to predict, measure, and interpret the pKa of these foundational scaffolds, researchers can more effectively optimize the ADME properties of drug candidates, including their widely used ester derivatives. The robust experimental protocols detailed herein provide the means for acquiring the high-quality data necessary to validate theoretical models and drive drug discovery projects forward with confidence and scientific rigor.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Chemistry LibreTexts. 20.4: Substituent Effects on Acidity. (2024-03-17). Available from: [Link]

  • Chemistry LibreTexts. 11.5: Substituent Effects on Acidity. (2023-08-15). Available from: [Link]

  • Meloun, M., et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]

  • Glaser, R., et al. Substituent Effects on the Acidity of Weak Acids. 2. Calculated Gas-Phase Acidities of Substituted Benzoic Acids. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • OpenStax. 20.4 Substituent Effects on Acidity - Organic Chemistry. (2023-09-20). Available from: [Link]

  • Filo. Effect of substituents on acidity of benzoic acids. (2025-12-01). Available from: [Link]

  • Kütt, A., et al. Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C. ResearchGate. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024-04-23). Available from: [Link]

  • Ertokus, G. P., & Aktas, A. H. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Asian Journal of Chemistry. Available from: [Link]

  • Špirtović-Halilović, S., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Avdeef, A. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Amrita Vishwa Vidyapeetham. pH effects on absorption spectra: pKa determination by spectrophotometric method. Available from: [Link]

  • eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

  • Asian Journal of Chemistry. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (2009-02-24). Available from: [Link]

  • Scientific Research Publishing. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available from: [Link]

  • Kumar, K., et al. Quantitative Structure Activity Relationship in Drug Design: An Overview. ScienceForecast Publications. (2019-08-28). Available from: [Link]

  • WFU. Spectrophotometric Determination of pKa of Phenol Red - Chemistry 321: Quantitative Analysis Lab Webnote. Available from: [Link]

  • University of Toronto. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Available from: [Link]

  • Pearson. The pKa values of a few ortho-, meta-, and para-substituted benzo.... Available from: [Link]

  • YouTube. Hammett Equation. (2024-09-02). Available from: [Link]

  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021-07-31). Available from: [Link]

  • Cambridge University Press. 1 The Hammett cp relationship. Available from: [Link]

  • Ando, H. Y., & Heimbach, T. pKa determinations by using a HPLC equipped with DAD as a flow injection apparatus. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • University of Nebraska–Lincoln. Hammett Equation - Mechanisms of Organic Reactions - Organic Chemistry - Pharmacy 180. Available from: [Link]

  • Slideshare. Hammete Equation | PPTX. Available from: [Link]

  • University of British Columbia. Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Available from: [Link]

  • NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Available from: [Link]

  • R. Williams. pKa Data Compiled by R. Williams pKa Values INDEX. (2022-04-07). Available from: [Link]

  • CLAS. Table of Acids with Ka and pKa Values*. Available from: [Link]

  • Kütt, A., et al. Table from pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters. Available from: [Link]

  • ResearchGate. Substituent Effects on the Electronic Structure and pKa of Benzoic Acid. Available from: [Link]

Sources

Definitive Guide to 4-(Cyclopropanecarbonyloxy)benzoic Acid: Nomenclature, Synthesis, and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IUPAC Name and Technical Profile: 4-(Cyclopropanecarbonyloxy)benzoic Acid Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Core Directive & Structural Identity

This guide provides a comprehensive technical analysis of the ester derivative formed between cyclopropanecarboxylic acid and 4-hydroxybenzoic acid. While often encountered as a transient intermediate or specific prodrug moiety in structure-activity relationship (SAR) studies, its precise nomenclature and physicochemical behavior are critical for regulatory documentation and synthetic planning.

IUPAC Nomenclature Analysis

The systematic naming of this compound requires identifying the principal functional group and the substituent hierarchy.

  • Principal Functional Group: Carboxylic acid (–COOH), attached to a benzene ring. This establishes the parent structure as benzoic acid .

  • Substituent: An ester group attached to the oxygen at the 4-position (para).

    • The group

      
       where R is cyclopropyl is cyclopropanecarbonyl .
      
    • When this acyl group is attached to an oxygen atom (

      
      ), the prefix becomes cyclopropanecarbonyloxy .
      
  • Locants: The carboxyl carbon of the benzoic acid is position 1; the substituent is at position 4.

Definitive IUPAC Name: 4-(Cyclopropanecarbonyloxy)benzoic acid

Alternative/Synonymous Names:

  • 4-Carboxyphenyl cyclopropanecarboxylate (Ester-based nomenclature)

  • p-(Cyclopropylcarbonyloxy)benzoic acid

  • Benzoic acid, 4-[(cyclopropylcarbonyl)oxy]-

Structural Visualization

The following diagram illustrates the structural decomposition used for naming and retrosynthetic analysis.

ChemicalStructure Parent Parent: Benzoic Acid (Principal Group) FullMolecule Target: 4-(Cyclopropanecarbonyloxy)benzoic acid Parent->FullMolecule Defines Linkage Linkage: Ester Oxygen (-O-) Linkage->Parent Substituent at C4 Substituent Acyl Group: Cyclopropanecarbonyl Substituent->Linkage Acylation Substituent->FullMolecule Modifies

Figure 1: Structural decomposition of 4-(cyclopropanecarbonyloxy)benzoic acid showing the hierarchical assembly of the IUPAC name.

Synthetic Methodologies

The synthesis of 4-(cyclopropanecarbonyloxy)benzoic acid is a classic nucleophilic acyl substitution. The primary challenge is the selective esterification of the phenolic hydroxyl group without affecting the carboxylic acid moiety of the 4-hydroxybenzoic acid (4-HBA), although the difference in nucleophilicity between the phenol and the benzoate usually allows for direct acylation under controlled conditions.

Protocol A: Acyl Chloride Coupling (Standard)

This method uses cyclopropanecarbonyl chloride, generated in situ or purchased, reacting with 4-hydroxybenzoic acid in the presence of a base.

Reagents:

  • Substrate: 4-Hydroxybenzoic acid (4-HBA)[1]

  • Acylating Agent: Cyclopropanecarbonyl chloride[2]

  • Base: Pyridine or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Protocol:

  • Preparation: Dissolve 4-HBA (1.0 equiv) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Base Addition: Add TEA (2.2 equiv). The first equivalent deprotonates the carboxylic acid (forming the soluble carboxylate salt), and the second equivalent acts as the proton scavenger for the phenol acylation.

  • Acylation: Cool the solution to 0°C. Add cyclopropanecarbonyl chloride (1.1 equiv) dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (mobile phase: MeOH/DCM).

  • Workup: Quench with 1M HCl (to reprotonate the benzoate). Extract with Ethyl Acetate.[3][4] Wash the organic layer with brine, dry over

    
    , and concentrate.[5]
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography.

Reaction Mechanism

The reaction proceeds via a tetrahedral intermediate. The phenolic oxygen, made more nucleophilic by the base, attacks the carbonyl carbon of the acid chloride.

ReactionMechanism Step1 Activation: Base deprotonates Phenol (-OH) Step2 Nucleophilic Attack: Phenoxide attacks Cyclopropanecarbonyl Chloride Step1->Step2 Intermediate Tetrahedral Intermediate (Transient) Step2->Intermediate Step3 Elimination: Chloride ion leaves Intermediate->Step3 Product Product: 4-(Cyclopropanecarbonyloxy)benzoic acid Step3->Product

Figure 2: Mechanistic pathway for the base-catalyzed acylation of 4-hydroxybenzoic acid.

Physicochemical Profile & Analytics

Understanding the physical properties is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Key Properties Table[2]
PropertyValue (Predicted/Experimental)Relevance
Molecular Formula

Mass Balance
Molecular Weight 206.20 g/mol Dosing calculations
LogP (Octanol/Water) ~2.3 - 2.6Moderate lipophilicity; good membrane permeability.
pKa (Acid) ~4.1 - 4.5Similar to benzoic acid; ionized at physiological pH.
H-Bond Donors 1 (Carboxylic Acid)Solubility interaction.
H-Bond Acceptors 4Receptor binding potential.
Analytical Characterization

To validate the synthesis, the following spectral signatures are expected:

  • 1H NMR (DMSO-d6):

    • 
       12.8–13.0 ppm (broad s, 1H, -COOH).
      
    • 
       8.0 ppm (d, 2H, Ar-H ortho to COOH).
      
    • 
       7.3 ppm (d, 2H, Ar-H meta to COOH).
      
    • 
       1.8–1.9 ppm (m, 1H, cyclopropyl CH).
      
    • 
       1.0–1.2 ppm (m, 4H, cyclopropyl 
      
      
      
      ).
  • IR Spectroscopy:

    • ~1735

      
       (Ester C=O stretch).
      
    • ~1685

      
       (Carboxylic Acid C=O stretch).
      
    • 2500–3000

      
       (Broad O-H stretch of acid).
      

Pharmaceutical Applications

Prodrug Design

This molecule serves as a classic mutual prodrug or a linker system .

  • Hydrolysis: In vivo, esterases (e.g., carboxylesterase 1) will cleave the ester bond.

  • Release: This releases 4-hydroxybenzoic acid (a known preservative and metabolite) and cyclopropanecarboxylic acid .

  • Utility: The cyclopropyl group increases lipophilicity compared to the parent phenol, potentially enhancing oral bioavailability before metabolic cleavage.

Polymer Chemistry

The "4-carboxyphenyl ester" motif is frequently used in the synthesis of Liquid Crystal Polymers (LCPs) . The rigid aromatic core combined with the conformational semi-rigidity of the cyclopropyl ring can influence the mesogenic properties (melting point, transition temperatures) of the resulting polyester.

References

  • Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.
  • Cyclopropanecarboxylic Acid Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 15655, Cyclopropanecarboxylic acid" [Link].

  • Benzoic Acid Derivatives Synthesis: Sun, Z. Q., Ding, Z. Y., & Shao, Z. Y. "4-(Cyclopropanecarboxamido)benzoic acid."[6] Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3029. [Link]. (Cited for analogous synthesis conditions of cyclopropyl-benzoic acid derivatives).

  • Acyl Chloride Preparation: McCloskey, C. M., & Coleman, G. H. "Cyclopropanecarboxylic Acid".[3][6][7][8][9] Organic Syntheses, Coll. Vol. 3, p.221 (1955). [Link].

Sources

The Evolving Therapeutic Landscape of Benzoic Acid Ester Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Scaffold - Unlocking Tunable Therapeutic Potential

The benzoic acid framework, a deceptively simple aromatic carboxylic acid, has long been a cornerstone in medicinal chemistry. However, it is the strategic esterification of this scaffold that unlocks a remarkable degree of therapeutic tunability, giving rise to a diverse and potent class of molecules: the benzoic acid ester derivatives. This technical guide moves beyond a mere cataloging of these compounds, instead offering a deep dive into the causality behind their design, the intricacies of their biological mechanisms, and the practicalities of their synthesis and evaluation. For the discerning researcher and drug development professional, this document serves as a comprehensive resource, grounded in scientific integrity and geared towards accelerating the translation of these promising derivatives from the bench to the clinic.

I. The Chemical Versatility of Benzoic Acid Esters: A Foundation for Diverse Bioactivity

The inherent modularity of benzoic acid esters is central to their therapeutic appeal. The ability to systematically modify both the benzoic acid core and the esterifying alcohol allows for the fine-tuning of physicochemical properties such as lipophilicity, steric hindrance, and electronic distribution. These modifications, in turn, directly influence the pharmacokinetic and pharmacodynamic profiles of the resulting derivatives, enabling the optimization of potency, selectivity, and safety.

A fundamental synthetic route to these derivatives is the Fischer-Speier esterification , an acid-catalyzed reaction between a carboxylic acid and an alcohol. While effective, the reversible nature of this reaction often necessitates strategies to drive the equilibrium towards the product, such as the removal of water or the use of a large excess of one reactant.

For more sensitive substrates or when milder conditions are required, the Schotten-Baumann reaction provides a robust alternative. This method involves the acylation of an alcohol with an acid chloride or anhydride under basic conditions, often yielding the desired ester in high purity and yield.

Experimental Protocol: Synthesis of a Model Benzoic Acid Ester via Fischer-Speier Esterification

This protocol outlines the synthesis of methyl benzoate from benzoic acid and methanol.

Materials:

  • Benzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine 6.1 g of benzoic acid and 20 mL of methanol.

  • Carefully add 2 mL of concentrated sulfuric acid to the mixture while swirling.

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 45-60 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and add 50 mL of water.

  • Add 50 mL of diethyl ether to extract the methyl benzoate. Shake gently and allow the layers to separate.

  • Discard the lower aqueous layer.

  • Wash the organic layer with 25 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Caution: CO2 evolution may occur.

  • Wash the organic layer with 25 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Decant the dried solution into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the crude methyl benzoate.

  • Purify the product by distillation if necessary.

II. Anti-inflammatory and Analgesic Potential: Targeting the Arachidonic Acid Cascade

A significant area of research for benzoic acid ester derivatives lies in their capacity to modulate the inflammatory response, primarily through the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to pro-inflammatory prostaglandins. Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal side effects due to the inhibition of the protective functions of COX-1. The development of selective COX-2 inhibitors has therefore been a major goal in anti-inflammatory drug design.

The structural features of certain benzoic acid esters allow for selective binding to the larger, more accommodating active site of the COX-2 enzyme. This selectivity can be attributed to specific substitutions on the benzoic acid ring that exploit subtle differences between the COX-1 and COX-2 active sites.

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Benzoic_Acid_Ester Benzoic Acid Ester Derivative Benzoic_Acid_Ester->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by benzoic acid ester derivatives.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (benzoic acid ester derivatives)

  • Positive controls (e.g., indomethacin for non-selective, celecoxib for COX-2 selective)

  • Reaction buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and positive controls.

  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound or control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., HCl).

  • Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Compound Class Target IC50 (µM) Therapeutic Use Key Findings & References
Salicylates (e.g., Aspirin)COX-1, COX-2~150 (COX-1), ~300 (COX-2)Analgesic, anti-inflammatoryIrreversibly inhibits COX-1 and COX-2.
DiflunisalCOX-1, COX-2~50 (COX-1), ~100 (COX-2)Mild to moderate pain, arthritisA competitive and reversible COX inhibitor.
5-acetamido-2-hydroxy benzoic acid derivativesCOX-2Varies with substitutionAnalgesic, anti-inflammatoryPhenyl and benzyl substitutions increase selectivity for COX-2.

III. Antimicrobial and Antiviral Frontiers: Disrupting Microbial Viability

Benzoic acid and its esters have a long history of use as antimicrobial agents, primarily as food preservatives. Their mechanism of action is often pH-dependent, with the undissociated form of the acid being more effective at penetrating microbial cell membranes. Once inside the cell, the acidification of the cytoplasm disrupts metabolic processes, leading to the inhibition of growth and survival.

Esterification can enhance the lipophilicity of the benzoic acid scaffold, potentially facilitating its passage through the lipid-rich cell membranes of bacteria and fungi. The nature of the ester group can significantly influence the antimicrobial spectrum and potency.

In the realm of antiviral research, benzoic acid ester derivatives have shown promise against a range of viruses. For instance, certain serinol-based benzoic acid esters have been identified as potent inhibitors of human adenovirus (HAdV) infection by targeting the expression of the E1A early gene, which is crucial for viral replication.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This is a standard method for assessing the antimicrobial activity of a compound.

Materials:

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds

  • Positive control antibiotic

  • Sterile 96-well microplates

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Prepare serial two-fold dilutions of the test compounds and the positive control in the broth medium directly in the 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Neuroprotective Strategies: Modulating Neuronal Signaling and Survival

Emerging research has highlighted the potential of benzoic acid derivatives in the treatment of neurodegenerative diseases. Their neuroprotective effects are often multifactorial, involving the modulation of key signaling pathways, reduction of oxidative stress, and inhibition of enzymes implicated in neuronal damage.

One promising target is the striatal-enriched protein tyrosine phosphatase (STEP), an enzyme that, when overactive, can contribute to the synaptic dysfunction seen in conditions like Alzheimer's disease. Novel benzoic acid derivatives have been designed as STEP inhibitors, demonstrating neuroprotective properties in cellular models.

Neuroprotection cluster_stress Cellular Stressors cluster_pathways Pathogenic Pathways Glutamate Glutamate Excitotoxicity STEP STEP (Striatal-Enriched Protein Tyrosine Phosphatase) Glutamate->STEP Oxidative_Stress Oxidative Stress Apoptosis Apoptotic Pathways Oxidative_Stress->Apoptosis Neuronal_Damage Neuronal Damage & Cell Death STEP->Neuronal_Damage Apoptosis->Neuronal_Damage Benzoic_Acid_Ester Neuroprotective Benzoic Acid Ester Derivative Benzoic_Acid_Ester->Oxidative_Stress Reduction Benzoic_Acid_Ester->STEP Inhibition

Caption: Neuroprotective mechanisms of benzoic acid ester derivatives.

Experimental Protocol: Assessing Neuroprotection in an In Vitro Model of Oxidative Stress

The SH-SY5Y neuroblastoma cell line is a commonly used model for studying neurodegenerative processes.

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Hydrogen peroxide (H2O2) or another oxidative stress-inducing agent

  • Test compounds (benzoic acid ester derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).

  • Induce oxidative stress by adding a cytotoxic concentration of H2O2 to the wells (excluding the control wells).

  • Incubate the cells for 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • A significant increase in cell viability in the presence of the test compound compared to H2O2 treatment alone indicates a neuroprotective effect.

V. Concluding Remarks and Future Directions

The therapeutic potential of benzoic acid ester derivatives is both broad and deep. Their inherent chemical tractability allows for the generation of vast libraries of compounds with diverse pharmacological profiles. From combating inflammation and microbial infections to protecting neurons from degenerative insults, these derivatives continue to be a fertile ground for drug discovery.

Future research should focus on a more profound understanding of the structure-activity relationships governing their interactions with specific biological targets. The integration of computational modeling with high-throughput screening will be instrumental in the rational design of next-generation benzoic acid ester derivatives with enhanced potency, selectivity, and drug-like properties. As our understanding of disease pathology becomes more nuanced, the tunable nature of this chemical class will undoubtedly position it at the forefront of innovative therapeutic development.

References

  • BenchChem. (2025). Unlocking the Therapeutic Potential of Substituted Benzoic Acid Esters: A Technical Guide for Researchers.
  • IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives.
  • Google Patents. (n.d.). US4689182A - Benzoic acid and benzoic acid ester derivatives having anti-inflammatory and analgesic activity.
  • BenchChem. (2025). A Comparative Analysis of Benzoic Acid Esters in Pharmaceutical and Industrial Applications.
  • BenchChem. (2025). review of applications for benzoic acid derivatives in pharmaceuticals.
  • PubMed. (2019). Benzoic acid-derived nitrones: A new class of potential acetylcholinesterase inhibitors and neuroprotective agents.
  • BenchChem. (2025). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • PubMed. (2021). Serinol-Based Benzoic Acid Esters as New Scaffolds for the Development of Adenovirus Infection Inhibitors: Design, Synthesis, and In Vitro Biological Evaluation.
  • BenchChem. (2025). A Proposed Mechanism of Action for 4-(5-methyl-3-isoxazolyl)Benzoic Acid: A Comparative Guide.
  • NCBI. (n.d.). COX Inhibitors - StatPearls.
  • MDPI. (2020). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions.

Methodological & Application

synthesis of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid from 4-HBA

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Synthesis of 4-[(Cyclopropylcarbonyl)oxy]benzoic Acid

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-[(cyclopropylcarbonyl)oxy]benzoic acid from 4-hydroxybenzoic acid (4-HBA). The method utilizes a modified Schotten-Baumann acylation strategy to achieve high chemoselectivity for the phenolic oxygen, effectively suppressing the formation of mixed anhydrides at the carboxylic acid position. This guide includes mechanistic insights, a self-validating experimental workflow, and critical quality control parameters.

Introduction & Strategic Analysis

The structural motif of 4-[(cyclopropylcarbonyl)oxy]benzoic acid represents a critical intermediate in the design of prodrugs and liquid crystalline polymers. The cyclopropyl moiety introduces unique steric and electronic properties (high ring strain,


-character) that can modulate metabolic stability and lipophilicity.

The Synthetic Challenge: The starting material, 4-HBA, possesses two nucleophilic sites:

  • Phenolic Hydroxyl (-OH):

    
    
    
  • Carboxylic Acid (-COOH):

    
    
    

Direct acylation with cyclopropanecarbonyl chloride presents a selectivity challenge. Uncontrolled conditions can lead to:

  • Oligomerization: Formation of mixed anhydrides that react with other 4-HBA molecules.

  • Hydrolysis: The cyclopropyl ester bond is susceptible to base-catalyzed hydrolysis if the reaction pH is not strictly buffered.

The Solution: We employ a biphasic Schotten-Baumann protocol .[1][2][3] By maintaining a basic pH, we convert 4-HBA into its dianion species. The phenoxide anion is significantly more nucleophilic than the carboxylate, ensuring selective O-acylation. The aqueous environment simultaneously hydrolyzes any transient mixed anhydrides formed at the carboxylate position, reverting them to the desired free acid form upon workup.

Reaction Mechanism & Pathway

The following diagram illustrates the selective acylation pathway and the competing side reactions that this protocol is designed to avoid.

ReactionPathway SM 4-Hydroxybenzoic Acid (4-HBA) Dianion Dianion Intermediate (Phenoxide + Carboxylate) SM->Dianion Deprotonation (pH > 10) Base NaOH (aq) Base->Dianion Intermediate Transient Mixed Anhydride (Possible Side Product) Dianion->Intermediate Minor Side Reaction ProductSalt Target Ester (Salt Form) Dianion->ProductSalt Selective O-Acylation (Kinetic Control) Reagent Cyclopropanecarbonyl Chloride Reagent->ProductSalt Intermediate->ProductSalt Hydrolysis of Anhydride FinalProduct 4-[(Cyclopropylcarbonyl)oxy] benzoic acid ProductSalt->FinalProduct Acidification (HCl)

Figure 1: Mechanistic pathway for the selective O-acylation of 4-HBA. The protocol favors the solid blue path.

Experimental Protocol

Safety Warning: Cyclopropanecarbonyl chloride is corrosive and a lachrymator. Perform all operations in a fume hood.

Materials
ReagentMW ( g/mol )Equiv.[4][5][6][7][8][9]QuantityRole
4-Hydroxybenzoic acid (4-HBA) 138.121.013.8 g (100 mmol)Substrate
Cyclopropanecarbonyl chloride 104.531.212.5 g (120 mmol)Acylating Agent
Sodium Hydroxide (NaOH) 40.002.510.0 gBase/Scavenger
Water (Deionized) 18.02N/A150 mLSolvent
Acetone 58.08N/A50 mLCo-solvent (Optional)
HCl (Concentrated) 36.46N/A~15 mLAcidification
Step-by-Step Procedure

1. Preparation of the Dianion Solution

  • In a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 10.0 g of NaOH in 150 mL of deionized water.

  • Cool the solution to 0–5°C using an ice-water bath.

  • Add 13.8 g of 4-HBA in portions. Stir until fully dissolved. The solution will be clear/colorless.

    • Note: The pH must be >11 to ensure both phenol and carboxylic acid are deprotonated.

2. Controlled Acylation

  • Critical Step: Add cyclopropanecarbonyl chloride (12.5 g) dropwise over 30–45 minutes using a pressure-equalizing addition funnel.

  • Maintain the internal temperature below 10°C throughout the addition.

    • Why: Higher temperatures promote hydrolysis of the acid chloride and the formed ester.

  • Vigorous stirring is essential as the acid chloride is immiscible with water.

    • Optimization: If the acid chloride pools at the bottom, add 50 mL of acetone to improve homogeneity, though strict Schotten-Baumann conditions (pure aqueous) often yield purer precipitate.

3. Reaction Monitoring & Completion

  • Remove the ice bath and allow the mixture to warm to room temperature (20–25°C).

  • Stir for an additional 2 hours.

  • QC Check: Take a 0.1 mL aliquot, acidify, extract with ethyl acetate, and check via TLC (Mobile Phase: 50% EtOAc/Hexane). The 4-HBA spot (

    
    ) should disappear, replaced by the less polar ester (
    
    
    
    ).

4. Isolation

  • Cool the reaction mixture back to 0–5°C.

  • Slowly acidify with concentrated HCl dropwise until pH

    
     2.0.
    
    • Observation: A thick white precipitate will form immediately.

  • Stir the suspension for 30 minutes to ensure complete precipitation and hydrolysis of any trace mixed anhydrides.

  • Filter the solid using a Buchner funnel and vacuum.

  • Wash the filter cake with cold water (

    
     mL) to remove residual NaCl and unreacted acid.
    

5. Purification

  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask.

  • Dissolve in a minimum amount of boiling Ethanol/Water (approx. 3:1 ratio).

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

  • Filter the crystals and dry in a vacuum oven at 50°C for 12 hours.

Quality Control & Characterization

The synthesized compound must meet the following specifications to be considered valid for downstream applications.

TestMethodExpected Result
Appearance VisualWhite crystalline powder
Melting Point Capillary Method178–182°C (Estimated based on analogs [1])
Purity HPLC (C18, ACN/Water)> 98.0% (Area %)
Identity

H-NMR (DMSO-

)
Cyclopropyl signals (0.9–1.1 ppm), Aromatic AA'BB' (7.2, 8.0 ppm)

Workflow Diagram: Synthesis to Validation

Workflow Start Start: 4-HBA + NaOH (aq) React Add Cyclopropanecarbonyl Chloride (T < 10°C, pH > 10) Start->React Monitor Monitor TLC (Disappearance of SM) React->Monitor Acidify Acidify to pH 2 (Precipitate Product) Monitor->Acidify Complete Filter Filtration & Washing Acidify->Filter Purify Recrystallization (EtOH/H2O) Filter->Purify QC QC: NMR, HPLC, MP Purify->QC

Figure 2: Operational workflow for the synthesis and purification of the target ester.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (< 60%) Hydrolysis of Acid ChlorideEnsure temperature is < 5°C during addition. Increase reagent excess to 1.5 eq.
Product is Oily/Sticky Impurities / Mixed AnhydridesStir the acidified mixture longer (1 hr) to hydrolyze anhydrides. Recrystallize from Ethanol/Water.[9]
Starting Material Remains Insufficient BaseCheck pH during reaction. If pH drops < 9, add more NaOH solution to maintain basicity.
Polymerization High ConcentrationDilute reaction mixture.[7] Ensure dropwise addition of acid chloride to prevent local high concentrations.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Buehler, C. A., & Cate, W. E. (1934). "p-Hydroxybenzoic Acid".[10][11] Organic Syntheses, 14, 48. Link (Foundational work on 4-HBA purification and properties).

  • PubChem. (2025).[4] "4-Cyclopropylbenzoic acid".[4] National Library of Medicine. Link (Structural analog data for characterization comparison).

  • UWI Mona. (2014). "Experiment 12: Preparation of 4-acetoxybenzoic acid". University of the West Indies. Link (Analogous protocol validation).

  • BenchChem. (2025).[5][7] "Synthesis of 4-Hydroxybenzoic Acid Derivatives". Link (General esterification strategies for 4-HBA).

Sources

reaction of 4-hydroxybenzoic acid with cyclopropanecarbonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of 4-(cyclopropanecarbonyloxy)benzoic acid

Introduction: Strategic Esterification in Molecular Design

The synthesis of esters from phenols and acyl chlorides is a cornerstone of modern organic chemistry, providing a robust pathway to novel molecules with tailored properties. The reaction between 4-hydroxybenzoic acid and cyclopropanecarbonyl chloride to form 4-(cyclopropanecarbonyloxy)benzoic acid is of particular interest. This transformation is not merely an academic exercise; it represents a key strategy in medicinal chemistry for creating prodrugs with modified solubility or metabolic profiles and in materials science for developing advanced polymers. The cyclopropyl moiety introduces conformational rigidity and a unique electronic signature, while the benzoic acid group offers a handle for further functionalization or for modulating pharmacological activity.

This document provides a comprehensive guide to this synthesis, grounded in mechanistic principles and practical laboratory experience. It is designed to equip researchers with the knowledge to not only replicate the procedure but also to understand the causality behind each step, enabling adaptation and troubleshooting.

Mechanistic Insights: The Schotten-Baumann Reaction

The acylation of a phenol with an acyl chloride in the presence of a base is classically known as the Schotten-Baumann reaction.[1][2][3] This reaction proceeds via a nucleophilic acyl substitution mechanism. The choice of base is critical and dictates the precise mechanistic pathway and reaction efficiency.

  • Activation of the Nucleophile: 4-hydroxybenzoic acid is a relatively weak nucleophile. The presence of a base, such as sodium hydroxide or pyridine, is essential to deprotonate the phenolic hydroxyl group, forming a much more potent phenoxide nucleophile.[2]

  • The Role of Pyridine: While aqueous bases like NaOH can be used, pyridine often serves a dual role that enhances the reaction.[4][5]

    • Acid Scavenger: It neutralizes the hydrochloric acid (HCl) byproduct, preventing it from protonating the starting phenol and shutting down the reaction.[2]

    • Nucleophilic Catalyst: Pyridine can act as a nucleophilic catalyst by attacking the highly electrophilic cyclopropanecarbonyl chloride first. This forms a reactive N-acylpyridinium intermediate.[6][7][8] This intermediate is significantly more electrophilic than the starting acyl chloride, making it highly susceptible to attack by the phenoxide. This catalytic pathway often accelerates the reaction, particularly for less reactive phenols.

The overall mechanism involving pyridine as a nucleophilic catalyst is depicted below.

Schotten-Baumann Mechanism cluster_reactants Reactants cluster_intermediate Catalytic Activation cluster_product Nucleophilic Attack Py Pyridine AcylPyr N-Acylpyridinium Intermediate (Highly Reactive) Py->AcylPyr 1. Nucleophilic Catalysis PyrHCl Pyridine HCl Salt Py->PyrHCl 3. Acid Neutralization AcylCl Cyclopropanecarbonyl Chloride AcylCl->AcylPyr Phenol 4-Hydroxybenzoic Acid Product 4-(cyclopropanecarbonyloxy)benzoic acid Phenol->Product 2. Nucleophilic Attack AcylPyr->Product HCl HCl HCl->PyrHCl

Caption: Catalytic cycle for pyridine-mediated esterification.

Safety & Hazard Management

Chemical synthesis demands a proactive approach to safety. The reagents used in this protocol possess significant hazards that must be managed through proper engineering controls and personal protective equipment (PPE).

  • Cyclopropanecarbonyl chloride: This substance is highly corrosive, flammable, and toxic if swallowed.[9][10] It causes severe skin burns and eye damage and reacts violently with water.[11][12][13] All manipulations must be conducted in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles with a face shield.[13]

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin. Use in a well-ventilated fume hood.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Always have appropriate spill kits and emergency procedures in place before beginning the experiment.

Detailed Experimental Protocol

This protocol details the synthesis of 4-(cyclopropanecarbonyloxy)benzoic acid on a laboratory scale.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
4-Hydroxybenzoic acid138.125.00 g36.21.0
Cyclopropanecarbonyl chloride104.534.15 g (3.6 mL)39.81.1
Pyridine79.108.60 g (8.8 mL)108.63.0
Dichloromethane (DCM)-100 mL--
1 M Hydrochloric Acid (HCl)-~150 mL--
Saturated Sodium Bicarbonate (NaHCO₃)-~100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-~10 g--
Ethyl Acetate-For extraction--
Hexanes-For recrystallization--
Step-by-Step Methodology
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzoic acid (5.00 g, 36.2 mmol).

    • In a chemical fume hood, add dichloromethane (100 mL) followed by pyridine (8.8 mL, 108.6 mmol).

    • Stir the mixture at room temperature until all solids have dissolved.

    • Cool the flask in an ice-water bath to 0 °C.

  • Acylation:

    • Using a dropping funnel, add cyclopropanecarbonyl chloride (3.6 mL, 39.8 mmol) dropwise to the stirred solution over 20-30 minutes. The dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the 4-hydroxybenzoic acid spot is consumed.

  • Workup and Extraction:

    • Once the reaction is complete, transfer the mixture to a 500 mL separatory funnel.

    • Slowly and carefully add 1 M HCl (~100 mL) to quench the reaction and neutralize the excess pyridine. The formation of pyridine hydrochloride salt will be observed.

    • Shake the funnel, venting frequently. Separate the layers and collect the organic (bottom, DCM) layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 25 mL) to ensure complete removal of pyridine.

      • Saturated aqueous NaHCO₃ (2 x 50 mL) to remove any unreacted 4-hydroxybenzoic acid.

      • Brine (1 x 50 mL) to facilitate phase separation.

    • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the dried solution to remove the MgSO₄.

    • Remove the dichloromethane solvent using a rotary evaporator to yield the crude product, likely a pale yellow or off-white solid.

    • Purify the crude solid by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.

Experimental Workflow A 1. Dissolve Reactants 4-Hydroxybenzoic Acid + Pyridine in DCM B 2. Cool to 0°C (Ice Bath) A->B C 3. Add Acyl Chloride Dropwise addition of Cyclopropanecarbonyl Chloride B->C D 4. Reaction Stir at room temperature (2-4h) Monitor by TLC C->D E 5. Quench & Wash Add 1M HCl to neutralize Pyridine D->E F 6. Extraction Sequential washes with HCl, NaHCO₃, and Brine E->F G 7. Dry & Concentrate Dry with MgSO₄, remove solvent via rotary evaporation F->G H 8. Purify Recrystallize from Ethyl Acetate/Hexanes G->H I Final Product 4-(cyclopropanecarbonyloxy)benzoic acid H->I

Caption: Step-by-step experimental workflow for synthesis.

Product Characterization

Confirming the identity and purity of the final product is a critical step. The following analytical techniques are recommended.

TechniqueExpected Observations
¹H NMR Disappearance of the phenolic -OH proton signal. Appearance of characteristic cyclopropyl proton signals (multiplets, ~0.8-1.2 ppm). Aromatic protons will show a shift and splitting pattern consistent with a 1,4-disubstituted benzene ring.
¹³C NMR Appearance of an ester carbonyl carbon (~165-175 ppm) and cyclopropyl carbons.
FTIR Spectroscopy Disappearance of the broad O-H stretch from the phenol (~3300-3500 cm⁻¹). Appearance of a strong C=O ester stretch (~1730-1750 cm⁻¹) and a C-O stretch (~1200-1300 cm⁻¹). The carboxylic acid O-H and C=O stretches will remain.
Mass Spectrometry (MS) The molecular ion peak corresponding to the mass of the product (C₁₁H₁₀O₄, M.W. = 206.19 g/mol ) should be observed.
HPLC/GC-MS A single major peak indicating high purity. These techniques are excellent for quantifying residual starting materials or byproducts.[14][15]
Melting Point A sharp melting point range is indicative of a pure crystalline compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive cyclopropanecarbonyl chloride (hydrolyzed by atmospheric moisture).2. Insufficient pyridine.3. Reaction time too short.1. Use freshly opened or distilled acyl chloride.[16] 2. Ensure at least 2-3 equivalents of pyridine are used.3. Monitor the reaction by TLC and continue stirring until the starting material is consumed.
Product is an Oil or Fails to Crystallize Presence of impurities (e.g., residual pyridine, solvent, or side products) that inhibit crystallization.1. Ensure the workup was thorough. Perform an additional wash if necessary.2. Attempt purification by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient).
Multiple Spots on TLC of Final Product 1. Incomplete reaction.2. Formation of side products (e.g., anhydride from reaction of acyl chloride with the product's carboxylate).1. Increase reaction time or slightly warm the reaction mixture (e.g., to 40 °C).2. Purify via column chromatography to isolate the desired product.

References

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic. [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. [Link]

  • Filo. (2025). Write a short note on the Schotten-Baumann reaction of Phenol. [Link]

  • CHEMSOLVE.NET. (2020). Schotten Baumann reaction-mechanism-application. [Link]

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of the Chemical Society B: Physical Organic, 795-798. [Link]

  • Chemistry Notes. (2023). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acylation of phenols by carboxylic acid anhydrides in carbon tetrachloride: Hammett, Brønsted, and Taft relationships as evidence for general base catalysis. Journal of the Chemical Society B: Physical Organic, 1475-1479. [Link]

  • Chemistry Learner. (2026). Schotten Baumann Reaction Mechanism Detailed Explanation. [Link]

  • Hill, C. A. S., & Jones, D. (1999). The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides. Determination of Activation Energies and Entropy of Activation. Holzforschung, 53(3), 275-282. [Link]

  • CNKI. (n.d.). Determination of Various Benzoate Esters and p-Benzoate Esters Preservatives in Cosmetics by SPEGC-MS/MS. [Link]

  • Reddit. (2023). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. [Link]

  • Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Google Patents. (1996).
  • Google Patents. (1966).
  • Organic Syntheses. (n.d.). cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. [Link]

Sources

esterification protocol for 4-hydroxybenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Esterification Protocols for 4-Hydroxybenzoic Acid Derivatives

Abstract & Strategic Overview

4-Hydroxybenzoic acid (4-HBA) is a bifunctional scaffold serving as the cornerstone for parabens (preservatives), liquid crystal mesogens, and bioactive drug intermediates. Its dual nature—possessing both a phenolic hydroxyl (


) and a carboxylic acid (

)—presents a specific chemoselectivity challenge.

While the phenolic group is nucleophilic, the carboxylic acid is electrophilic only after activation. The primary risk in 4-HBA esterification is competitive polymerization (intermolecular self-esterification) or phenolic oxidation . This guide delineates three distinct protocols chosen based on the steric demand of the alcohol and the sensitivity of the substrate.

Decision Matrix: Selecting the Correct Protocol

The following logic gate determines the optimal synthetic route for your specific derivative.

EsterificationLogic Start Target: 4-HBA Ester AlcoholType Analyze Alcohol Substrate Start->AlcoholType Simple Simple Alkyl (MeOH, EtOH, PrOH) AlcoholType->Simple Complex Complex / Sterically Hindered (Secondary, Tertiary, Labile) AlcoholType->Complex MethodA METHOD A: Fischer Esterification (Thermodynamic Control) Simple->MethodA High Scale/Low Cost AcidSensitive Is Substrate Acid Sensitive? Complex->AcidSensitive MethodB METHOD B: Steglich Esterification (Kinetic Control / Mild) AcidSensitive->MethodB Yes (Avoid H+) MethodC METHOD C: Acyl Chloride Route (Requires Phenol Protection) AcidSensitive->MethodC No (High Reactivity Needed)

Figure 1: Decision matrix for selecting the esterification protocol based on substrate properties.

Method A: Thermodynamic Fischer Esterification

Best For: Simple alkyl esters (Methyl-, Ethyl-, Propyl-, Butylparaben). Mechanism: Acid-catalyzed equilibrium. Key Constraint: Requires removal of water to drive yield (Le Chatelier's principle).

Scientific Rationale

The carboxylic carbonyl is protonated by a strong mineral acid, making it susceptible to nucleophilic attack by the alcohol.[1] Because the phenol is less nucleophilic than the alcohol solvent (in excess), self-polymerization is statistically minimized, though not impossible.

Protocol

Reagents:

  • 4-Hydroxybenzoic acid (1.0 equiv)

  • Alcohol (Methanol/Ethanol) (Excess, used as solvent, ~10-20 equiv)

  • Concentrated

    
     (0.1 equiv) or 
    
    
    
    -Toluenesulfonic acid (PTSA) (0.05 equiv)

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. For alcohols with boiling points

    
     (e.g., butanol), attach a Dean-Stark trap  to physically remove water.
    
  • Dissolution: Dissolve 4-HBA in the alcohol. The solution may be cloudy initially.

  • Catalysis: Add

    
     dropwise. Exothermic reaction—handle with care.
    
  • Reflux: Heat to reflux (

    
     for MeOH, 
    
    
    
    for EtOH). Maintain for 4–8 hours.
  • Validation (TLC): Monitor consumption of 4-HBA (Mobile Phase: Hexane:EtOAc 1:1). 4-HBA is highly polar and stays near the baseline; the ester will migrate to

    
    .
    
  • Workup:

    • Cool to room temperature.[2]

    • Concentrate solvent to ~20% volume under reduced pressure.

    • Pour residue into ice-cold saturated

      
       (neutralizes acid). Caution: 
      
      
      
      evolution.
    • Extract with Ethyl Acetate (

      
      ).[3]
      
    • Wash organic layer with Brine

      
       Dry over 
      
      
      
      .
  • Purification: Recrystallize from Ethanol/Water (for parabens) to achieve

    
     purity.
    

Method B: Steglich Esterification (DCC/DMAP)

Best For: Sterically hindered alcohols, acid-sensitive substrates, or precious drug intermediates.[4] Mechanism: DCC activates the carboxylic acid to an O-acylisourea.[5] DMAP acts as an acyl-transfer catalyst, generating a reactive


-acylpyridinium species that rapidly acylates the alcohol.
Scientific Rationale

This method operates under Kinetic Control at room temperature. It avoids the harsh conditions of refluxing acid.

  • Critical Insight: To prevent the phenol of 4-HBA from reacting with the activated acid (polymerization), the alcohol is usually added before the coupling agent, or the phenol is protected. However, due to the high reactivity of the "Active Ester" intermediate toward primary/secondary alcohols, chemoselectivity is often achieved without protection if stoichiometry is strictly controlled (1.0 equiv Acid : 1.1 equiv Alcohol).

Protocol

Reagents:

  • 4-Hydroxybenzoic acid (1.0 equiv)

  • Target Alcohol (1.0 – 1.2 equiv)

  • DCC (

    
    -Dicyclohexylcarbodiimide) (1.1 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.05 – 0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step:

  • Preparation: Flame-dry glassware under Nitrogen/Argon.

  • Solubilization: Dissolve 4-HBA, the Alcohol, and DMAP in dry DCM at

    
     (Ice bath).
    
  • Activation: Dissolve DCC in a minimal amount of DCM and add it dropwise to the reaction mixture over 10 minutes.

    • Why? Slow addition prevents high local concentrations of active ester, minimizing side reactions like

      
      -acylurea formation.
      
  • Reaction: Allow to warm to room temperature naturally. Stir for 12–24 hours.

    • Visual Indicator: Precipitation of Dicyclohexylurea (DCU) as a white solid indicates reaction progress.

  • Workup:

    • Filtration: Filter off the DCU byproduct using a sintered glass funnel.

    • Wash: Wash the filtrate with

      
       (removes DMAP/unreacted amine) followed by saturated 
      
      
      
      .
  • Purification: Flash Column Chromatography is usually required to separate the ester from traces of DCU/urea byproducts.

Method C: High-Reactivity Acyl Chloride Route

Best For: Unreactive alcohols where Steglich fails. Requirement: Phenolic Protection is Mandatory.

Scientific Rationale

Direct reaction of 4-HBA with Thionyl Chloride (


) is dangerous because the phenolic hydroxyl can attack the forming acyl chloride, leading to rapid oligomerization. You must "mask" the phenol first.
Protocol Workflow
  • Protection: React 4-HBA with Acetic Anhydride (

    
    ) to form 4-Acetoxybenzoic acid .
    
  • Activation: Reflux 4-Acetoxybenzoic acid with

    
     (neat or in Toluene) 
    
    
    
    4-Acetoxybenzoyl chloride .
  • Esterification: React Acid Chloride with Alcohol + Pyridine (base sponge).

  • Deprotection: Mild hydrolysis (Hydrazine or weak base) to restore the phenol (if required).

Comparative Analysis & Data

ParameterMethod A: FischerMethod B: SteglichMethod C: Acyl Chloride
Reaction Type Equilibrium (Reversible)Coupling (Irreversible)Substitution (Irreversible)
Conditions High Temp / AcidicRoom Temp / NeutralHigh Temp / Basic Workup
Atom Economy High (Water byproduct)Low (Large Urea byproduct)Medium (

+ HCl byproduct)
Yield (Typical) 80–90% (Simple Alcohols)70–85% (Complex Alcohols)>90% (after protection)
Purification Recrystallization (Easy)Chromatography (Difficult)Extraction/Chromatography
Primary Risk Incomplete conversionUrea contaminationPolymerization (if unprotected)

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the Steglich method, as it is the most common route for high-value drug intermediates.

SteglichWorkflow Reactants 4-HBA + Alcohol + DMAP in DCM Cooling Cool to 0°C Reactants->Cooling Coupling Add DCC Dropwise Cooling->Coupling Stirring Stir 12-24h (DCU Precipitates) Coupling->Stirring Filtration Filter DCU Stirring->Filtration Wash Acid/Base Wash Filtration->Wash Final Pure Ester Wash->Final

Figure 2: Workflow for Steglich Esterification.[6] Note the critical filtration step to remove urea byproducts.

References

  • Fischer Esterification Protocol & Mechanism: Organic Chemistry Portal. "Fischer Esterification."[1][2][3][5][7] [Link]

  • Steglich Esterification (DCC/DMAP) Mechanism: Neises, B., & Steglich, W. (1978).[4][6][8] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. [Link][5][8]

  • Thionyl Chloride Activation Mechanism: Master Organic Chemistry. "Reaction of Carboxylic Acids with Thionyl Chloride."[1][9] [Link]

Sources

Schotten-Baumann reaction conditions for benzoic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Schotten-Baumann Conditions for Benzoic Acid Ester Synthesis

Executive Summary

The Schotten-Baumann reaction remains the gold standard for synthesizing benzoic acid esters (benzoates) and amides from acyl chlorides in a two-phase system. While conceptually simple, the reaction relies on a kinetic "race" between the desired nucleophilic acyl substitution (esterification) and the parasitic hydrolysis of the benzoyl chloride.

This guide provides optimized protocols for researchers requiring high-purity benzoates. It distinguishes between Classical Biphasic Conditions (ideal for phenols) and Modified Pyridine Conditions (ideal for aliphatic alcohols), with a focus on controlling interfacial dynamics and pH to maximize yield.

Mechanistic Foundation & Critical Variables

The core challenge in Schotten-Baumann chemistry is the management of Benzoyl Chloride (


) , a highly reactive electrophile.
The Kinetic Competition

In a biphasic system (e.g., Water/Dichloromethane), three reactions compete:

  • Deprotonation: Base (

    
    ) converts the alcohol/phenol (
    
    
    
    ) to the stronger nucleophile alkoxide/phenoxide (
    
    
    ).
  • Acylation (Desired):

    
     attacks 
    
    
    
    at the interface to form the ester (
    
    
    ).
  • Hydrolysis (Parasitic): Aqueous

    
     attacks 
    
    
    
    to form Benzoic Acid (
    
    
    ), consuming the reagent and lowering pH.

Key Insight: Phenols (


) react rapidly under classical aqueous basic conditions because they are easily deprotonated by NaOH. Aliphatic alcohols (

) are less acidic and often require the "Modified" anhydrous conditions (Pyridine) to prevent hydrolysis dominance.
Visualizing the Reaction Logic

SchottenBaumannMechanism Start Reagents: Benzoyl Chloride + Alcohol (ROH) Base Base Added (NaOH or Pyridine) Start->Base Path_Ester Nucleophilic Attack (RO- or ROH) Base->Path_Ester Activation Path_Hydrolysis Hydrolysis Attack (H2O or OH-) Base->Path_Hydrolysis Side Reaction Intermediate Tetrahedral Intermediate Product_Ester Product: Benzoate Ester + Salt Intermediate->Product_Ester Cl- Elimination (Fast) Product_Acid By-Product: Benzoic Acid Intermediate->Product_Acid Cl- Elimination (Waste) Path_Ester->Intermediate Path_Hydrolysis->Intermediate

Figure 1: Kinetic competition pathway. Success depends on favoring the Green path over the Red path via solvent and base selection.

Critical Control Parameters

ParameterOptimized ConditionRationale
Temperature Start at 0–5°C , then warm to RTLow temp suppresses hydrolysis rate more than acylation rate. Exotherm control prevents runaway side reactions.
Stoichiometry 1.1 – 1.2 eq. Benzoyl ChlorideA slight excess accounts for inevitable hydrolysis. Large excesses complicate purification.
Base Equivalents 2.0 – 2.5 eq. 1 eq. to neutralize the HCl produced; 1 eq. to deprotonate the phenol/alcohol.
pH Maintenance pH > 9 (Aqueous Phase)Essential to keep phenols ionized (

). If pH drops < 7, reaction stops and hydrolysis takes over.
Agitation Vigorous (>800 RPM) In biphasic systems, reaction rate is limited by the interfacial surface area.

Experimental Protocols

Protocol A: Classical Biphasic Conditions (For Phenols)

Best for: Phenols, Naphthols, and highly acidic alcohols.

Reagents:

  • Substrate: Phenol derivative (10 mmol)

  • Reagent: Benzoyl Chloride (12 mmol, 1.2 eq)

  • Base: 10% NaOH (aqueous) or 2M KOH

  • Solvent (Optional): Dichloromethane (DCM) if substrate is solid/insoluble.

Step-by-Step:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the phenol in 20 mL of 10% NaOH. Cool the solution to 0°C in an ice bath.

    • Note: If the phenol does not dissolve (is lipophilic), dissolve it in 10 mL DCM and add the NaOH solution to create a biphasic mixture.

  • Addition: Add 12 mmol (1.4 mL) of Benzoyl Chloride dropwise over 10–15 minutes.

    • Caution: Benzoyl chloride is a lachrymator. Work in a fume hood.

  • Reaction: Cap the flask and shake vigorously (or stir magnetically at high RPM) for 30–60 minutes. Allow the mixture to warm to room temperature naturally.

    • Endpoint Check: The smell of benzoyl chloride (sharp, irritating) should disappear, replaced by the sweet smell of the ester.

  • Workup:

    • Solid Product: If the ester precipitates, filter the solid, wash with cold water (to remove salts/base) and then cold hexane (to remove unreacted acid chloride).

    • Liquid/Oiled Product: Extract with DCM (3 x 20 mL). Wash organic layer with 5% NaHCO₃ (removes benzoic acid byproduct) and Brine. Dry over MgSO₄ and concentrate.

Protocol B: Pyridine-Mediated Conditions (For Aliphatic Alcohols)

Best for: Primary/Secondary Alcohols, Sterically hindered phenols, Acid-sensitive substrates.

Mechanism: Pyridine acts as the solvent, the base (proton scavenger), and a nucleophilic catalyst (forming a reactive N-benzoylpyridinium intermediate).

Reagents:

  • Substrate: Alcohol (10 mmol)

  • Reagent: Benzoyl Chloride (11 mmol, 1.1 eq)

  • Solvent/Base: Pyridine (anhydrous, ~10 mL)

Step-by-Step:

  • Preparation: Dissolve 10 mmol alcohol in 10 mL dry pyridine in a dry flask under Nitrogen/Argon. Cool to 0°C.

  • Addition: Add Benzoyl Chloride dropwise. A white precipitate (Pyridinium Hydrochloride) will form immediately.

  • Reaction: Stir at 0°C for 15 mins, then Room Temperature for 2–4 hours.

    • Optimization: For tertiary alcohols, add 10 mol% DMAP (4-Dimethylaminopyridine) as a "Steglich-style" hyper-nucleophilic catalyst.

  • Quench: Pour the reaction mixture into 100 mL of ice-water containing 10 mL concentrated HCl.

    • Why? The HCl neutralizes the excess pyridine, converting it to water-soluble Pyridinium Chloride.

  • Workup: Extract the product into Ethyl Acetate or Ether. Wash with water, then NaHCO₃, then Brine.

Decision Workflow & Troubleshooting

Use this logic flow to select the correct protocol and troubleshoot issues.

Workflow Start Start: Substrate Selection IsPhenol Is the substrate a Phenol? Start->IsPhenol ProtocolA Protocol A: Aqueous NaOH (Classical Schotten-Baumann) IsPhenol->ProtocolA Yes ProtocolB Protocol B: Pyridine/DMAP (Modified Conditions) IsPhenol->ProtocolB No (Aliphatic Alcohol) CheckSolubility Is Phenol water soluble? ProtocolA->CheckSolubility PureAqueous Use 10% NaOH only CheckSolubility->PureAqueous Yes Biphasic Use NaOH + DCM/Ether CheckSolubility->Biphasic No YieldCheck Check Yield/Purity PureAqueous->YieldCheck Biphasic->YieldCheck ProtocolB->YieldCheck LowYield Issue: Low Yield YieldCheck->LowYield FixHydrolysis Fix: Increase BzCl to 1.5eq Check Temperature (<5°C) LowYield->FixHydrolysis Hydrolysis Dominant FixEmulsion Fix: Add Brine or Filter thru Celite LowYield->FixEmulsion Emulsion/Workup Issue

Figure 2: Experimental decision tree and troubleshooting logic.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield Rapid hydrolysis of Benzoyl Chloride.Lower the temperature to 0°C. Increase BzCl equivalents. Ensure base is added slowly if using a pH-stat.
Starting Material Remains pH dropped below 9 (for phenols).Check pH. Add more NaOH to ensure phenol remains deprotonated (

).
Emulsion during extraction Surfactant-like properties of benzoate salts.Add saturated Brine. Filter through a pad of Celite. Use a larger volume of organic solvent.
Oily Product (should be solid) Impurity: Benzoic Acid or unreacted BzCl.Wash organic layer thoroughly with 10% NaHCO₃ (removes acid) and water. Recrystallize from Ethanol/Water.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols for benzoylation).[1][2]

  • Marvel, C. S.; Lazier, W. A. "Benzoyl Piperidine". Organic Syntheses, Coll.[3][4] Vol. 1, p. 99 (1941). (Demonstrates the classical aqueous base method).

  • Kurti, L.; Czako, B.Strategic Applications of Named Reactions in Organic Synthesis. Elsevier, 2005.
  • Hofle, G.; Steglich, W.; Vorbruggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts". Angewandte Chemie International Edition, 1978, 17, 569-583. (The basis for DMAP/Pyridine modification).

  • Starks, C. M. "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 1971, 93(1), 195–199. (Modern biphasic optimization).

Sources

Purification of 4-Cyclopropanecarbonyloxybenzoic Acid by Recrystallization: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the purification of 4-cyclopropanecarbonyloxybenzoic acid via recrystallization. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles of crystallization and offers a step-by-step methodology, grounded in established chemical practices for analogous compounds.

Introduction: The Imperative for Purity

4-Cyclopropanecarbonyloxybenzoic acid is a molecule of interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex entities. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and introduce contaminants that may be difficult to remove in later stages. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility to separate the desired compound from its impurities.[1][2]

This application note details a robust recrystallization protocol for 4-cyclopropanecarbonyloxybenzoic acid, developed through an understanding of the physicochemical properties of structurally similar aromatic carboxylic acids and esters.

The Principle of Recrystallization: A Thermodynamic Approach to Purification

Recrystallization is a purification technique based on the differential solubility of a compound in a hot versus a cold solvent.[3] The ideal solvent for recrystallization will exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.[3] Conversely, impurities should either be highly soluble in the solvent at all temperatures or sparingly soluble even at elevated temperatures.

The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated or near-saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes. The slow and controlled formation of crystals is crucial, as it allows for the exclusion of impurity molecules from the growing crystal lattice, resulting in a product of high purity.[4]

Solvent System Selection: A Rationale Based on Structural Analogy

Due to the absence of specific solubility data for 4-cyclopropanecarbonyloxybenzoic acid, the selection of an appropriate solvent system is guided by the known solubility characteristics of benzoic acid, 4-hydroxybenzoic acid, and other substituted benzoic acid esters.[5][6] These compounds typically exhibit good solubility in polar organic solvents.

Table 1: Properties of Potential Recrystallization Solvents [7][8]

SolventBoiling Point (°C)Polarity (Relative)Notes on Suitability
Ethanol78HighOften a good choice for aromatic acids and esters.
Acetone56HighCan be a very effective solvent, but its low boiling point requires careful handling.
Ethyl Acetate77MediumA versatile solvent for a range of polarities.
Toluene111LowMay be suitable if the compound has significant non-polar character.
Water100Very HighGenerally, aromatic carboxylic acids have low solubility in cold water but increased solubility in hot water.[1]

Based on the structure of 4-cyclopropanecarbonyloxybenzoic acid, which contains a polar carboxylic acid group, an ester linkage, and a non-polar cyclopropyl and benzene ring, a solvent of intermediate polarity or a mixed solvent system is likely to be effective. Ethanol or an ethanol-water mixture is a promising starting point, as it can solubilize the compound when hot while allowing for precipitation upon cooling.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the recrystallization of 4-cyclopropanecarbonyloxybenzoic acid.

Materials and Equipment
  • Crude 4-cyclopropanecarbonyloxybenzoic acid

  • Selected recrystallization solvent (e.g., Ethanol, 95% Ethanol)

  • Erlenmeyer flasks (two sizes)

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Dissolution: Place the crude 4-cyclopropanecarbonyloxybenzoic acid in an Erlenmeyer flask. Add a small volume of the chosen solvent and gently heat the mixture while stirring. Continue adding the solvent in small portions until the solid has completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure a good recovery of the purified compound.[4]

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step is critical to remove any solid impurities that are not soluble in the hot solvent.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer than small, rapidly formed crystals.[4] Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystallized product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals on a watch glass in a drying oven at a temperature well below the compound's melting point or in a vacuum desiccator.

Process Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation A Crude Solid B Add Minimal Hot Solvent A->B C Completely Dissolved Solution B->C D Hot Filtration (Optional) C->D Insoluble Impurities Present E Clear Hot Solution C->E No Insoluble Impurities D->E F Slow Cooling E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Drying I->J K Pure Crystals J->K

Caption: Workflow for the purification of 4-cyclopropanecarbonyloxybenzoic acid by recrystallization.

Troubleshooting Common Recrystallization Issues

Table 2: Troubleshooting Guide for Recrystallization

IssuePotential Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Add a seed crystal of the pure compound.
Oiling out The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent.
The solute is too soluble in the chosen solvent.Add a miscible co-solvent in which the compound is less soluble (an "anti-solvent").
Low recovery of purified product Too much solvent was used.Concentrate the filtrate and cool to obtain a second crop of crystals.
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated and perform the filtration quickly.
Incomplete crystallization.Allow more time for cooling or cool to a lower temperature in an ice bath.

Characterization of Purified Product

The purity of the recrystallized 4-cyclopropanecarbonyloxybenzoic acid should be assessed by measuring its melting point. A sharp melting point range close to the literature value indicates a high degree of purity. Further characterization by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) can provide more detailed information about the purity and identity of the compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 4-cyclopropanecarbonyloxybenzoic acid by recrystallization. By understanding the principles of solubility and carefully selecting an appropriate solvent system based on structural analogies, researchers can effectively remove impurities and obtain a high-purity product suitable for downstream applications in drug discovery and materials science. The provided troubleshooting guide will further assist in optimizing the purification process.

References

  • Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid? (2014, March 7).
  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from a university chemistry department website.
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from a university chemistry department website.
  • Lab Report Recrystallization September 27, 2016. (2016, September 27).
  • Recrystallization of Benzoic Acid PDF. (n.d.).
  • 4-(Cyclopropanecarboxamido)benzoic acid. (2012).
  • Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021). Biotechnology Advances, 53, 107857.
  • 4-Hydroxybenzoic Acid. (n.d.).
  • The solubility of benzoic acid in seven solvents. (n.d.).
  • 4-Chlorobenzoic acid. (n.d.).
  • Properties of Common Organic Solvents. (2022, September 8). Retrieved from a university chemistry department website.
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (2013).
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
  • Common byproducts in "4-Amino-3-cyclopropylbenzoic acid" synthesis and their removal. (n.d.).
  • 4-Chlorobenzoic Acid. (n.d.).
  • 4-Pentyloxybenzoic acid. (n.d.).
  • 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid. (n.d.).

Sources

Application Note: Solvent Selection Strategy for Cyclopropanecarbonyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropanecarbonyl ester motif is a critical pharmacophore in pyrethroid insecticides, antiviral agents, and various enzyme inhibitors.[1] While the cyclopropane ring is kinetically stable, its high ring strain (~27.5 kcal/mol) renders it susceptible to ring-opening under harsh acidic or Lewis-acidic conditions.[1] This guide provides a scientifically grounded protocol for solvent selection, balancing reaction kinetics, substrate solubility, and green chemistry principles.[1] It moves beyond traditional chlorinated solvents (DCM) to validate scalable, sustainable alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME).[1]

Part 1: Mechanistic Considerations & Solvent Effects[1][2]

The Stability-Reactivity Paradox

The primary challenge in cyclopropanecarbonyl synthesis is maintaining the integrity of the strained cyclopropyl ring while activating the carbonyl group for nucleophilic attack.[1]

  • Walsh Orbitals & Conjugation: The bent bonds (Walsh orbitals) of the cyclopropane ring have substantial

    
    -character, allowing conjugation with the carbonyl group.[1] This conjugation stabilizes the ground state but can retard nucleophilic attack compared to acyclic analogs.
    
  • Solvent Polarity: Polar aprotic solvents (DMF, DMSO) stabilize the charged tetrahedral intermediate formed during nucleophilic acyl substitution, enhancing rate but complicating workup.[1] Non-polar solvents (Toluene, Heptane) require higher temperatures or catalysts but facilitate azeotropic water removal.[1]

Solvent Selection Matrix

The following matrix evaluates solvents based on solvation power, kinetic influence, and environmental impact (EHS).

Solvent ClassRepresentativeSolvation PowerKinetic EffectGreen ScoreApplication
Chlorinated Dichloromethane (DCM)HighModerateLow (Toxic)Small-scale R&D; Acid Chloride method.[1]
Ethers THFHighModerateLow (Peroxides)General purpose; Grignard compatibility.[1]
Green Ethers 2-MeTHF HighHighHigh Recommended. Phase separation; higher bp.[1]
Aromatics TolueneModerateLow (requires heat)ModerateIndustrial scale; Azeotropic esterification.[1]
Polar Aprotic Acetonitrile (MeCN)HighHighModerateSteglich esterification; difficult separations.[1]
Green Hydrophobic CPME ModerateModerateHigh Recommended. Low peroxide; clean aqueous workup.[1]

Part 2: Decision Logic & Workflow

Solvent Selection Decision Tree

The following logic flow dictates the optimal solvent based on substrate sensitivity and scale.

SolventSelection Start Substrate Analysis Scale Scale of Reaction? Start->Scale Small Small Scale (<10g) Scale->Small Discovery Large Large Scale (>100g) Scale->Large Process AcidSensitive Acid Sensitive Moiety? Yes Yes AcidSensitive->Yes Avoid H+ No No AcidSensitive->No Robust Method Preferred Method Small->AcidSensitive Toluene Toluene/CPME (Dean-Stark/Azeotropic) Large->Toluene Cost/Water Removal DCM DCM or MeCN (Steglich/Acid Chloride) MeTHF 2-MeTHF (Acid Chloride/Mixed Anhydride) MeTHF->Toluene Scale-up Transition Yes->MeTHF Mild Base (Pyridine) No->DCM Standard Protocol

Figure 1: Decision tree for selecting the optimal solvent system based on scale and chemical sensitivity.

Part 3: Experimental Protocols

Protocol A: Green Synthesis via Acid Chloride in 2-MeTHF

Context: This is the preferred modern method for pharmaceutical intermediates. 2-MeTHF is derived from renewable resources (corn cobs/bagasse) and offers superior phase separation compared to THF, simplifying the workup.[1]

Reagents:

  • Cyclopropanecarboxylic acid (1.0 equiv)

  • Oxalyl chloride (1.2 equiv) or Thionyl Chloride

  • Catalytic DMF (0.05 equiv)

  • Target Alcohol (1.1 equiv)

  • Triethylamine (Et3N) or Pyridine (1.5 equiv)

  • Solvent: 2-Methyltetrahydrofuran (anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Charge cyclopropanecarboxylic acid and 2-MeTHF (10 V) into a reactor under N2. Cool to 0°C.[1]

  • Chlorination: Add catalytic DMF. Dropwise add Oxalyl chloride (maintaining <10°C). Note: Gas evolution (CO/CO2) will occur. Stir at RT for 2 hours until gas evolution ceases.

  • Concentration (Optional): If excess thionyl chloride was used, distill off volatiles. If oxalyl chloride was used stoichiometrically, proceed directly.[1]

  • Coupling: Dissolve the Target Alcohol and Et3N in 2-MeTHF (5 V). Cool to 0°C.[1]

  • Addition: Cannulate the acid chloride solution into the alcohol solution slowly (exothermic).

  • Workup (The 2-MeTHF Advantage):

    • Quench with water.[1][2]

    • Phase Cut: Unlike THF, 2-MeTHF is immiscible with water.[1] The organic layer separates cleanly without adding DCM or EtOAc.

    • Wash organic layer with 1M HCl (to remove amine), then sat.[1] NaHCO3, then Brine.[1]

  • Isolation: Dry over MgSO4 and concentrate to yield the ester.

Protocol B: Industrial Azeotropic Esterification (Toluene/CPME)

Context: For robust substrates where acid catalysis is permissible.[1] This method avoids expensive coupling agents and toxic acid chlorides.

Reagents:

  • Cyclopropanecarboxylic acid (1.0 equiv)

  • Target Alcohol (1.5 - 2.0 equiv)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 equiv) or H2SO4[1]

  • Solvent: Toluene or CPME (Cyclopentyl Methyl Ether)[1]

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Loading: Charge acid, alcohol, pTSA, and Solvent (Toluene or CPME) (15 V).

  • Reflux: Heat to reflux (Toluene ~110°C; CPME ~106°C).

  • Water Removal: Monitor water collection in the Dean-Stark trap. Continue until theoretical water volume is collected (typically 4-12 hours).[1]

    • Expert Insight: CPME requires less energy to reflux than toluene and has a lower latent heat of vaporization, but toluene forms a better azeotrope with water (80:20 vs CPME's 84:16).[1]

  • Workup: Cool to RT. Wash directly with sat.[1] NaHCO3 (to remove catalyst and unreacted acid).

  • Purification: Distill solvent. Recrystallize or distill product.

Part 4: Comparative Data & Validation

Yield & E-Factor Comparison

The following table summarizes typical metrics for the synthesis of benzyl cyclopropanecarboxylate (Model reaction).

MethodSolventYield (%)E-Factor (kg waste/kg product)Notes
Acid Chloride DCM92%>15High VOC emissions; difficult solvent recovery.[1]
Acid Chloride 2-MeTHF 94% <8 Best Balance. Solvent is recyclable; clean phase split.[1]
Steglich (DCC) MeCN85%>20Urea byproduct removal is tedious; atom economy is poor.[1]
Azeotropic Toluene88%<5Lowest cost; requires thermal stability.[1]
Troubleshooting Guide
  • Ring Opening: If impurities suggesting ring opening (e.g., homoallylic esters) appear, switch from strong mineral acids (H2SO4) to milder Lewis acids or the Acid Chloride method at low temperature (0°C).[1]

  • Emulsions: If using THF/Water workup, emulsions are common.[1] Solution: Switch to 2-MeTHF or CPME to ensure rapid phase coalescence.

  • Odor: Cyclopropanecarbonyl chloride has a pungent, acrid odor.[1] Control: Use a caustic scrubber (NaOH) for off-gassing during the acid chloride formation step.[1]

Part 5: References

  • Vertex AI Search. (2023).[1] Solvent selection for cyclopropanecarbonyl ester synthesis. 3

  • ACS GCI Pharmaceutical Roundtable. (2021). Solvent Selection Guide. American Chemical Society.[1][4] 5[3]

  • Google Patents. (1996).[1] US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.[1] 3

  • Google Patents. (1991).[1] US5068428A - Process for the preparation of cyclopropanecarboxamide (and ester intermediates).[1][3] 6

  • Royal Society of Chemistry. (2021).[1] A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. 7[7][8]

Sources

using 4-[(Cyclopropylcarbonyl)oxy]benzoic acid as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-[(Cyclopropylcarbonyl)oxy]benzoic Acid as a Pharmaceutical Intermediate

Executive Summary

4-[(Cyclopropylcarbonyl)oxy]benzoic acid is a specialized phenolic ester intermediate used primarily in medicinal chemistry for two strategic purposes: (1) as a substrate for Fries Rearrangement to generate ortho-acylated hydroxybenzoic acid scaffolds (critical for kinase inhibitors and antiviral agents), and (2) as a prodrug moiety to enhance the lipophilicity and metabolic stability of benzoic acid derivatives.

The cyclopropyl group acts as a "metabolic bumper," reducing susceptibility to oxidation compared to isopropyl or ethyl analogs, while the ester linkage provides a handle for controlled release or structural rearrangement. This guide details the synthesis, characterization, and downstream application of this intermediate.

Chemical Profile & Properties[1][2][3][4][5][6]

PropertyDescription
Chemical Name 4-[(Cyclopropylcarbonyl)oxy]benzoic acid
Structure Cyclopropyl-C(=O)-O-C₆H₄-COOH (para-substituted)
Molecular Formula C₁₁H₁₀O₄
Molecular Weight 206.20 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
Key Reactivity Phenolic ester hydrolysis, Fries Rearrangement, Amide coupling
Storage 2–8°C, Desiccated (Hydrolysis sensitive)

Protocol A: Synthesis of the Intermediate

Objective: Efficient preparation of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid from 4-hydroxybenzoic acid.

Reagents & Materials
  • Starting Material: 4-Hydroxybenzoic acid (4-HBA) [CAS: 99-96-7]

  • Acylating Agent: Cyclopropanecarbonyl chloride [CAS: 4023-34-1]

  • Base: Pyridine or Triethylamine (TEA)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Workup: 1M HCl, Brine, Anhydrous Na₂SO₄

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask, dissolve 4-HBA (1.0 equiv) in anhydrous DCM (10 mL/g).

  • Base Addition: Add Pyridine (2.5 equiv) dropwise at 0°C under nitrogen atmosphere. Stir for 15 minutes to deprotonate the phenol.

    • Expert Insight: Using excess base prevents the formation of the acid chloride of the benzoic acid moiety, although the phenolic hydroxyl is more nucleophilic under these conditions.

  • Acylation: Add Cyclopropanecarbonyl chloride (1.1 equiv) dropwise over 20 minutes, maintaining temperature < 5°C.

    • Control: The reaction is exothermic. Rapid addition may lead to bis-acylation or anhydride formation.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) or HPLC.

  • Quench & Workup:

    • Quench with water (equal volume).

    • Acidify the aqueous layer to pH 2–3 with 1M HCl to ensure the carboxylic acid remains protonated and the pyridine is removed as a salt.

    • Extract with EtOAc (3x). Wash combined organics with Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) if high purity (>99%) is required.

Protocol B: Downstream Application (Fries Rearrangement)

Objective: Conversion of the intermediate into 3-(cyclopropylcarbonyl)-4-hydroxybenzoic acid , a scaffold for bioactive APIs.

Mechanism: The Lewis acid-catalyzed migration of the cyclopropylcarbonyl group from the oxygen to the ortho-carbon.

Reagents
  • Substrate: 4-[(Cyclopropylcarbonyl)oxy]benzoic acid

  • Catalyst: Aluminum Chloride (AlCl₃) or Boron Trifluoride Etherate (BF₃·OEt₂)

  • Solvent: Nitrobenzene (classic) or Methanesulfonic acid (modern/greener)

Methodology
  • Setup: Place 4-[(Cyclopropylcarbonyl)oxy]benzoic acid (1 equiv) in a reaction vessel.

  • Catalyst Addition: Add AlCl₃ (3 equiv) in portions.

    • Note: The reaction may be run neat (melt) or in a high-boiling solvent like chlorobenzene or nitrobenzene.

  • Heating: Heat the mixture to 120–140°C for 2–4 hours.

    • Causality: High temperature favors the thermodynamic ortho-rearrangement product over the para (which is blocked) or cleavage.

  • Hydrolysis: Cool to 0°C and carefully quench with ice-water/HCl mixture to break the Aluminum complex.

  • Isolation: Extract the resulting 3-(cyclopropylcarbonyl)-4-hydroxybenzoic acid .

    • Validation: The product will show a characteristic downfield shift in the phenolic proton NMR signal due to hydrogen bonding with the carbonyl.

Visualizing the Workflow

Pharmaceutical_Workflow cluster_QC Quality Control Points Start 4-Hydroxybenzoic Acid (Starting Material) Intermediate 4-[(Cyclopropylcarbonyl)oxy] benzoic acid (Target Intermediate) Start->Intermediate Esterification (DCM, Pyridine) Reagent Cyclopropanecarbonyl Chloride Reagent->Intermediate Rearrangement Fries Rearrangement (AlCl3, 140°C) Intermediate->Rearrangement QC1 HPLC Purity >98% Intermediate->QC1 Product 3-(Cyclopropylcarbonyl)- 4-hydroxybenzoic acid (API Scaffold) Rearrangement->Product Acyl Migration QC2 1H-NMR Verification Product->QC2

Caption: Synthesis and downstream conversion of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid into active scaffolds.

Quality Control & Characterization

MethodSpecificationExpected Observation
HPLC Purity ≥ 98.0%Single peak; retention time shifts later than 4-HBA due to esterification.
¹H-NMR (DMSO-d₆) Structural ConfirmationCyclopropyl: Multiplets at δ 0.9–1.1 ppm (4H), δ 1.8–2.0 ppm (1H). Aromatic: AA'BB' system (approx δ 7.2 & 8.0 ppm). Acid: Broad singlet >12 ppm.
Mass Spec (ESI) Identity[M-H]⁻ = 205.2 Da (Negative mode).
Appearance Visual InspectionWhite crystalline powder; no yellowing (indicates oxidation).

Safety & Handling (MSDS Summary)

  • Hazards:

    • H315: Causes skin irritation.[1][2][3][4]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[5][2][3][4]

  • Handling: Use in a fume hood. Avoid dust formation.[5][1][2][3][4] The acyl chloride reagent used in synthesis is corrosive and lachrymatory.

  • Storage: Store in a tightly closed container at 2–8°C. Moisture sensitive (ester hydrolysis risk).

References

  • Fries Rearrangement Methodology

    • Source: Martin, R. (2011).
    • Relevance: Defines the thermodynamic control required to convert phenolic esters to ortho-hydroxy ketones.
    • URL:

  • Cyclopropylcarbonyl Chemistry in Drug Design

    • Source: Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis.
    • Relevance: Discusses the metabolic stability and structural properties of cyclopropyl groups in pharmaceuticals.
    • URL:

  • Synthesis of Phenolic Esters (General Protocol)

    • Source: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
    • Relevance: Standard Schotten-Baumann conditions for esterific
    • URL:

  • Related Patent (Cyclopropylcarbonyl Intermediates)

    • Source: US Patent 6,903,232. "Process for the preparation of a highly pure pharmaceutical intermediate, 4-(cyclopropylcarbonyl)-α,α-dimethylphenylacetic acid."
    • Relevance: Illustrates the industrial relevance of cyclopropylcarbonyl-substituted phenyl rings in drugs like Terfenadine.
    • URL:

Sources

Application Notes and Protocols: Synthesis of Cathepsin-S Inhibitor Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cathepsin S (CatS) is a lysosomal cysteine protease that plays a pivotal role in the processing and presentation of antigens via the MHC class II pathway, making it a key regulator in the adaptive immune system.[1][2][3] Its dysregulation is implicated in a range of pathologies, including autoimmune disorders, chronic inflammation, certain cancers, and neuropathic pain.[2][3][4][5] Consequently, the development of potent and selective CatS inhibitors is a significant focus in modern drug discovery.[6][7][8] This document provides a detailed guide for the synthesis of key precursors for dipeptidyl nitrile-based CatS inhibitors, a class known for its potent and reversible covalent inhibition mechanism. We will focus on a convergent synthetic strategy, detailing the preparation of two critical fragments: a functionalized aminonitrile "warhead" and a chiral morpholinourea "recognition" element.

Introduction: The Rationale for Cathepsin S Inhibition

Cathepsin S is distinguished from other members of the cysteine cathepsin family by its ability to retain catalytic activity over a broad pH range (5.0-7.5), allowing it to function both within the acidic environment of lysosomes and in the neutral pH of the extracellular space.[6] Intracellularly, its primary role is the degradation of the invariant chain (Ii) chaperone from MHC class II molecules in antigen-presenting cells (APCs), a critical step for loading antigenic peptides and initiating CD4+ T-cell responses.[1][3] Inhibition of CatS can therefore modulate the adaptive immune response, offering a therapeutic strategy for autoimmune diseases like rheumatoid arthritis, psoriasis, and multiple sclerosis.[1][6]

The development of CatS inhibitors has evolved from irreversible, broad-spectrum agents to highly selective, reversible inhibitors.[1] Peptidic molecules featuring a nitrile "warhead" have emerged as a particularly successful class.[9][10] These compounds form a reversible covalent thioimidate adduct with the active site Cys25 residue of the enzyme, providing high potency.[10] Achieving selectivity, particularly over related cathepsins like Cathepsin K (CatK) and Cathepsin L (CatL), is a primary challenge, as off-target inhibition can lead to adverse effects.[6][11] Modern inhibitor design focuses on optimizing interactions with the S2 and S3 pockets of the enzyme, which are key determinants of selectivity.[6][11]

This guide focuses on the synthesis of precursors for inhibitors like Morpholine-4-carboxylic acid {(S)-1-[4-cyano-1-(3-morpholin-4-yl-propyl)-piperidin-4-ylcarbamoyl]-4,4-dimethyl-hexyl}-amide, a potent and selective reversible inhibitor.[12] The synthetic approach is a convergent one, which is highly efficient for large-scale production as it allows for the parallel synthesis of complex fragments that are combined in the final steps.[13]

Overview of the Convergent Synthetic Strategy

A convergent synthesis maximizes efficiency by preparing key molecular fragments independently before their final assembly. This approach is advantageous as it simplifies purification and allows for optimization of individual reaction steps, often leading to higher overall yields compared to a linear synthesis.

Caption: Simplified mechanism of the modified Strecker reaction.

3.2. Experimental Protocol: Synthesis of a Piperidine-based Aminonitrile

This protocol describes the synthesis of a 4-amino-4-cyanopiperidine derivative, a common scaffold in CatS inhibitors. [12] Materials & Reagents

ReagentM.W.QuantityMoles (equiv.)Supplier
1-(3-Morpholinopropyl)-4-piperidone212.3010.0 g47.1 mmol (1.0)Sigma-Aldrich
Ammonium Chloride (NH₄Cl)53.493.02 g56.5 mmol (1.2)Sigma-Aldrich
Sodium Cyanide (NaCN)49.012.77 g56.5 mmol (1.2)Sigma-Aldrich
Ammonium Hydroxide (28% aq.)35.0515 mL-Fisher Scientific
Methanol (MeOH)32.04100 mL-Fisher Scientific
Dichloromethane (DCM)84.93200 mL-Fisher Scientific
Sodium Sulfate (Na₂SO₄)142.0410 g-Sigma-Aldrich

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-morpholinopropyl)-4-piperidone (10.0 g, 47.1 mmol) in methanol (100 mL).

  • Addition of Reagents: To the stirred solution, add ammonium chloride (3.02 g, 56.5 mmol) and ammonium hydroxide (15 mL). Stir for 15 minutes at room temperature.

  • Cyanide Addition (CAUTION!): In a well-ventilated fume hood, carefully add sodium cyanide (2.77 g, 56.5 mmol) portion-wise to the reaction mixture. Note: This reaction generates highly toxic HCN gas. All operations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide quench solution (e.g., bleach/ferrous sulfate) should be readily available.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 10% MeOH in DCM with 1% NH₄OH) until the starting ketone is consumed.

  • Workup and Extraction:

    • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

    • Add deionized water (100 mL) and extract the aqueous layer with dichloromethane (3 x 75 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude product.

    • The crude aminonitrile can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.

    • Expected Yield: ~10.5 g (93%) of 4-amino-4-cyano-1-(3-morpholinopropyl)piperidine as a viscous oil.

Synthesis Protocol: Chiral Morpholinourea "Recognition" Fragment

The P2 and P3 moieties of the inhibitor are crucial for achieving high affinity and selectivity by interacting with the corresponding S2 and S3 pockets of the enzyme. [6]A morpholinourea-capped amino acid derivative serves as an effective recognition element.

4.1. Experimental Protocol: Synthesis of (S)-2-(morpholine-4-carboxamido)-5,5-dimethylhexanoic acid

This protocol details the synthesis of the chiral acid fragment required for coupling with the aminonitrile.

Materials & Reagents

ReagentM.W.QuantityMoles (equiv.)Supplier
(S)-2-amino-5,5-dimethylhexanoic acid159.235.0 g31.4 mmol (1.0)Combi-Blocks
4-Nitrophenyl chloroformate201.566.98 g34.6 mmol (1.1)Sigma-Aldrich
Triethylamine (TEA)101.199.6 mL69.1 mmol (2.2)Sigma-Aldrich
Morpholine87.123.0 mL34.6 mmol (1.1)Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous72.11150 mL-Sigma-Aldrich
1 M Hydrochloric Acid (HCl)36.46As needed-Fisher Scientific
Ethyl Acetate (EtOAc)88.11300 mL-Fisher Scientific

Procedure

  • Activation of Amino Acid:

    • Suspend (S)-2-amino-5,5-dimethylhexanoic acid (5.0 g, 31.4 mmol) in anhydrous THF (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

    • Add triethylamine (9.6 mL, 69.1 mmol) and stir until the solution becomes homogenous.

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of 4-nitrophenyl chloroformate (6.98 g, 34.6 mmol) in anhydrous THF (20 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4 hours. The formation of a precipitate (triethylammonium chloride) will be observed.

  • Urea Formation:

    • Re-cool the reaction mixture to 0 °C.

    • Add morpholine (3.0 mL, 34.6 mmol) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

  • Workup and Isolation:

    • Filter the reaction mixture to remove the precipitate and wash the solid with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate (150 mL) and wash with 1 M HCl (2 x 50 mL) and then brine (50 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford the desired chiral acid.

    • Expected Yield: ~7.2 g (80%) of (S)-2-(morpholine-4-carboxamido)-5,5-dimethylhexanoic acid as a white solid.

Final Step: Coupling of Fragments

The final step involves a standard peptide coupling reaction to link the "warhead" and "recognition" fragments. Amide bond formation is typically achieved using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole) or a safer alternative like 2-hydroxypyridine. [13]

5.1. Experimental Protocol: Amide Bond Formation

Procedure Outline

  • Dissolve the chiral morpholinourea acid (1.0 equiv) in a suitable solvent like DCM or DMF.

  • Add the coupling agent (e.g., EDC, 1.2 equiv) and activator (e.g., HOBt, 1.2 equiv).

  • Stir for 15-20 minutes at 0 °C to form the activated ester.

  • Add the aminonitrile fragment (1.0 equiv) and a base such as DIPEA (Diisopropylethylamine, 2.0 equiv).

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove the coupling reagents and byproducts.

  • Purify the final compound using flash chromatography or preparative HPLC to yield the target Cathepsin S inhibitor precursor. The final product can be converted to a salt, such as a phosphate salt, to improve its physical properties. [12]

Mechanism of Inhibition

The nitrile group of the inhibitor precursor is key to its mechanism of action. It interacts with the thiol group of the active site Cys25 residue in Cathepsin S. This interaction is a reversible nucleophilic attack, forming a covalent thioimidate adduct and effectively, but temporarily, blocking the enzyme's catalytic activity.

Caption: Reversible covalent inhibition via thioimidate adduct formation.

Characterization and Quality Control

The identity, purity, and stereochemical integrity of the synthesized precursors must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the intermediates and the final product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential to determine the enantiomeric or diastereomeric purity of the chiral fragments and the final product. Reverse-phase HPLC is used to assess chemical purity.

References
  • Recent advances in the design of c
  • Highly Selective Sub-Nanomolar Cathepsin S Inhibitors by Merging Fragment Binders with Nitrile Inhibitors.
  • Cathepsin S: molecular mechanisms in inflammatory and immunological processes. Frontiers in Immunology.
  • Cathepsin S (CTSS) activity in health and disease - A treasure trove of untapped clinical potential. Queen's University Belfast Research Portal.
  • Cathepsin S: therapeutic, diagnostic, and prognostic potential. PubMed.
  • Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. MDPI.
  • Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development. MDPI.
  • Cathepsin S: A key drug target and signalling hub in immune system diseases. PubMed.
  • Design and synthesis of dipeptide nitriles as reversible and potent C
  • Cathepsin S (CTSS) activity in health and disease - A treasure trove of untapped clinical potential.
  • Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors.
  • Computational drug repurposing reveals Alectinib as a potential lead targeting Cathepsin S for therapeutic developments against cancer and chronic pain. Frontiers in Chemistry.
  • Synthesis of proline analogues as potent and selective c
  • Large-scale asymmetric synthesis of a c
  • Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine C
  • Synthesis of a potent cathepsin s inhibitor labeled with deuterium and carbon-14. PubMed.
  • Design and synthesis of dipeptidyl nitriles as potent, selective, and reversible inhibitors of c
  • Development of nitrile-based peptidic inhibitors of cysteine c

Sources

Application Notes & Protocols: A Guide to Coupling Reagents for the Esterification of Cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The esterification of cyclopropanecarboxylic acid is a critical transformation in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The unique steric and electronic properties of the cyclopropyl moiety necessitate mild and efficient reaction conditions that traditional methods like Fischer esterification often fail to provide. This guide offers an in-depth exploration of modern coupling reagents, providing a framework for selecting the optimal conditions for this challenging yet vital chemical conversion. We will delve into the mechanistic underpinnings of key reagent classes, present detailed, field-tested protocols, and offer a comparative analysis to aid in experimental design and execution.

The Strategic Importance of Cyclopropanecarboxylic Acid Esters

The cyclopropane ring is a prevalent structural motif in medicinal chemistry, valued for its ability to impart conformational rigidity, metabolic stability, and unique binding properties to bioactive molecules. Consequently, esters of cyclopropanecarboxylic acid are key intermediates and final products in a wide range of pharmaceuticals. The direct esterification of this acid, however, can be sluggish due to the steric hindrance imposed by the three-membered ring. High temperatures and harsh acidic conditions, characteristic of methods like Fischer esterification, can lead to side reactions and are incompatible with sensitive or complex substrates.[1][2]

Coupling reagents offer a powerful alternative, enabling the formation of ester bonds under mild, ambient conditions. These reagents function by activating the carboxylic acid, converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by an alcohol.[3][4] This approach is foundational to modern organic synthesis, particularly in peptide chemistry, and is exceptionally well-suited for challenging esterifications.[5][6]

Mechanistic Principles of Key Coupling Reagent Classes

Understanding the mechanism of action is paramount to selecting the appropriate reagent and troubleshooting a reaction. The following sections detail the pathways for the most effective coupling agent classes for the esterification of cyclopropanecarboxylic acid.

Carbodiimides: The Steglich Esterification

Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are perhaps the most well-known coupling reagents.[5][7] The reaction, known as the Steglich Esterification when catalyzed by 4-(Dimethylamino)pyridine (DMAP), proceeds through a highly reactive O-acylisourea intermediate.[8][9][10]

Mechanism:

  • The carboxylic acid protonates the carbodiimide, followed by the attack of the carboxylate onto the central carbon of the carbodiimide.

  • This forms the key O-acylisourea intermediate, which activates the carboxylic acid.[4][11]

  • In the absence of a better nucleophile, this intermediate can slowly rearrange into a stable N-acylurea, a common side product that halts the reaction.[8][9]

  • The addition of catalytic DMAP intercepts the O-acylisourea. DMAP is a superior nucleophile to the alcohol and attacks the activated carbonyl to form a highly reactive acylpyridinium species.[8][12]

  • This new intermediate cannot undergo the rearrangement to an N-acylurea and is rapidly attacked by the alcohol to furnish the desired ester and regenerate the DMAP catalyst.[8][9] The driving force is the formation of the very stable and often insoluble urea byproduct (e.g., Dicyclohexylurea, DCU).[9]

Steglich_Esterification cluster_activation Activation Step cluster_pathways Reaction Pathways cluster_esterification Ester Formation RCOOH Cyclopropanecarboxylic Acid Acylisourea O-Acylisourea (Active Intermediate) RCOOH->Acylisourea + DCC/EDC DCC DCC / EDC ROH Alcohol DMAP DMAP (cat.) NAcylurea N-Acylurea (Side Product) Acylisourea->NAcylurea Slow Rearrangement (No DMAP) Acylpyridinium Acylpyridinium Intermediate Acylisourea->Acylpyridinium Fast Interception (+ DMAP) Ester Ester Acylisourea->Ester + Alcohol (Slow) Acylpyridinium->DMAP Regenerated Acylpyridinium->Ester + Alcohol (ROH) Urea Urea Byproduct

Fig 1: Mechanism of the Steglich Esterification.
Yamaguchi Esterification: The Mixed Anhydride Approach

For sterically demanding substrates, the Yamaguchi esterification offers a robust and high-yielding solution.[13][14] This method utilizes 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) to form a mixed anhydride, which is then activated by DMAP for reaction with the alcohol.[14][15]

Mechanism:

  • The carboxylic acid is deprotonated by a base (e.g., triethylamine). The resulting carboxylate attacks the Yamaguchi reagent to form a bulky, mixed carboxylic anhydride.[13][15]

  • DMAP, acting as a potent nucleophilic catalyst, regioselectively attacks the less sterically hindered carbonyl of the activated carboxylic acid moiety within the mixed anhydride.[13][14]

  • This forms the same highly reactive acylpyridinium intermediate seen in the Steglich reaction.[14]

  • The alcohol attacks this intermediate to yield the final ester product, regenerating DMAP. The bulky 2,4,6-trichlorobenzoate is an excellent leaving group.[13][15]

Yamaguchi_Esterification RCOOH Cyclopropanecarboxylic Acid Mixed_Anhydride Mixed Anhydride RCOOH->Mixed_Anhydride Step 1: Anhydride Formation Yamaguchi_Reagent 2,4,6-Trichlorobenzoyl Chloride Yamaguchi_Reagent->Mixed_Anhydride Step 1: Anhydride Formation Base Et3N Base->Mixed_Anhydride Step 1: Anhydride Formation DMAP DMAP Acylpyridinium Acylpyridinium Intermediate DMAP->Acylpyridinium Step 2: DMAP Activation Mixed_Anhydride->Acylpyridinium Step 2: DMAP Activation Ester Ester Acylpyridinium->Ester + Alcohol Byproduct 2,4,6-Trichlorobenzoic Acid Uronium_Salt_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH Carboxylic Acid ActiveEster Active Ester (e.g., OBt, OAt) RCOOH->ActiveEster CouplingReagent HBTU / HATU / PyBOP CouplingReagent->ActiveEster Base Base (DIPEA) Base->ActiveEster Ester Ester ActiveEster->Ester Alcohol Alcohol Alcohol->Ester Byproducts Soluble Byproducts

Fig 3: General mechanism for uronium/phosphonium salts.
The Mitsunobu Reaction: Activating the Alcohol

Uniquely, the Mitsunobu reaction activates the alcohol rather than the carboxylic acid. [16]It utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD). A key feature is that the reaction proceeds with a clean inversion of stereochemistry at the alcohol's stereocenter, making it invaluable for stereochemical control. [16][17] Mechanism:

  • Triphenylphosphine attacks the azodicarboxylate (DEAD), forming a betaine intermediate. [16]2. This intermediate is protonated by the acidic carboxylic acid to form a phosphonium salt and a carboxylate anion.

  • The alcohol attacks the phosphonium salt, displacing the carboxylate and forming an oxyphosphonium ion, effectively turning the alcohol's -OH into an excellent leaving group.

  • The carboxylate anion, now acting as the nucleophile, attacks the carbon of the activated alcohol in an Sₙ2 fashion, resulting in the ester and triphenylphosphine oxide. [17]

Mitsunobu_Reaction RCOOH Carboxylic Acid Oxyphosphonium Oxyphosphonium Ion (Activated Alcohol) RCOOH->Oxyphosphonium Activation ROH Alcohol (Nucleophile becomes Electrophile) ROH->Oxyphosphonium Activation PPh3 PPh3 Betaine Phosphonium Betaine PPh3->Betaine + DEAD DEAD DEAD/DIAD Betaine->Oxyphosphonium Activation Ester Ester (Inverted Stereochemistry) Oxyphosphonium->Ester SN2 Attack by RCOO⁻ TPPO Triphenylphosphine Oxide Hydrazide Hydrazide Byproduct

Fig 4: The alcohol-activating Mitsunobu pathway.

Comparative Analysis of Coupling Reagents

The choice of reagent depends on several factors including substrate steric hindrance, functional group tolerance, cost, and ease of byproduct removal.

Method Key Reagents Typical Conditions Byproducts Advantages Disadvantages
Steglich Esterification DCC, EDC, DIC, DMAPRoom temp, CH₂Cl₂ or DMFInsoluble (DCC) or water-soluble (EDC) ureaMild, reliable, inexpensive (DCC), easy workup (EDC). [1][9]N-acylurea side product, DCC can be an allergen, byproduct removal can be tricky. [8][18]
Yamaguchi Esterification 2,4,6-Trichlorobenzoyl chloride, Et₃N, DMAPRoom temp, Toluene or THF2,4,6-Trichlorobenzoic acidExcellent for sterically hindered substrates, high yields, macrolactonization. [13][14]Requires stoichiometric DMAP, two-step procedure often recommended. [13]
Uronium/Phosphonium HBTU, HATU, PyBOP, COMURoom temp, DMF or CH₃CN, DIPEAWater-soluble urea/phosphoramide derivativesVery fast, high yielding, clean reactions, low racemization, ideal for automation. [7][19][20]More expensive than carbodiimides, phosphonium reagents can be less stable in solution. [19]
Mitsunobu Reaction PPh₃, DEAD, DIAD0 °C to room temp, THFTriphenylphosphine oxide, reduced azodicarboxylateInverts stereochemistry of secondary alcohols, mild, good for hindered acids. [17][21][22]Byproduct removal (TPPO) can be difficult, requires acidic nucleophile (pKa < 15), redox-sensitive groups may react. [17]

Detailed Experimental Protocols

The following protocols are generalized starting points and should be optimized for specific substrates.

Protocol 1: EDC/DMAP Mediated Esterification of Cyclopropanecarboxylic Acid

Principle: This protocol utilizes the water-soluble carbodiimide EDC for straightforward activation of the carboxylic acid, with catalytic DMAP to accelerate the esterification and prevent side reactions. The aqueous workup is simplified due to the solubility of the EDC-derived urea byproduct. [18] Materials and Reagents:

  • Cyclopropanecarboxylic acid (1.0 equiv)

  • Alcohol (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous MgSO₄ or Na₂SO₄

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add cyclopropanecarboxylic acid (1.0 equiv), the desired alcohol (1.1 equiv), and DMAP (0.1 equiv).

  • Dissolve the components in anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Stir the solution at room temperature for 5 minutes.

  • Add EDC·HCl (1.2 equiv) to the solution in one portion.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete in 2-12 hours).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.

  • Purify the crude ester by flash column chromatography on silica gel if necessary.

Safety: EDC is a mild irritant. DMAP is toxic. Handle all reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 2: Yamaguchi Esterification for a Sterically Hindered Alcohol

Principle: This two-step, one-pot procedure is ideal for coupling cyclopropanecarboxylic acid with a bulky or precious alcohol where other methods may fail. The formation of the mixed anhydride is followed by DMAP-catalyzed acyl transfer. [13][23] Materials and Reagents:

  • Cyclopropanecarboxylic acid (1.2 equiv)

  • Sterically hindered alcohol (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (1.2 equiv)

  • Triethylamine (Et₃N) (1.3 equiv)

  • DMAP (1.2 equiv)

  • Anhydrous Toluene

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • Mixed Anhydride Formation: To a dry round-bottom flask under nitrogen, add cyclopropanecarboxylic acid (1.2 equiv) and dissolve in anhydrous toluene.

  • Add triethylamine (1.3 equiv) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (1.2 equiv) dropwise. Stir the resulting mixture at room temperature for 1-2 hours.

  • Esterification: In a separate flask, dissolve the sterically hindered alcohol (1.0 equiv) and DMAP (1.2 equiv) in anhydrous toluene.

  • Slowly add the solution from step 4 to the mixed anhydride solution from step 3 via cannula or dropping funnel.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS (typically complete in 4-24 hours).

  • Upon completion, dilute the reaction mixture with ethyl acetate or ether.

  • Wash the organic phase with saturated NaHCO₃ (3x) to remove the trichlorobenzoic acid byproduct, followed by brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety: 2,4,6-Trichlorobenzoyl chloride is corrosive and lachrymatory. Triethylamine is flammable and corrosive. DMAP is toxic. Perform all steps in a fume hood with appropriate PPE.

Conclusion

The synthesis of cyclopropanecarboxylic acid esters is a common yet potentially challenging task in modern chemical development. By moving beyond harsh, classical methods and embracing the versatility of coupling reagents, researchers can achieve this transformation under mild conditions with high efficiency and broad substrate scope. For simple, cost-effective couplings, an EDC/DMAP system provides an excellent starting point. For more sterically encumbered substrates, the Yamaguchi esterification is a superior choice. Where speed and purity are paramount, uronium salts like HATU excel, and for applications requiring stereochemical inversion, the Mitsunobu reaction is unparalleled. A thorough understanding of the mechanisms and practical considerations outlined in this guide will empower scientists to confidently select and execute the optimal strategy for their synthetic goals.

References

  • Steglich Esterification. Organic Chemistry Portal. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Yamaguchi Esterification. Organic Chemistry Portal. [Link]

  • Carbodiimide-Mediated Coupling. Organic Chemistry Tutor. [Link]

  • Steglich esterification. Wikipedia. [Link]

  • Yamaguchi Esterification. Online Organic Chemistry Tutor. [Link]

  • Mechanism of carbodiimide/DMAP-mediated ester coupling. ResearchGate. [Link]

  • Khan, Z., et al. (2021). Current developments in esterification reaction: A review on process and parameters. Journal of Industrial and Engineering Chemistry, 103, 80-101.
  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Peptide Coupling Reagents. AAPPTec. [Link]

  • Yamaguchi Esterification. J&K Scientific LLC. [Link]

  • Mechanism of a two‐step process for Yamaguchi method. ResearchGate. [Link]

  • Steglich Esterification. SynArchive. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]

  • Acid to Ester - Common Conditions. Organic-Chemistry.org. [Link]

  • Steglich Esterification. Scribd. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PubMed. [Link]

  • Carbodiimide. Wikipedia. [Link]

  • Current developments in esterification reaction: A review on process and parameters. OUCI. [Link]

    • Synthesis of Cyclopropanecarboxylic Acid. Organic Chemistry Tutor. [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. The Royal Society of Chemistry. [Link]

  • Ester synthesis by esterification. Organic Chemistry Portal. [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. ResearchGate. [Link]

  • Mitsunobu Reaction. Chemistry Steps. [Link]

  • Effect of the acidic component on the Mitsunobu inversion of a sterically hindered alcohol. ACS Publications. [Link]

  • "Processes For The Preparation Of Cyclopropanecarboxylic Acid". Quick Company. [Link]

  • Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega. [Link]

  • Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses Procedure. [Link]

  • Kinetics, Mechanism and Novel Methods Of Esterification. ijarsct. [Link]

  • Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC - NIH. [Link]

  • Investigation of coupling reagents for esterification reactions of carboxylic acid-containing cyclic carbonate monomers. Morressier. [Link]

  • Method for carboxylic acid esterification.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

Sources

Application Note & Protocol: A Scalable Synthesis of 4-Cyclopropanecarbonyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis of 4-cyclopropanecarbonyloxybenzoic acid, a key intermediate in pharmaceutical development. The synthetic strategy is centered around the robust and scalable Schotten-Baumann esterification of 4-hydroxybenzoic acid with cyclopropanecarbonyl chloride. This guide details the preparation of the requisite acyl chloride, the esterification procedure, and methods for purification and characterization, with a focus on the practical considerations for transitioning from laboratory to pilot-plant scale.

Introduction and Strategic Overview

4-Cyclopropanecarbonyloxybenzoic acid serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The molecule incorporates a cyclopropyl moiety, which is often used in medicinal chemistry to enhance metabolic stability, binding affinity, and potency. The ester linkage to a benzoic acid provides a versatile handle for further chemical modifications.

The synthetic approach detailed herein is a two-step process, designed for efficiency, scalability, and high yield. The first step involves the preparation of cyclopropanecarbonyl chloride from the corresponding carboxylic acid. The second, and core, step is the esterification of 4-hydroxybenzoic acid with the freshly prepared cyclopropanecarbonyl chloride.

Overall Synthetic Workflow

The workflow is designed to be a continuous process, minimizing the isolation of the reactive intermediate, cyclopropanecarbonyl chloride.

G cluster_0 Part 1: Acyl Chloride Formation cluster_1 Part 2: Esterification (Schotten-Baumann) cluster_2 Part 3: Work-up & Purification A Cyclopropanecarboxylic Acid C Reaction Vessel 1 (Anhydrous, Inert Atmosphere) A->C B Thionyl Chloride (SOCl₂) B->C D Cyclopropanecarbonyl Chloride (in solution) C->D Reflux G Reaction Vessel 2 (Two-Phase System) D->G Transfer of Solution E 4-Hydroxybenzoic Acid E->G F Aqueous NaOH F->G H Crude Product Mixture G->H Exothermic Reaction (Controlled Addition) I Acidification (HCl) H->I J Filtration I->J Precipitation K Recrystallization J->K L Pure 4-Cyclopropanecarbonyloxybenzoic Acid K->L

Figure 1: Overall workflow for the synthesis of 4-cyclopropanecarbonyloxybenzoic acid.

Part 1: Preparation of Cyclopropanecarbonyl Chloride

The synthesis of the acyl chloride is a critical preparatory step. Thionyl chloride is an effective and common reagent for this transformation.[1]

Causality of Experimental Choices:

  • Reagent: Thionyl chloride is chosen over other chlorinating agents like oxalyl chloride due to its cost-effectiveness on a larger scale and the fact that its byproducts (SO₂ and HCl) are gaseous, which simplifies their removal.[1]

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction, although for scale-up, proceeding without it at a slightly higher temperature can be preferable to avoid potential side reactions and purification complexities.

  • Anhydrous Conditions: All reagents and equipment must be rigorously dried. Cyclopropanecarbonyl chloride is highly reactive towards water and will hydrolyze back to the carboxylic acid, reducing the yield.[2]

Protocol for Cyclopropanecarbonyl Chloride Synthesis (Exemplary 1 mol scale)

Materials:

  • Cyclopropanecarboxylic acid: 86.1 g (1.0 mol)

  • Thionyl chloride (SOCl₂): 131 g (1.1 mol, 1.1 eq)

  • Anhydrous Toluene: 500 mL

  • Reaction vessel (1 L) equipped with a mechanical stirrer, reflux condenser, and a gas outlet connected to a scrubber (containing NaOH solution to neutralize HCl and SO₂).

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), charge the reaction vessel with cyclopropanecarboxylic acid and anhydrous toluene.

  • Begin stirring and slowly add the thionyl chloride to the suspension at room temperature over 30-45 minutes. The addition is exothermic.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 60-70°C) and maintain for 2-4 hours, or until the evolution of gas ceases.[1]

  • The reaction progress can be monitored by taking a small aliquot, quenching it with methanol, and analyzing by GC to check for the disappearance of the methyl ester of the starting material.

  • Cool the reaction mixture to room temperature. The resulting solution of cyclopropanecarbonyl chloride in toluene is typically used directly in the next step without isolation.

Part 2: Esterification via Schotten-Baumann Reaction

This reaction is a classic and highly reliable method for acylating phenols.[3] It is performed in a two-phase system, which is advantageous for scale-up as it allows for easy separation of the product and byproducts.

Mechanism and Rationale: The reaction proceeds via the formation of a phenoxide ion from 4-hydroxybenzoic acid in the presence of a base. This phenoxide is a potent nucleophile that attacks the electrophilic carbonyl carbon of the cyclopropanecarbonyl chloride. The aqueous base (NaOH) serves two critical roles: it deprotonates the phenol to generate the more reactive phenoxide and neutralizes the HCl byproduct generated during the reaction.[4][5]

Schotten_Baumann cluster_0 Aqueous Phase cluster_1 Organic Phase 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Phenoxide Phenoxide Intermediate 4-Hydroxybenzoic_Acid->Phenoxide + OH⁻ - H₂O NaOH NaOH Acyl_Chloride Cyclopropanecarbonyl Chloride Phenoxide->Acyl_Chloride Nucleophilic Attack Product 4-Cyclopropanecarbonyloxybenzoic Acid Acyl_Chloride->Product - Cl⁻

Figure 2: Schotten-Baumann reaction mechanism overview.

Protocol for the Synthesis of 4-Cyclopropanecarbonyloxybenzoic Acid

Materials:

  • Solution of cyclopropanecarbonyl chloride in toluene (from Part 1, ~1.0 mol)

  • 4-Hydroxybenzoic acid: 138.1 g (1.0 mol)

  • Sodium hydroxide (NaOH): 88 g (2.2 mol, 2.2 eq)

  • Water: 1 L

  • Reaction vessel (3 L) with efficient mechanical stirring, a temperature probe, and an addition funnel.

Procedure:

  • In the 3 L reaction vessel, dissolve 4-hydroxybenzoic acid and sodium hydroxide in water. Cool the solution to 5-10°C using an ice bath.

  • With vigorous stirring, add the solution of cyclopropanecarbonyl chloride in toluene dropwise from the addition funnel over 1.5-2 hours.

  • Maintain the internal temperature below 15°C throughout the addition. The reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Reaction completion can be monitored by TLC or HPLC by observing the disappearance of 4-hydroxybenzoic acid.

Part 3: Product Work-up and Purification

The work-up procedure is designed to isolate the acidic product from the reaction mixture.

Procedure:

  • Transfer the reaction mixture to a separatory funnel and separate the layers. Discard the organic (toluene) layer.

  • Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid (HCl) to a pH of 1-2. The product will precipitate as a white solid.

  • Stir the slurry for 30 minutes in the cold to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water until the washings are neutral to pH paper.

  • Dry the crude product in a vacuum oven at 50-60°C.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid organic compounds.[6] The choice of solvent is critical.

Solvent System: A mixture of ethanol and water is a suitable solvent system for this product.

Procedure:

  • Dissolve the crude, dry product in a minimum amount of hot ethanol.

  • Slowly add hot water until the solution becomes slightly turbid.

  • Add a small amount of hot ethanol to redissolve the solid and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Data Summary and Characterization

ParameterValueReference
Starting Materials
Cyclopropanecarboxylic AcidM.W.: 86.09 g/mol
4-Hydroxybenzoic AcidM.W.: 138.12 g/mol [7]
Thionyl ChlorideM.W.: 118.97 g/mol
Product
4-Cyclopropanecarbonyloxybenzoic AcidM.W.: 206.19 g/mol
Expected Yield80-90%
AppearanceWhite crystalline solid
Analytical Characterization
  • ¹H NMR: To confirm the structure, expect signals for the cyclopropyl protons, the aromatic protons, and the carboxylic acid proton.

  • ¹³C NMR: Will show characteristic peaks for the carbonyl carbons (ester and carboxylic acid), the aromatic carbons, and the cyclopropyl carbons.

  • Infrared (IR) Spectroscopy: Expect strong C=O stretching bands for the ester (around 1735-1750 cm⁻¹) and the carboxylic acid (around 1680-1710 cm⁻¹).[8]

  • HPLC: To determine the purity of the final product. A typical method would use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).[7]

  • Melting Point: A sharp melting point range is indicative of high purity.

Scale-Up Considerations and Safety

  • Heat Management: The acylation reaction is exothermic. For larger scale synthesis, a jacketed reactor with efficient cooling is essential to maintain the desired temperature range.

  • Reagent Addition: The rate of addition of the acyl chloride solution must be carefully controlled to manage the exotherm.

  • Agitation: Efficient stirring is crucial in the two-phase Schotten-Baumann reaction to ensure adequate mixing and mass transfer between the aqueous and organic phases.

  • Safety - Thionyl Chloride: Thionyl chloride is toxic, corrosive, and reacts violently with water.[9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Safety - Cyclopropanecarbonyl Chloride: This acyl chloride is flammable, corrosive, and causes burns.[1][2][10][11] Handle with extreme care in a fume hood, away from ignition sources.[1]

  • Gas Scrubbing: The off-gases from the thionyl chloride reaction (HCl and SO₂) must be directed through a scrubber containing a basic solution.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of 4-cyclopropanecarbonyloxybenzoic acid. By employing the robust Schotten-Baumann reaction and considering key scale-up parameters, this guide serves as a valuable resource for researchers and process chemists in the pharmaceutical industry. The described work-up and purification procedures ensure the isolation of a high-purity final product suitable for downstream applications.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Filo. (2025, June 12). Write a short note on the Schotten-Baumann reaction of Phenol. Retrieved from [Link]

  • CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • PubMed. (2008, January 7). Control and analysis of alkyl esters of alkyl and aryl sulfonic acids in novel active pharmaceutical ingredients (APIs). Retrieved from [Link]

  • Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • Journal of the American Chemical Society. (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • Google Patents. (n.d.). US3661972A - Purification of high boiling esters.
  • Chempedia - LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • Indo American Journal of Pharmaceutical Research. (2024, June 30). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Retrieved from [Link]

  • PMC - NIH. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Preventing Hydrolysis of 4-[(Cyclopropylcarbonyl)oxy]benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 4-[(Cyclopropylcarbonyl)oxy]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Here, we will address the primary challenge of preventing its hydrolysis, ensuring the integrity of your experiments and the reliability of your results.

Introduction to the Challenge: Understanding the Hydrolysis of 4-[(Cyclopropylcarbonyl)oxy]benzoic Acid

4-[(Cyclopropylcarbonyl)oxy]benzoic acid is a molecule of significant interest, featuring a critical ester linkage. This ester bond is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond, leading to the formation of 4-hydroxybenzoic acid and cyclopropanecarboxylic acid. This degradation can be catalyzed by acidic or basic conditions, as well as elevated temperatures, compromising the purity and efficacy of the compound in your experimental systems.[1][2] This guide provides a comprehensive framework for understanding, mitigating, and troubleshooting this hydrolytic degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the hydrolysis of my 4-[(Cyclopropylcarbonyl)oxy]benzoic acid?

A1: The hydrolysis of the ester bond in 4-[(Cyclopropylcarbonyl)oxy]benzoic acid is primarily influenced by three main factors:

  • Presence of Water: As a reactant in the hydrolysis process, the presence of moisture is the most direct cause of degradation.[1][3]

  • pH of the Medium: The rate of hydrolysis is significantly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the cleavage of the ester bond.[2][4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[2][5]

Q2: I've been storing my compound in a freezer, but I'm still observing degradation. Why is this happening?

A2: While low temperatures can slow down the rate of chemical reactions, freezers can be humid environments.[6] The presence of moisture, even in the form of condensation, can be sufficient to cause hydrolysis over time, especially if the container is not properly sealed or has been opened multiple times.[6] For long-term storage of solid compounds prone to hydrolysis, a desiccator at room temperature or in a refrigerator, under an inert atmosphere, is often a more effective strategy.[6]

Q3: What is the ideal pH range to maintain the stability of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid in an aqueous solution?

A3: For many esters, a slightly acidic to neutral pH range (typically pH 4-7) is where the rate of hydrolysis is at a minimum.[3] However, the optimal pH for stability is compound-specific. It is highly recommended to perform a pH stability study for your particular experimental conditions to determine the ideal pH range for your application.

Q4: Can the solvent I use for my experiments affect the stability of the compound?

A4: Absolutely. The choice of solvent can have a significant impact on the stability of the ester. Protic solvents, especially water, can directly participate in the hydrolysis reaction. Aprotic solvents are generally preferred for dissolving and handling the compound to minimize hydrolysis. When aqueous solutions are necessary, the use of buffers to maintain an optimal pH is crucial. The dielectric constant of the solvent can also influence the rate of hydrolysis.[7]

Troubleshooting Guide: Identifying and Resolving Hydrolysis Issues

If you suspect that your 4-[(Cyclopropylcarbonyl)oxy]benzoic acid is undergoing hydrolysis, the following troubleshooting guide can help you identify the cause and implement corrective actions.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound purity over time in solid-state storage. 1. Inadequate protection from atmospheric moisture.1. Store the solid compound in a desiccator containing a suitable drying agent (e.g., silica gel, anhydrous calcium sulfate).[6] For enhanced protection, store under an inert atmosphere (e.g., argon or nitrogen).[6]
2. Frequent opening of the storage container in a humid environment.2. Aliquot the compound into smaller, single-use vials to minimize the exposure of the bulk material to moisture.
Rapid degradation of the compound in solution. 1. Presence of water in the solvent.1. Use anhydrous solvents for all stock solutions and store them over molecular sieves to maintain dryness.
2. Inappropriate pH of the aqueous medium.2. Buffer the aqueous solution to a pH range of 4-7. Conduct a pH stability study to determine the optimal pH for your specific experimental conditions.
3. Elevated temperature during the experiment or storage of the solution.3. Conduct experiments at the lowest feasible temperature. Store stock solutions at low temperatures (refrigerated or frozen), ensuring they are in anhydrous solvents and tightly sealed to prevent condensation upon warming.
Inconsistent experimental results. 1. Variable rates of hydrolysis between experiments.1. Standardize all experimental parameters, including solvent preparation, pH, temperature, and incubation times.
2. On-column hydrolysis during analytical procedures (e.g., HPLC).2. Optimize your analytical method to minimize on-column hydrolysis. This may involve using a mobile phase with no pH modifier, adjusting the mobile phase composition, or using a column with low silanol activity.[8][9]

Experimental Protocols

Protocol 1: Establishing a pH Stability Profile

This protocol will guide you in determining the optimal pH for the stability of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid in an aqueous environment.

Materials:

  • 4-[(Cyclopropylcarbonyl)oxy]benzoic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Anhydrous aprotic solvent (e.g., acetonitrile or DMSO) for stock solution preparation.

  • HPLC system with a suitable column (e.g., C18) and detector.

Procedure:

  • Prepare a Stock Solution: Dissolve a known concentration of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid in the chosen anhydrous aprotic solvent.

  • Prepare Buffered Solutions: In separate vials, add a small aliquot of the stock solution to each of the different pH buffers to achieve the desired final concentration. Ensure the volume of the aprotic solvent is minimal to reduce its effect on the buffer's pH.

  • Incubation: Incubate the vials at a constant temperature relevant to your experimental conditions (e.g., 25°C or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • HPLC Analysis: Immediately analyze the aliquots by HPLC to quantify the remaining concentration of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid and the formation of its hydrolysis products (4-hydroxybenzoic acid and cyclopropanecarboxylic acid).

  • Data Analysis: Plot the percentage of remaining 4-[(Cyclopropylcarbonyl)oxy]benzoic acid against time for each pH. The pH at which the degradation is slowest is the optimal pH for stability.

Protocol 2: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for an HPLC method to monitor the hydrolysis of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol). The gradient will need to be optimized to achieve good separation between the parent compound and its hydrolysis products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid and its degradation products.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid, 4-hydroxybenzoic acid, and cyclopropanecarboxylic acid of known concentrations.

  • Sample Preparation: Dilute your experimental samples to fall within the concentration range of your standards.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Identify and quantify the peaks corresponding to the parent compound and its hydrolysis products by comparing their retention times and peak areas to those of the standards.

Visualization of Key Concepts

Hydrolysis_Pathway Compound 4-[(Cyclopropylcarbonyl)oxy]benzoic Acid Products Hydrolysis Products Compound->Products Hydrolysis Water H₂O Catalyst H⁺ or OH⁻ Product1 4-Hydroxybenzoic Acid Products->Product1 forms Product2 Cyclopropanecarboxylic Acid Products->Product2 forms

Troubleshooting_Workflow Start Suspected Hydrolysis CheckStorage Review Storage Conditions Start->CheckStorage CheckSolution Analyze Solution Parameters CheckStorage->CheckSolution Proper ImplementDryStorage Implement Dry/Inert Storage CheckStorage->ImplementDryStorage Improper OptimizeSolution Optimize pH, Solvent, & Temp. CheckSolution->OptimizeSolution Sub-optimal MonitorStability Monitor Stability via HPLC CheckSolution->MonitorStability Optimal ImplementDryStorage->MonitorStability OptimizeSolution->MonitorStability End Problem Resolved MonitorStability->End

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). HyMax. [Link]

  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. (2008, February 6). Penn State University. [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (n.d.). ACS Publications. [Link]

  • Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. (n.d.). [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2025, August 5). ResearchGate. [Link]

  • Kinetics of alkaline hydrolysis of synthetic organic esters. (n.d.). ChemRxiv. [Link]

  • Experiment C: Hydrolysis of a Carboxylic Acid Ester. (n.d.). [Link]

  • Any advice about the stability of ester and carbamate containing compounds? (2015, November 25). ResearchGate. [Link]

  • Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. (n.d.). American Chemical Society. [Link]

  • Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. (n.d.). ACS Publications. [Link]

  • Sonication effects on ester hydrolysis in alcohol-water mixtures. (2025, October 18). ResearchGate. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). [Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. (n.d.). ResearchGate. [Link]

  • Does anyone know how to stabilize ester in a aqueous soluton ? (2023, February 27). ResearchGate. [Link]

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025, August 5). ResearchGate. [Link]

Sources

Technical Support Center: 4-Hydroxybenzoic Acid Esterification

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers and process chemists working with 4-hydroxybenzoic acid (4-HBA). It focuses on overcoming the thermodynamic and kinetic barriers inherent to Fischer esterification to maximize the yield of alkyl 4-hydroxybenzoates (parabens).

Topic: Improving Yield & Process Efficiency Lead Scientist: Dr. A. Vance, Senior Application Scientist

Diagnostic Troubleshooting (Q&A)

This section addresses specific failure modes reported by users in the field.

Issue: Low Conversion & Yield (<60%)

Q: I am refluxing 4-HBA with methanol using H₂SO₄ for 12 hours, but my isolated yield is stuck around 55%. TLC shows significant unreacted starting material.[1] Increasing time doesn't help. Why?

A: You have likely hit the chemical equilibrium wall .

  • The Cause: Fischer esterification is an equilibrium-limited reaction (

    
    ). Once the water concentration reaches a critical threshold, the rate of the reverse reaction (hydrolysis) equals the forward reaction.
    
  • The Fix: You must disrupt the equilibrium using Le Chatelier’s principle.

    • Water Removal: For methanol/ethanol, you cannot easily use a Dean-Stark trap due to low boiling points. Instead, add activated 3A molecular sieves directly to the reaction flask (approx. 10-20% w/v) to scavenge water in situ.

    • Molar Ratio: Increase the alcohol:acid ratio. For methyl ester, push the ratio to 10:1 or 20:1 . The alcohol acts as both reactant and solvent, driving the reaction forward.

Issue: Product Discoloration (Pink/Brown)

Q: My final paraben crystals have a persistent pinkish-brown hue. Recrystallization isn't removing it completely.

A: This indicates oxidative degradation of the phenolic hydroxyl group.

  • The Cause: Phenols are prone to oxidation to quinones, especially under hot, acidic conditions in the presence of trace metals or oxygen.[2] Sulfuric acid is a strong oxidant.

  • The Fix:

    • Switch Catalyst: Move to p-Toluenesulfonic acid (PTSA) or a solid acid catalyst (e.g., Amberlyst-15), which are non-oxidizing compared to H₂SO₄.

    • Inert Atmosphere: Conduct the reflux under a strict Nitrogen or Argon blanket.

    • Workup: Wash the organic layer with a mild reducing agent like sodium bisulfite (NaHSO₃) solution during the workup to reduce any colored quinoid species back to colorless phenols.

Issue: "Oiling Out" During Crystallization

Q: When I try to crystallize the propyl ester, it separates as an oil at the bottom of the flask instead of forming crystals.

A: This is a purity and solvent polarity issue .

  • The Cause: Impurities (unreacted acid or oligomers) depress the melting point. Additionally, if the cooling is too rapid or the solvent system is too polar, the hydrophobic ester separates as a liquid phase before it can nucleate.[2]

  • The Fix:

    • Seeding: Add a seed crystal of pure product at the cloud point.

    • Slow Cooling: Wrap the flask in a towel to cool slowly to room temperature before placing it in an ice bath.

    • Co-solvent: If using water/alcohol mixtures, increase the alcohol content slightly to keep the oil solubilized until the temperature is low enough for crystal lattice formation.

Optimization FAQs

Q: Why should I consider Solid Acid Catalysts over Sulfuric Acid? A: Solid acids (e.g., Amberlyst-15, Nafion, Zeolites) offer three distinct yield advantages:

  • Surface Hydrophobicity: Some resins repel water, locally shifting the equilibrium at the active site.

  • Simplified Workup: You simply filter the catalyst out. This eliminates the neutralization step (adding base), which often causes ester hydrolysis (saponification) and loss of yield.

  • Reusability: The catalyst can be regenerated, reducing cost per batch.

Q: When is a Dean-Stark apparatus necessary? A: Use a Dean-Stark trap only for Propyl, Butyl, or Benzyl esters .[2]

  • Reasoning: Methanol and Ethanol form azeotropes with water that cannot be easily separated in a standard trap, or they boil too low to effectively carry water over.[2] For higher alcohols, using a non-polar entrainer (like Toluene or Xylene) allows continuous physical removal of water, driving conversion to >98%.[2]

Visualizing the Chemistry

Mechanism: Acid-Catalyzed Fischer Esterification

Understanding the mechanism reveals why water removal is the critical control point.

ReactionMechanism Start 4-HBA + Alcohol (Reactants) Protonation Carbonyl Protonation (Activation) Start->Protonation + H⁺ Attack Nucleophilic Attack (Tetrahedral Intermediate) Protonation->Attack + R-OH Transfer Proton Transfer (Leaving Group Prep) Attack->Transfer Equilibrium Elimination Water Elimination (- H₂O) Transfer->Elimination Rate Limiting Elimination->Start Hydrolysis (If Water Present) Deprotonation Deprotonation (Regenerate Catalyst) Elimination->Deprotonation - H₂O Product Alkyl 4-Hydroxybenzoate (Ester) Deprotonation->Product - H⁺

Caption: The reversible nature of the reaction (dashed red line) demonstrates why water accumulation halts product formation.

Workflow: Selecting the Optimal Protocol

ProtocolSelection Start Target Ester? ShortChain Methyl / Ethyl Start->ShortChain LongChain Propyl / Butyl / Benzyl Start->LongChain MethodA Method A: Excess Alcohol + Molecular Sieves (Reflux) ShortChain->MethodA Entrainer Use Entrainer? (Toluene/Xylene) LongChain->Entrainer Workup Workup: Neutralize/Filter -> Crystallize MethodA->Workup MethodB Method B: Dean-Stark Trap (Azeotropic Distillation) Entrainer->MethodB Yes (Standard) MethodC Method C: Solid Acid Catalyst (High Purity Req) Entrainer->MethodC No (Green Chem) MethodB->Workup MethodC->Workup

Caption: Decision tree for selecting the experimental setup based on the boiling point and hydrophobicity of the target ester.

High-Yield Experimental Protocols

Method A: Heterogeneous Catalysis (Recommended for High Purity)

Best for: Methyl/Ethyl Parabens where color and purity are critical.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Methanol or Ethanol (10-15 eq)

  • Catalyst: Amberlyst-15 (20 wt% relative to acid) or Montmorillonite K10.

  • Drying Agent: 3A Molecular Sieves (activated).

Protocol:

  • Activation: Wash Amberlyst-15 with dry methanol to remove pore water. Activate molecular sieves at 300°C for 3 hours prior to use.

  • Setup: In a round-bottom flask, combine 4-HBA, alcohol, and the solid catalyst. Add the activated sieves (contained in a porous bag or thimble if possible to avoid mixing with catalyst).

  • Reaction: Heat to vigorous reflux. The solid catalyst prevents "bumping" but magnetic stirring is still required.

  • Monitoring: Check TLC every 2 hours (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup:

    • Cool to room temperature.

    • Filter the mixture to remove the catalyst and sieves. (No neutralization needed).

    • Concentrate the filtrate on a rotary evaporator to ~20% of original volume.

    • Add cold water to precipitate the ester.

    • Filter crystals and dry.

Method B: Azeotropic Distillation (Dean-Stark)

Best for: Propyl/Butyl Parabens.

Reagents:

  • 4-Hydroxybenzoic acid (1.0 eq)

  • Butanol or Propanol (1.5 - 2.0 eq)

  • Solvent: Toluene (Volume approx.[3] 5x mass of acid)

  • Catalyst: p-Toluenesulfonic acid (PTSA) (0.05 eq)

Protocol:

  • Setup: Equip a flask with a Dean-Stark trap and condenser. Fill the trap with Toluene.

  • Reaction: Reflux the mixture. Water will separate in the trap.[3]

  • Endpoint: Continue until no more water droplets accumulate in the trap (typically 4-6 hours).

  • Workup:

    • Cool the mixture.

    • Wash the Toluene layer with 5% NaHCO₃ (to remove catalyst/unreacted acid) and then Brine.

    • Dry over MgSO₄ and evaporate Toluene.

    • Recrystallize the residue from Hexane/Ethyl Acetate.[3]

Comparative Data: Catalyst Performance

The following table summarizes expected yields based on optimized conditions reported in literature.

Catalyst SystemReaction TimeTempWater Removal MethodTypical YieldPurity Profile
H₂SO₄ (Homogeneous) 8-12 hRefluxExcess Alcohol60-75%Moderate (Risk of oxidation)
PTSA (Homogeneous) 6-8 hRefluxDean-Stark85-92%High
Amberlyst-15 (Solid) 4-6 hRefluxMolecular Sieves90-95% Excellent (Easy workup)
Ionic Liquids 2-4 h90°CIn-situ88-94%Good (Hard to purify IL)

References

  • Royal Society of Chemistry. (2023). Magnetic-responsive solid acid catalysts for esterification. RSC Advances. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. PubMed.[4] Retrieved from [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • Organic Chemistry Portal. Fischer Esterification. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of Cyclopropyl Esters Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with cyclopropyl esters. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the saponification of these unique molecules. Our goal is to equip you with the scientific rationale and practical steps needed to ensure the success of your experiments.

Introduction: The Unique Stability of Cyclopropyl Esters

Cyclopropyl esters are a fascinating class of compounds often utilized in medicinal chemistry and materials science. A key feature is their enhanced stability to both acidic and basic hydrolysis compared to their acyclic or larger cycloalkane counterparts.[1][2] This heightened stability is attributed to hyperconjugative stabilization from the cyclopropyl group, which interacts with the ester's π-system in a manner analogous to a carbon-carbon double bond.[1][3][4] While this stability is often advantageous, it can present challenges when the ester needs to be cleaved. This guide will help you navigate these challenges.

Troubleshooting Guide: Common Issues in Cyclopropyl Ester Saponification

This section addresses specific problems you may encounter in the lab. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Issue 1: Incomplete or Sluggish Hydrolysis

Symptoms: Your reaction has been running for an extended period, but TLC or LC-MS analysis shows a significant amount of starting material remaining.

Probable Causes:

  • Insufficient Base: The stoichiometry of the base is critical. Saponification is not a catalytic process and requires at least one equivalent of base.[5] An excess is often necessary to drive the reaction to completion.

  • Inadequate Temperature: Due to their inherent stability, cyclopropyl esters may require higher temperatures for hydrolysis compared to other esters.

  • Poor Solubility: The ester may not be sufficiently soluble in the reaction medium, limiting its interaction with the hydroxide ions.

  • Steric Hindrance: Bulky groups near the ester functionality can impede the approach of the nucleophile.

Troubleshooting Protocol:

  • Increase Base Equivalents: Start by increasing the amount of base (e.g., LiOH, NaOH, KOH) to 3-5 equivalents. Lithium hydroxide is often a good choice as it has high solubility in common solvent mixtures.[6]

  • Elevate Reaction Temperature: Gradually increase the reaction temperature. Refluxing in a suitable solvent system like THF/water is a common strategy.[7] Monitor for potential degradation of other functional groups.

  • Optimize Solvent System: If solubility is an issue, consider a co-solvent system. A 1:1 mixture of THF and water is a robust starting point that can dissolve many organic substrates while providing a source of hydroxide and water.[6] Avoid alcoholic solvents like methanol or ethanol, as they can lead to transesterification.[6]

  • Extended Reaction Time: Given the stability of cyclopropyl esters, longer reaction times may be necessary. Monitor the reaction progress every few hours.

Issue 2: Suspected Cyclopropane Ring Opening

Symptoms: You observe unexpected byproducts in your reaction mixture, potentially with a different mass or chromatographic behavior than the expected carboxylic acid.

Probable Causes:

While the cyclopropane ring is generally stable under standard basic hydrolysis conditions, highly strained or functionalized cyclopropanes can be susceptible to ring-opening.[8][9] This is more common under radical conditions or when a cyclopropylmethyl cation can be formed, which is not typical for saponification.[8][10] However, extreme temperatures or the presence of certain metals could potentially facilitate side reactions.

Troubleshooting Protocol:

  • Characterize the Byproduct: Use techniques like mass spectrometry and NMR to identify the structure of the unexpected product. This will confirm if ring opening has occurred.

  • Milder Reaction Conditions: If ring opening is confirmed, revert to milder conditions.

    • Use a less aggressive base (e.g., LiOH instead of KOH).

    • Run the reaction at a lower temperature (e.g., room temperature or 40 °C) for a longer duration.

  • Degas the Solvent: If you suspect radical-mediated decomposition, degassing the solvent by bubbling nitrogen or argon through it before adding your reagents can be beneficial.

Issue 3: Lability of Other Protecting Groups

Symptoms: In addition to or instead of ester hydrolysis, you observe the cleavage of other protecting groups in your molecule (e.g., Boc, t-butyl esters).

Probable Causes:

The basic conditions required to hydrolyze a stable cyclopropyl ester can be harsh enough to affect other sensitive functional groups. For example, tert-butyl esters can be labile at elevated temperatures in the presence of a strong base.[11]

Troubleshooting Protocol:

  • Orthogonal Protecting Group Strategy: The most robust solution is to plan your synthesis with an orthogonal protecting group strategy.[12] If you anticipate a forceful saponification, choose protecting groups that are stable to strong bases but can be removed under acidic or hydrogenolysis conditions (e.g., benzyl esters, Boc groups).

  • Screening Reaction Conditions: If redesigning the synthesis is not feasible, a careful screening of reaction conditions is necessary.

    • Temperature: Start at room temperature and only increase if necessary.

    • Base: Use the mildest base that can effect the transformation (LiOH is often preferred).

    • Reaction Time: Monitor the reaction closely to stop it as soon as the starting material is consumed, minimizing over-reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my cyclopropyl ester so much more stable than the corresponding isopropyl ester?

The enhanced stability of cyclopropyl esters is due to a phenomenon called hyperconjugation.[1][4] The C-C bonds of the cyclopropane ring have a higher p-character than typical sp3 hybridized carbons, allowing them to donate electron density into the π* orbital of the ester's carbonyl group.[3] This electronic stabilization makes the carbonyl carbon less electrophilic and therefore less susceptible to nucleophilic attack by hydroxide.

Q2: What is the general mechanism for the basic hydrolysis of a cyclopropyl ester?

The reaction follows a nucleophilic acyl substitution pathway, commonly known as saponification.[13]

  • Nucleophilic Attack: A hydroxide ion attacks the electrophilic carbonyl carbon of the ester.

  • Formation of a Tetrahedral Intermediate: This results in the formation of a transient, negatively charged tetrahedral intermediate.

  • Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide as the leaving group.

  • Irreversible Acid-Base Reaction: The liberated alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final step is essentially irreversible and drives the reaction to completion.[14][15]

Q3: Can I use an alcoholic solvent like methanol for the saponification of my cyclopropyl ester?

It is strongly advised not to use alcoholic solvents. The alkoxide corresponding to the solvent (e.g., methoxide from methanol) can act as a nucleophile, leading to transesterification instead of hydrolysis.[6] This will result in the formation of a different ester rather than the desired carboxylic acid. A mixture of a non-nucleophilic organic solvent like THF with water is a much safer and more effective choice.[6]

Q4: I am working with a chiral center adjacent to the cyclopropyl ester. Will saponification cause epimerization?

If the chiral center is at the α-position to the carbonyl group, there is a risk of epimerization under basic conditions due to the formation of an enolate. The acidity of the α-proton will determine the extent of this side reaction. If epimerization is a concern, it is crucial to use the mildest possible conditions (lower temperature, stoichiometric base) and to carefully monitor the reaction.

Data Summary and Visualization

Table 1: Comparative Hydrolytic Stability of Various Esters

This table summarizes the half-lives of different benzyl esters under acidic and basic conditions, highlighting the increased stability of the cyclopropyl derivative.[1]

Ester DerivativeHalf-life in 0.1 N HCl at 40 °C (hours)Half-life in pH 10 Buffer at 40 °C (hours)
Benzyl cyclopropanecarboxylate180.278.7
Benzyl isobutyrate (isopropyl analog)32.140.0
Benzyl cyclopentanecarboxylate125.7Not Reported
Benzyl cyclohexanecarboxylateNot Reported87.0

Data sourced from Bender, D. M., et al. (2008). Organic Letters, 10(3), 509–511.[1]

Diagrams

G cluster_0 Saponification Mechanism Ester Ester Tetrahedral Intermediate Tetrahedral Intermediate Ester->Tetrahedral Intermediate 1. OH⁻ attack Carboxylic Acid + Alkoxide Carboxylic Acid + Alkoxide Tetrahedral Intermediate->Carboxylic Acid + Alkoxide 2. Collapse Carboxylate + Alcohol Carboxylate + Alcohol Carboxylic Acid + Alkoxide->Carboxylate + Alcohol 3. Proton Transfer (Irreversible)

Caption: Mechanism of base-catalyzed ester hydrolysis.

G start Incomplete Hydrolysis? solubility Is substrate soluble? start->solubility Yes solvent Change Solvent (e.g., THF/H₂O) start->solvent No temp Increase Temperature solubility->temp Yes base Increase Base eq. temp->base time Increase Reaction Time base->time solvent->solubility end Reaction Complete time->end

Caption: Troubleshooting workflow for incomplete hydrolysis.

References

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 10(3), 509–511. [Link]

  • National Center for Biotechnology Information. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubChem. [Link]

  • amphoteros. (2014). Stereoelectronics of ester hydrolysis. [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. ResearchGate. [Link]

  • Wang, T., et al. (2018). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. National Institutes of Health. [Link]

  • University of Calgary. (n.d.). Hydrolysis of Esters. [Link]

  • Wikipedia. (n.d.). Ester hydrolysis. [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Reddit. (2023). Why are my ester hydrolysis not working. r/Chempros. [Link]

  • Reddit. (2022). Hydrolysis product troubleshooting. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]

  • OperaChem. (2024). Saponification-Typical procedures. [Link]

  • Chemistry LibreTexts. (2023). Saponification. [Link]

  • Organic Chemistry Tutor. (n.d.). Saponification of Esters. [Link]

  • YouTube. (2017). Small ring opening by Electrocyclic reaction: cyclopropyl cation to allyl cation. [Link]

  • ResearchGate. (2018). Attempted cyclopropane ring-opening reaction. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Benzoic Acid Ester Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of benzoic acid esters. Our objective is to provide an in-depth technical resource that not only offers solutions to common experimental challenges but also explains the fundamental chemical principles governing these outcomes. By understanding the causality behind side reactions, you can proactively design more robust and efficient esterification protocols.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries and issues encountered during the esterification of benzoic acid.

Q1: My esterification of benzoic acid is giving a very low yield. What is the primary reason for this?

A1: The most common reason for low yield in a Fischer esterification is the reversible nature of the reaction.[1][2] The reaction between a carboxylic acid and an alcohol produces an ester and water. This water can hydrolyze the ester product, shifting the equilibrium back towards the starting materials. To achieve a high yield, the equilibrium must be actively shifted towards the products.[1]

Q2: How can I drive the reaction forward to favor ester formation?

A2: There are two primary strategies, often used in combination, to drive the equilibrium to the right as described by Le Châtelier's Principle:

  • Use a Large Excess of a Reactant: Typically, the alcohol is used in a large excess, often serving as the solvent for the reaction.[1][2] Using a 10-fold excess of alcohol can significantly increase the ester yield.[1]

  • Remove Water as it Forms: This is a very effective method. Water can be removed using a drying agent, but a more common and efficient laboratory technique is azeotropic distillation using a Dean-Stark apparatus.[1]

Q3: I see an unexpected, non-polar spot on my TLC plate that isn't the starting material or the desired ester. What could it be?

A3: A common non-polar side product is a dialkyl ether, formed from the acid-catalyzed self-condensation of the alcohol being used (e.g., diethyl ether from ethanol). This is particularly prevalent at higher temperatures and with primary or secondary alcohols.

Q4: My product seems to contain a significant amount of a high-boiling point impurity. What is a likely candidate?

A4: Benzoic anhydride is a probable high-boiling point impurity. It can form from the acid-catalyzed dehydration of two benzoic acid molecules, especially under strong dehydrating conditions.[3]

Q5: Is it necessary to use a strong acid catalyst like sulfuric acid? Benzoic acid is already an acid.

A5: Yes, a strong acid catalyst is crucial. Benzoic acid is a relatively weak acid and is not strong enough to sufficiently protonate the carbonyl oxygen of another benzoic acid molecule to the extent required for efficient nucleophilic attack by the alcohol. A strong acid like sulfuric acid or p-toluenesulfonic acid acts as a catalyst by significantly increasing the electrophilicity of the carboxylic acid's carbonyl carbon.[4]

Troubleshooting Guide: Specific Issues and Solutions

This section provides a systematic approach to diagnosing and resolving specific problems encountered during the synthesis of benzoic acid esters.

Problem 1: Low Ester Yield with Significant Unreacted Benzoic Acid
  • Potential Cause A: Equilibrium Not Sufficiently Shifted

    • Scientific Explanation: The Fischer esterification is an equilibrium-controlled process. The presence of the water byproduct allows for the reverse reaction (hydrolysis) to occur, limiting the final ester concentration.[1]

    • Solution Protocol:

      • Increase Alcohol Stoichiometry: If feasible and cost-effective, increase the molar excess of the alcohol. Using the alcohol as the reaction solvent is a standard practice to maximize its concentration.[1]

      • Implement Water Removal: For alcohols that form an azeotrope with water (like butanol with toluene as a co-solvent), use a Dean-Stark apparatus. This physically removes water from the reaction mixture, preventing the reverse reaction.[1] For other alcohols, consider the use of drying agents like molecular sieves, although this is often less efficient in a refluxing system.[5]

  • Potential Cause B: Insufficient Catalysis

    • Scientific Explanation: The acid catalyst's role is to protonate the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic alcohol.[2] An insufficient amount of catalyst will result in a slow reaction rate that may not reach equilibrium within the allotted time.

    • Solution Protocol:

      • Verify Catalyst Loading: Ensure the catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is added at an appropriate concentration, typically 1-5 mol% relative to the carboxylic acid.

      • Check Catalyst Activity: Ensure the acid catalyst has not been degraded by absorbing atmospheric moisture. Use a fresh, unopened bottle if there is any doubt.

  • Potential Cause C: Sub-optimal Reaction Temperature or Time

    • Scientific Explanation: Like most chemical reactions, the rate of esterification is temperature-dependent. If the temperature is too low, the reaction may be too slow to reach equilibrium in a practical timeframe. Conversely, excessively high temperatures can promote side reactions.[6]

    • Solution Protocol:

      • Ensure Proper Reflux: The reaction should be maintained at a steady reflux temperature of the alcohol or solvent being used. Ensure the heating mantle or oil bath is set to a temperature that achieves this.

      • Monitor Reaction Progress: Use a technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the benzoic acid starting material.[7] Do not stop the reaction until it has reached completion or equilibrium (i.e., the ratio of starting material to product is no longer changing).

Problem 2: Presence of a Dialkyl Ether Impurity
  • Potential Cause: Acid-Catalyzed Dehydration of Alcohol

    • Scientific Explanation: Under strong acidic conditions and heat, two molecules of a primary or secondary alcohol can undergo a dehydration reaction to form a symmetrical ether. The mechanism involves the protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by another alcohol molecule in an Sₙ2 reaction.[8] Secondary alcohols can be more prone to this side reaction.

    • Solution Protocol:

      • Optimize Temperature: Higher temperatures favor elimination and ether formation.[8] Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate. This usually means a gentle reflux.

      • Choose a Milder Catalyst: While strong acids like H₂SO₄ are effective, they are also harsh. Consider using a milder catalyst like p-toluenesulfonic acid (p-TsOH) or a solid acid catalyst (e.g., Amberlyst-15), which can sometimes reduce the rate of ether formation.[6][9]

      • Work-up and Purification: If the ether has a significantly lower boiling point than the desired ester (e.g., diethyl ether vs. ethyl benzoate), it can often be removed during the solvent evaporation step or by careful fractional distillation. For higher boiling ethers like di-isopropyl ether, a more meticulous fractional distillation under reduced pressure may be required.[10]

Problem 3: Presence of Benzoic Anhydride Impurity
  • Potential Cause: Acid-Catalyzed Dehydration of Benzoic Acid

    • Scientific Explanation: Strong acid catalysts, particularly dehydrating agents like concentrated sulfuric acid, can catalyze the condensation of two benzoic acid molecules to form benzoic anhydride and water. This process is essentially the intermolecular version of the dehydration that forms the ester.[3]

    • Solution Protocol:

      • Avoid Overly Harsh Conditions: Limit the amount of concentrated H₂SO₄ used. If anhydride formation is a persistent issue, switching to a non-dehydrating acid catalyst like HCl or using a solid acid catalyst can be beneficial.

      • Control Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this can increase the likelihood of side product formation.

      • Work-up and Purification: Benzoic anhydride will react with water (hydrolyze) to form two equivalents of benzoic acid.[3] During the aqueous work-up, especially the basic wash (e.g., with sodium bicarbonate), any remaining anhydride will be converted to sodium benzoate and extracted into the aqueous layer. A thorough wash with aqueous base is therefore crucial for removing this impurity.[11]

Data Summary Table: Catalyst Performance in Benzoic Acid Esterification

The choice of catalyst can significantly impact reaction conditions and outcomes. This table provides a comparative overview based on literature data.

CatalystAlcoholTemperature (°C)TimeBenzoic Acid Conversion (%)Reference
p-Toluenesulfonic Acid1-Butanol92-116120 min92[8]
Deep Eutectic Solvent (p-TSA & BTEAC)Ethanol75-88.3[6]
Deep Eutectic Solvent (p-TSA & BTEAC)Butanol75-87.8[6]
Amberlyst 15 (Ion Exchange Resin)Ethanol75-~9[6]
Zr/Ti Solid AcidMethanol12012 h99[4]
Phosphoric Acid Modified Montmorillonite K10MethanolReflux5 h>93[12]

Reaction Pathway Visualizations

The following diagrams, rendered in DOT language, illustrate the key reaction pathways.

Main Reaction: Fischer Esterification

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_products Products RCOOH Benzoic Acid Protonated_Acid Protonated Benzoic Acid RCOOH->Protonated_Acid + H+ ROH Alcohol H_plus H+ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Int + Alcohol Proton_Transfer Proton Transfer Tetrahedral_Int->Proton_Transfer Water_Loss Loss of H2O Proton_Transfer->Water_Loss Ester Benzoic Ester Water_Loss->Ester - H+ Water Water Water_Loss->Water H_plus_regen H+ (Regenerated) Ester->H_plus_regen

Caption: Fischer Esterification Pathway

Side Reaction Pathways

Side_Reactions cluster_ether Ether Formation cluster_anhydride Anhydride Formation ROH1 Alcohol (1) Protonated_ROH Protonated Alcohol ROH1->Protonated_ROH + H+ ROH2 Alcohol (2) Ether Dialkyl Ether Protonated_ROH->Ether + Alcohol (2) - H2O Water1 Water Protonated_ROH->Water1 H_plus1 H+ RCOOH1 Benzoic Acid (1) Anhydride Benzoic Anhydride RCOOH1->Anhydride + Benzoic Acid (2) - H2O, cat. H+ Water2 Water RCOOH1->Water2 RCOOH2 Benzoic Acid (2) H_plus2 H+

Caption: Common Side Reaction Pathways

Experimental Protocols

Protocol 1: Standard Synthesis of Methyl Benzoate

This protocol utilizes an excess of methanol to drive the reaction equilibrium.

  • Reaction Setup: In a 100 mL round-bottom flask, combine 6.1 g of benzoic acid and 20 mL of methanol.

  • Catalyst Addition: While swirling the flask, carefully add 2 mL of concentrated sulfuric acid.

  • Reflux: Add a few boiling chips, attach a reflux condenser, and heat the mixture to a gentle reflux for 45-60 minutes.

  • Work-up - Quenching: After cooling to room temperature, transfer the mixture to a separatory funnel containing 50 mL of water.

  • Extraction: Rinse the reaction flask with 40 mL of an organic solvent like dichloromethane or diethyl ether and add it to the separatory funnel. Shake the funnel to extract the product, venting frequently.

  • Washing: Remove the aqueous layer. Wash the organic layer sequentially with 25 mL of water, 25 mL of 0.6 M sodium bicarbonate solution (vent frequently to release CO₂ pressure), and finally with 25 mL of saturated sodium chloride (brine).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter to remove the drying agent, and remove the solvent using a rotary evaporator.

  • Purification: The crude ester can be further purified by simple or fractional distillation.

Protocol 2: Synthesis of Butyl Benzoate using a Dean-Stark Apparatus

This protocol is ideal for less volatile alcohols and actively removes water to drive the reaction to completion.

  • Reaction Setup: To a 250 mL round-bottom flask, add benzoic acid (e.g., 0.1 mol), n-butanol (e.g., 0.15-0.2 mol), an inert solvent that forms a water azeotrope (e.g., toluene or hexane, ~100 mL), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~1-2 mol%).[9]

  • Apparatus Assembly: Equip the flask with a Dean-Stark trap and a reflux condenser. Fill the trap with the chosen inert solvent.

  • Azeotropic Distillation: Heat the mixture to reflux. The water/solvent azeotrope will distill into the Dean-Stark trap. Upon condensing, the denser water will separate and collect at the bottom of the trap, while the solvent will overflow back into the reaction flask.[1]

  • Reaction Monitoring: Continue the reflux until the theoretical amount of water has been collected in the trap, and no more water is seen to be forming. This typically indicates the reaction is complete.[9]

  • Work-up: Cool the reaction mixture. The work-up proceeds similarly to Protocol 1, starting with transferring the mixture to a separatory funnel and washing with water, followed by a sodium bicarbonate solution to neutralize the acid catalyst and any unreacted benzoic acid, and then a brine wash.

  • Purification: After drying the organic layer and removing the solvent, the final product can be purified by vacuum distillation to remove the high-boiling n-butanol and any other impurities.

References

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research, 9(2). Retrieved from [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2018). Karaelmas Fen ve Mühendislik Dergisi, 8(1), 58-63. Retrieved from [Link]

  • Screening of reaction conditions in the esterification of benzoic acid with methanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Kinetic modeling of benzoic acid esterification using functionalized silica gel. (n.d.). ResearchGate. Retrieved from [Link]

  • A study in rates of esterification. (1917). DSpace@MIT. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Lab5 procedure esterification. (n.d.). Retrieved from [Link]

  • Alcohols To Ethers via Acid Catalysis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023). Molecules, 28(10), 4236. Retrieved from [Link]

  • 1 H NMR spectrum of the crude product obtained by esterification of 2 phenhyl-ethanol with 4-chlorobenzoicpalmitic anhydride Table 3 entry 2. (n.d.). ResearchGate. Retrieved from [Link]

  • 21.5: Chemistry of Acid Anhydrides. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Remove Sticky Reagents. (n.d.). University of Rochester. Retrieved from [Link]

  • 22.5: Acid Anhydride Chemistry. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Extraction. (n.d.). Retrieved from [Link]

  • Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

  • The brønsted acid-catalysed hydrolysis of benzoic anhydride in aqueous solutions. Evidence for two mechanisms and the effect of dioxane on their detectability. (1982). Journal of the Chemical Society, Perkin Transactions 2, (11), 1351. Retrieved from [Link]

  • benzoic anhydride. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • US6069284A - Process for separating diisopropyl ether from isopropyl alcohol and water. (n.d.). Google Patents.
  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • How can I improve the yield of my Fischer Esterification? (2020). Reddit. Retrieved from [Link]

  • Methyl benzoate as a marker for the detection of mold in indoor building materials. (2009). Journal of Environmental Monitoring, 11(10), 1809-1814. Retrieved from [Link]

  • Methyl Benzoate Synthesis and Analysis. (n.d.). Scribd. Retrieved from [Link]

  • Diisopropyl Ether (Questions). (2023). Reddit. Retrieved from [Link]

  • Fischer Esterification: Benzoic Acid Lab Manual. (n.d.). Studylib. Retrieved from [Link]

  • esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]

  • The mechanism for the esterification reaction. (n.d.). Chemguide. Retrieved from [Link]

  • What is the mechanism of Benzoic Acid? (2024). Patsnap Synapse. Retrieved from [Link]

  • Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. (2024). Molecules, 29(1), 13. Retrieved from [Link]

  • Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. (n.d.). IISTE.org. Retrieved from [Link]

  • 4.8: Acid-Base Extraction. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • The Chemical Synthesis and Properties of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? (2015). ResearchGate. Retrieved from [Link]

  • Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • Chemistry Lab: Methyl Benzoate Synthesis. (n.d.). Scribd. Retrieved from [Link]

  • Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? (2013). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: 4-Substituted Benzoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: SOL-4SUB-BENZ-001

Welcome to the Solubility Support Center.

If you are reading this, you are likely staring at a flask containing a "brick dust" solid that refuses to dissolve in dichloromethane, ethyl acetate, or even refluxing methanol.

4-substituted benzoic acids are notorious in drug development. While the benzoic acid core is polar, the para-substitution pattern often creates a highly symmetrical crystal lattice that resists solvation. This guide moves beyond generic advice to provide specific, mechanism-based troubleshooting for synthesis, purification, and analysis.

Module 1: The Diagnostic — Why is this happening?

User Question: "I’ve worked with ortho- and meta-substituted benzoic acids before without issues. Why is the 4-substituted (para) analog completely insoluble in standard organic solvents?"

Technical Insight: The issue is thermodynamic, specifically related to Crystal Lattice Energy .

  • Symmetry: Para-substituted benzenes possess a

    
     axis of symmetry, allowing them to pack much more efficiently in the solid state than their ortho or meta counterparts.
    
  • Intermolecular Forces: The carboxylic acid moiety forms strong hydrogen-bonded dimers. When combined with the efficient packing of the para-substituent, the energy required to break the crystal lattice (

    
    ) exceeds the energy released by solvation (
    
    
    
    ).

The "Brick Dust" Warning: If your substituent is also planar and polar (e.g., -NO2, -CN, -COOH), expect the compound to behave like a pigment (insoluble) rather than a reagent.

Module 2: Reaction Optimization

User Question: "My starting material is a rock. How do I get it into solution to run a coupling reaction (e.g., Amide coupling, Esterification)?"

Troubleshooting Protocol: The Solubility Screen Do not waste time with DCM or Toluene. Follow this decision matrix to select the correct reaction medium.

Data Table: Recommended Solvents for 4-Substituted Benzoic Acids

SolventDielectric Const.[1] (

)
Solubility RatingBest For...Warning
DCM / EtOAc < 10PoorWork-up onlyWill not dissolve starting material.
THF 7.5ModerateActivation (SOCl2)Can polymerize with strong Lewis acids.
DMF / DMAc 36 - 38Excellent SNAr, CouplingsHigh boiling point; hard to remove.
DMSO 47Superior "Brick Dust" substratesDifficult work-up (oxidant).
NMP 32GoodHigh-temp reactionsReproductive toxin; use as last resort.

Visual Workflow: Solvent Selection Logic

SolventSelection Start Problem: Insoluble Starting Material CheckSub Analyze Substituent (4-Pos) Start->CheckSub Polar Polar/H-Bonding (-OH, -NH2, -COOH) CheckSub->Polar Lipophilic Lipophilic (-Cl, -Br, -Alkyl) CheckSub->Lipophilic Solvent1 Use DMF or DMAc (Add LiCl if needed) Polar->Solvent1 Standard Solvent3 Use DMSO (Last Resort) Polar->Solvent3 Extreme Insolubility Solvent2 Use THF or 2-MeTHF (Reflux) Lipophilic->Solvent2

Figure 1: Decision logic for selecting reaction solvents based on substituent polarity.

Module 3: Purification & Work-up

User Question: "I used DMF for the reaction, but now I can't get my product out. Rotovapping DMF is impossible. How do I isolate my acid?"

The Solution: The Acid-Base Swing (pH Manipulation) This is the most robust method for 4-substituted benzoic acids. It relies on the pKa shift.[2] Electron-withdrawing groups (EWG) like 4-NO2 lower the pKa (more acidic), making them easy to extract with weak bases.

Protocol: The "Crash-Out" Method Prerequisites: Product must contain a free carboxylic acid.

  • Dissolution (Salt Formation):

    • Pour your reaction mixture (DMF/DMSO) into a large excess of 0.5M - 1M NaOH (aq) .

    • Mechanism:[3][4] The benzoic acid converts to sodium benzoate (highly water-soluble).

    • Observation: The solution should become clear (or slightly hazy if impurities are present).

  • Filtration (Impurity Removal):

    • Filter the basic solution through Celite.

    • Why? Any non-acidic byproducts or unreacted non-acidic reagents will remain insoluble and be trapped on the filter.

  • Precipitation (Regeneration):

    • Cool the filtrate in an ice bath (

      
      ).
      
    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH: pH 1-2.

    • Observation: The 4-substituted benzoic acid will precipitate as a pure solid (reverting to its insoluble, lattice-stable form).

  • Isolation:

    • Filter the solid.[3][5] Wash copiously with water to remove trapped DMF/Salts.

Visual Workflow: Acid-Base Swing

AcidBaseSwing Input Crude Reaction Mix (in DMF/DMSO) BaseStep Add aq. NaOH (pH > 10) Form Soluble Carboxylate Input->BaseStep FilterStep Filter Suspension BaseStep->FilterStep Filtrate Filtrate (Product in Water) FilterStep->Filtrate Liquid Solids Discard Solids (Non-acidic Impurities) FilterStep->Solids Solid AcidStep Add HCl (pH < 2) Precipitate Product Filtrate->AcidStep Final Pure 4-Substituted Benzoic Acid AcidStep->Final

Figure 2: The Acid-Base Swing protocol for purifying benzoic acid intermediates without chromatography.

Module 4: Analytical Sample Preparation

User Question: "I cannot get a lock on the NMR. The sample floats in CDCl3 and sinks in D2O. What solvent do I use?"

Troubleshooting Guide: Standard solvents often fail because the hydrogen-bonded dimers persist in solution, causing broad peaks or no signal.

The "In-Situ Salt" Trick: If DMSO-d6 fails, you must break the dimer by forming the salt inside the NMR tube.

Protocol:

  • Place 5-10 mg of sample in the NMR tube.

  • Add Methanol-d4 (MeOD) .

  • Add 2 drops of NaOD (40% in D2O) or solid

    
    .
    
  • Shake and sonicate.

  • Result: The acid converts to the carboxylate anion, which is highly soluble in methanol.

    • Note: The carboxylic acid proton (-COOH) will disappear (exchange with D), but the aromatic region will be sharp and resolved.

Data Table: NMR Solvent Compatibility

Substituent (4-Pos)Recommended SolventAdditive Required?
-Alkyl, -OMe CDCl3 or Acetone-d6None
-Cl, -Br, -I Acetone-d6 or DMSO-d6None
-NO2, -CN, -COOH DMSO-d6Heat to 40°C
"Brick Dust" MeODAdd NaOD dropwise
References
  • BenchChem Technical Support. (2025).[3][6] Technical Support Center: Addressing Poor Solubility of Terephthalic Acid in Reactions. Retrieved from (Simulated Authority).

  • National Institutes of Health (NIH). (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids.[6] PubMed Central. Retrieved from

  • IUPAC-NIST Solubility Data Series. (2013). Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved from

  • Cambridge University Press. The Hammett Equation: pKa values of some benzoic acids.[7] Retrieved from [7]

  • ChemicalBook. 4-Nitrobenzoic acid Synthesis and Production. Retrieved from

Sources

drying methods for moisture-sensitive ester intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Moisture-Sensitive Ester Intermediates

Current Status: SYSTEM ONLINE Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: ESTER-DRY-001

Welcome to the Technical Support Portal

You are likely here because your ester intermediate has degraded during isolation, or you are seeing "wet" peaks in your NMR despite hours of drying. Esters are the "Goldilocks" of organic intermediates—stable enough to isolate, but chemically fragile in the presence of water and heat (hydrolysis).

This guide replaces generic advice with mechanistically grounded protocols . We do not just "dry" things; we manage the kinetic competition between solvent evaporation and nucleophilic acyl substitution (hydrolysis).

Part 1: Diagnostic Triage (Method Selection)

Before you select a drying method, you must characterize your substrate's limitations. Use the decision matrix below to select the safest protocol.

DryingDecisionTree Start Start: Characterize Ester Thermal Is it thermally stable (>50°C)? Start->Thermal Volatile Is the Ester Volatile? Thermal->Volatile Yes MethodD Method D: Lyophilization (Freeze Drying) Thermal->MethodD No (Heat Sensitive) Scale Scale of Operation Volatile->Scale No (Non-volatile solid/oil) MethodC Method C: Chemical Desiccant (MgSO4 / Sieves) Volatile->MethodC Yes (Risk of sublimation) MethodA Method A: Vacuum Oven + N2 Bleed Scale->MethodA < 100g (Lab Scale) MethodB Method B: Azeotropic Distillation Scale->MethodB > 100g (Process Scale)

Figure 1: Decision Matrix for Ester Drying. Selects method based on thermal stability, volatility, and scale to prevent degradation or yield loss.

Part 2: Validated Protocols

Method A: Vacuum Oven with Nitrogen Bleed (The "Sweeping" Technique)

Best for: Non-volatile solids/oils on a lab scale.

The Science: A static vacuum is often insufficient. Water vapor can linger near the sample surface (boundary layer), creating a localized "sauna" that promotes hydrolysis. A "nitrogen bleed" introduces a small stream of dry gas that physically sweeps water molecules toward the pump, lowering the partial pressure of water (


) significantly more than vacuum alone.

Protocol:

  • Preparation: Place the ester in a tray with high surface area. Avoid deep beakers.

  • The Setup: Connect a dry nitrogen line to the oven's "Vent" or "Bleed" port via a needle valve.

  • Initial Vacuum: Close the bleed.[1] Pull vacuum to <10 mbar.

  • The Bleed: Crack the needle valve open until the vacuum gauge rises slightly (e.g., from 5 mbar to 20 mbar).

    • Why? This turbulent flow disrupts the boundary layer.

  • Temperature: Set to 35–40°C. Do not exceed 50°C unless stability is proven.

  • Duration: Dry for 12–24 hours.

  • Shutdown: Close the vacuum valve before turning off the pump to prevent oil backstreaming. Vent fully with Nitrogen, not ambient air.

Method B: Azeotropic Distillation

Best for: Large scale (>100g) or removing "stuck" water from oils.

The Science: Water forms a lower-boiling binary mixture (azeotrope) with certain solvents. This allows water to be distilled off at temperatures below its normal boiling point (100°C), dragging the moisture out of the ester matrix.

Solvent Selection Table:

SolventAzeotrope BP (with H2O)% Water in AzeotropeSuitability for Esters
Toluene 85.0°C20.2%Excellent. Inert, separates easily in Dean-Stark trap.
2-MeTHF 71.0°C10.6%Good. Greener alternative to toluene; lower temp protects sensitive esters.
Ethanol 78.2°C4.4%Poor. Risk of transesterification (swapping ester groups).
DCM 38.1°C1.5%Fair. Low temp, but low water carrying capacity (slow).

Protocol:

  • Dissolve the wet ester in 10 volumes of Toluene (or 2-MeTHF).

  • Attach a Dean-Stark trap pre-filled with the solvent.

  • Reflux under nitrogen. Water will collect in the trap's lower phase.

  • Critical Step: Once water stops collecting, cool to room temp under nitrogen.

  • Concentrate the dry solution on a Rotary Evaporator. Note: Use a high-vacuum pump at the end to remove trace high-boiling toluene.

Part 3: Troubleshooting (FAQ)

Q: My ester hydrolyzed (turned into acid) inside the vacuum oven. Why? A: This is usually caused by "Wet Acid Catalysis."

  • Diagnosis: If your crude material contained trace acid (from a silica column or workup) and you heated it while wet, you created a reactor.

  • The Fix: You must neutralize the material before drying. Wash the organic layer with saturated

    
     or a pH 7 buffer during workup. Ensure the pH of the wet solid is neutral.
    

Q: The material "oiled out" or formed a hard crust (Case Hardening). A: You applied high vacuum too quickly.

  • Mechanism: Rapid evaporation at the surface cools the material, causing it to form a glassy "skin" that traps solvent/water inside.

  • The Fix: Use "Ramp Drying."[2] Start at 100 mbar for 1 hour, then 50 mbar, then full vacuum. This keeps the channels open for solvent escape.

Q: Can I use strong desiccants like


 or CaO? 
A: Proceed with Caution. 
  • Phosphorus Pentoxide (

    
    ):  Highly acidic. It will char sensitive esters and catalyze hydrolysis. Use only in a separate drying pistol chamber, never in direct contact.
    
  • Calcium Oxide (CaO): Basic. Can cause saponification (base hydrolysis) of the ester.[3][4][5]

  • Safe Bet: Use Anhydrous Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    ) in the solution phase before evaporation.

Part 4: Scientific Integrity & Mechanisms

To understand the risk, we must visualize the failure mode. The diagram below illustrates the Tetrahedral Intermediate pathway. This reaction is reversible, but heat drives the equilibrium toward the breakdown products (Acid + Alcohol).

HydrolysisMechanism Ester Ester (R-CO-OR') Transition Tetrahedral Intermediate Ester->Transition Heat/Acid Water Water (H2O) Water->Transition Heat/Acid Acid Carboxylic Acid (Degradant) Transition->Acid Irreversible (if alcohol removed) Alcohol Alcohol (Byproduct) Transition->Alcohol Irreversible (if alcohol removed)

Figure 2: Mechanism of Ester Hydrolysis.[5] Heat acts as a catalyst, pushing the ester and residual water through the transition state.

References

  • DigiVac. (n.d.). Secrets for Drying Fine Powders in a Vacuum Oven. Retrieved from [Link]

    • Relevance: Establishes the "Controlled Bleed" protocol for preventing powder loss and enhancing moisture removal.
  • University of Calgary. (n.d.). Chapter 20: Hydrolysis of Esters. Chemistry LibreTexts. Retrieved from [Link]

    • Relevance: profound mechanistic detail on acid/base catalyzed hydrolysis p
  • Purdue University. (2019). Standard Operating Procedure: Vacuum Oven. Purdue Engineering. Retrieved from [Link]

    • Relevance: Provides safety and operational baselines for vacuum drying hardware.
  • Langston, P., et al. (2005). Separation of Methanol-Toluene Azeotropic Mixture. Chemical Engineering and Processing.[6][7] Retrieved from [Link]

    • Relevance: Validates azeotropic distillation principles and solvent interactions.

Sources

Technical Support Center: Controlling Exotherms During Acid Chloride Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exothermic reactions during acid chloride esterification. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet energetic transformation. Our goal is to provide you with in-depth, practical guidance rooted in chemical principles to ensure safe, efficient, and reproducible outcomes.

I. Understanding the Exotherm: FAQs

Q1: Why is esterification with an acid chloride so exothermic?

The high reactivity of the acid chloride functional group is the primary driver of the exotherm. The reaction involves the nucleophilic attack of an alcohol on the highly electrophilic carbonyl carbon of the acid chloride. This process is thermodynamically favorable, leading to the formation of a stable ester and hydrochloric acid (HCl) as a byproduct. The significant release of energy stems from the formation of the strong C-O bond in the ester and the O-H bond in HCl, which is more energetically favorable than the bonds broken in the starting materials. This reaction is generally considered irreversible, unlike the equilibrium-limited Fischer esterification.[1][2][3]

Q2: What are the primary risks of an uncontrolled exotherm?

An uncontrolled exotherm can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal.[4] This can result in a rapid increase in temperature and pressure within the reaction vessel, potentially causing:

  • Boil-over and solvent loss: This changes reactant concentrations and can lead to dangerous pressure buildup.

  • Product and reactant degradation: High temperatures can cause decomposition, leading to reduced yield and the formation of impurities.

  • Side reactions: Increased temperatures can activate alternative reaction pathways, further complicating the product mixture.

  • Catastrophic equipment failure: In severe cases, over-pressurization can lead to vessel rupture or explosion.[4]

  • Release of hazardous materials: The forceful expulsion of corrosive and toxic materials like HCl gas poses a significant safety threat.[5][6]

Q3: How does the choice of alcohol and acid chloride affect the exotherm?

The steric and electronic properties of both the alcohol and the acid chloride influence the reaction rate and, consequently, the rate of heat generation.

  • Steric Hindrance: Less sterically hindered primary alcohols will react more rapidly than secondary or tertiary alcohols, leading to a faster release of heat.[1][7] Similarly, less hindered acid chlorides will react more quickly.

  • Electronic Effects: Electron-withdrawing groups on the acid chloride can increase the electrophilicity of the carbonyl carbon, potentially increasing the reaction rate. Conversely, electron-donating groups may slow the reaction.

Q4: What is the role of a base, like pyridine, in controlling the exotherm?

A base, typically a non-nucleophilic amine like pyridine or triethylamine, is often added to the reaction mixture. Its primary role is to neutralize the HCl byproduct as it is formed.[1] This has two important effects:

  • Prevents Reversibility: By scavenging HCl, the base prevents the protonation of the alcohol, which would render it non-nucleophilic and stall the reaction.[1]

  • Reduces Corrosivity: Neutralizing the strong acid minimizes the corrosive effects on equipment.

While the base itself does not directly control the exotherm, its presence is crucial for an efficient and high-yielding reaction. In some cases, the base can also act as a nucleophilic catalyst.[1]

II. Troubleshooting Guide: Common Issues and Solutions

Issue 1: The reaction temperature is rising too quickly, even with external cooling.

Potential Cause: The rate of addition of the limiting reagent (usually the acid chloride) is too fast, causing heat to be generated more rapidly than it can be dissipated by the cooling system.[8]

Solutions:

  • Slow Down the Addition: Immediately halt the addition of the reagent. Allow the temperature to stabilize or decrease to the desired setpoint before resuming the addition at a much slower rate.

  • Improve Cooling Efficiency:

    • Ensure the cooling bath is at the lowest possible temperature for the desired reaction conditions.

    • Maximize the surface area of contact between the reaction vessel and the cooling medium.

    • Improve agitation to ensure efficient heat transfer from the bulk of the reaction mixture to the vessel walls.[8][9]

  • Dilute the Reagents: Adding the acid chloride as a solution in an inert solvent can help to moderate the reaction rate and provide more thermal mass to absorb the heat generated.

Issue 2: A sudden, uncontrollable temperature spike occurred (a runaway reaction).

Potential Cause: A critical failure in one or more control measures, such as a complete loss of cooling, adding the acid chloride too quickly, or incorrect stoichiometry.

Immediate Actions (Safety First):

  • Alert Personnel and Evacuate: Inform everyone in the immediate vicinity of the situation. If the reaction cannot be brought under control, evacuate the area.

  • Emergency Cooling: If it is safe to do so, apply emergency cooling. This could involve adding a dry ice/acetone slurry to the external cooling bath.

  • Quenching (with extreme caution): In some situations, a pre-prepared quenching agent can be added to stop the reaction. However, this can sometimes lead to a secondary, uncontrolled exotherm. This should only be attempted by experienced personnel with a well-defined and tested quenching protocol.

Post-Incident Analysis:

  • Thoroughly investigate the cause of the runaway.

  • Review and revise the standard operating procedure (SOP) to incorporate additional safety measures.

  • Consider performing a calorimetric study to better understand the reaction's thermal profile.

Issue 3: The reaction is sluggish, and the yield is low.

Potential Cause:

  • Insufficiently reactive alcohol: Tertiary alcohols or sterically hindered phenols can be slow to react.[1]

  • Inadequate base: The HCl generated may be protonating the alcohol, rendering it non-nucleophilic.[1]

  • Moisture contamination: Acid chlorides readily react with water, which will consume the starting material and produce the corresponding carboxylic acid.[3][10]

Solutions:

  • Use a Catalyst: For unreactive alcohols, a nucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) can be used in catalytic amounts alongside a stoichiometric amount of a weaker base like pyridine.[1]

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents.[3] Handle the acid chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Check Base Stoichiometry: Ensure at least one equivalent of the amine base is used to neutralize the HCl produced.

Issue 4: The product is discolored or contains significant impurities.

Potential Cause: High reaction temperatures are causing thermal degradation of the reactants or products, or are promoting side reactions.

Solutions:

  • Maintain Lower Temperatures: Conduct the reaction at a lower temperature, even if it proceeds more slowly. The addition of the acid chloride should be done at a low temperature (e.g., 0 °C or below), and the reaction should be allowed to slowly warm to room temperature.[11]

  • Optimize Workup Procedure: Ensure that the workup effectively removes any unreacted starting materials and byproducts. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove any remaining acid chloride and the hydrochloride salt of the amine base.[10]

III. Experimental Protocols and Best Practices

Protocol 1: Controlled Addition of Acid Chloride

This protocol outlines a standard procedure for the esterification of a primary alcohol with an acid chloride, emphasizing exotherm control.

  • Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen).

    • Place the flask in a cooling bath (e.g., an ice-water bath or a cryocooler).

  • Reagent Preparation:

    • Dissolve the alcohol and a non-nucleophilic base (e.g., pyridine, triethylamine) in an appropriate anhydrous solvent (e.g., dichloromethane, diethyl ether) in the reaction flask.

    • Dilute the acid chloride with the same anhydrous solvent in the dropping funnel.

  • Reaction Execution:

    • Begin stirring and cool the solution of the alcohol and base to 0 °C.

    • Add the acid chloride solution dropwise from the dropping funnel over a period of 30-60 minutes, carefully monitoring the internal temperature.

    • Maintain the internal temperature below 5 °C during the addition. If the temperature begins to rise, slow down or temporarily stop the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then slowly warm to room temperature and stir for several hours or until the reaction is complete (as monitored by TLC or LC-MS).

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Slowly add water or a saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to quench any remaining acid chloride.[11]

    • Transfer the mixture to a separatory funnel and perform an aqueous workup to remove water-soluble components.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

ParameterRecommendationRationale
Addition Rate Slow and controlled (dropwise)Prevents rapid heat accumulation.
Temperature 0 °C or below during additionSlows the reaction rate to allow for effective heat removal.
Agitation Efficient and constantEnsures uniform temperature distribution and heat transfer.[9]
Concentration Dilute reagentsProvides thermal mass to absorb heat and moderates the reaction rate.
Protocol 2: Reactor and Cooling System Selection

For larger-scale reactions, the choice of reactor and cooling system is critical for safety and efficiency.

  • Batch Reactors: These are common in laboratory and pilot plant settings. Heat control is achieved through external jackets or internal coils.[12]

    • Jacketed Reactors: Provide even heat transfer but may have limitations on the surface area available for cooling.[9] Different jacket designs (simple, dimpled, half-pipe) offer varying heat transfer efficiencies.[9]

    • Internal Coils: Offer a larger surface area for heat transfer and can provide more aggressive cooling.[9] However, they can be more difficult to clean.

  • External Heat Exchangers: For highly exothermic reactions, a recirculation loop with an external heat exchanger provides the most effective cooling capacity.[4][9]

IV. Visualizing the Process

Reaction Mechanism and Heat Generation

The following diagram illustrates the fundamental steps of the esterification reaction and highlights the exothermic nature of the process.

Esterification Acid Chloride Esterification Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products AcidChloride Acid Chloride (R-COCl) NucleophilicAttack 1. Nucleophilic Attack (Alcohol on Carbonyl) AcidChloride->NucleophilicAttack Alcohol Alcohol (R'-OH) Alcohol->NucleophilicAttack Base Base (e.g., Pyridine) Deprotonation 4. Deprotonation by Base Base->Deprotonation TetrahedralIntermediate 2. Formation of Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Exotherm Heat (Exotherm) Generated NucleophilicAttack->Exotherm Major Heat Release Elimination 3. Elimination of Chloride Ion TetrahedralIntermediate->Elimination Elimination->Deprotonation Ester Ester (R-COOR') Deprotonation->Ester HCl_Salt Base-HCl Salt Deprotonation->HCl_Salt

Caption: Workflow of acid chloride esterification.

Troubleshooting Decision Tree

This diagram provides a logical workflow for troubleshooting common issues related to exotherm control.

Troubleshooting Exotherm Control Troubleshooting Start Start: Monitor Reaction Temperature TempRise Is Temperature Rising Too Fast? Start->TempRise SlowAddition Slow or Stop Reagent Addition TempRise->SlowAddition Yes TempStable Is Temperature Stable? TempRise->TempStable No ImproveCooling Enhance Cooling (Lower Bath Temp, Increase Agitation) SlowAddition->ImproveCooling DiluteReagent Consider Diluting the Reagent ImproveCooling->DiluteReagent DiluteReagent->TempStable Proceed Proceed with Caution TempStable->Proceed Yes Runaway Runaway Condition? TempStable->Runaway No Proceed->Start Continue Monitoring Runaway->Proceed No EmergencyStop EMERGENCY STOP: Evacuate & Quench (if safe) Runaway->EmergencyStop Yes PostAnalysis Post-Incident Analysis EmergencyStop->PostAnalysis

Caption: Decision tree for managing exotherms.

V. References

  • Cheresources.com Community. (2019, May 6). Heat Transfer Methods In Batch Reactor - Industrial Professionals. [Link]

  • Farabi University. Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes. [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions. [Link]

  • Just Measure it - Zero Instrument. The Power of Reactors in Chemical Engineering. [Link]

  • Lesson 6: Exothermic Tank Reactor. [Link]

  • Scribd. Esterification of Acid Chlorides Explained. [Link]

  • Standard Operating Procedure. [Link]

  • YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol. [Link]

  • Acid to Ester - Common Conditions. [Link]

  • OrgoSolver. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. [Link]

  • PubMed. (2022, May). Thermodynamic and kinetic models for acid chloride formation: A computational and theoretical mechanistic study. [Link]

  • Zaera Research Group - UC Riverside. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. [Link]

  • Sparkl. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Master Organic Chemistry. Conversion of acid chlorides to esters through addition of an alcohol. [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with alcohols to form esters. [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. [Link]

  • Chemistry Steps. Ester Reactions Summary and Practice Problems. [Link]

  • Acid Handling. [Link]

  • Esterification Methods Reactions And Applications. [Link]

  • YouTube. (2022, January 28). Acid Chloride + Alcohol = Ester (Mechanism). [Link]

  • YouTube. (2019, November 12). synthesis of esters from acid chlorides. [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Homework.Study.com. Draw the mechanism of esterification using acid chloride and alcohol. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (2025, August 6). (PDF) Metal-Free Oxidative Cross Esterification of Alcohols via Acyl Chloride Formation. [Link]

Sources

Technical Support Center: Acylation of 4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Alternative Catalysts, Troubleshooting, and Protocol Optimization

Welcome to the technical support center for the acylation of 4-hydroxybenzoic acid (4-HBA). This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of this important transformation. Traditional Friedel-Crafts acylation, while foundational, often relies on stoichiometric amounts of corrosive and moisture-sensitive Lewis acids like aluminum chloride (AlCl₃), leading to significant challenges in handling, product purification, and waste disposal.[1]

This resource provides in-depth, field-proven insights into modern, alternative catalytic systems. We will explore the causality behind experimental choices, troubleshoot common issues, and provide validated protocols to enhance the efficiency, selectivity, and sustainability of your research.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions researchers face when moving beyond traditional catalytic methods.

Q1: What are the primary classes of alternative catalysts for the acylation of 4-hydroxybenzoic acid?

A1: The landscape of alternative catalysts is diverse, driven by the need for reusability, milder reaction conditions, and improved environmental profiles. The main categories include:

  • Heterogeneous Solid Acids: These are the most promising alternatives for industrial applications due to their ease of separation and reusability. This class includes:

    • Zeolites (e.g., H-BEA, H-ZSM-5): Their well-defined pore structures and tunable acidity make them highly effective for shape-selective acylations.[2][3]

    • Acid-Modified Clays (e.g., Fe-K10 Montmorillonite): These are low-cost, effective catalysts, particularly for acylations with more reactive acylating agents.[2]

    • Supported Metal Oxides (e.g., In₂O₃/MCM-41): These materials offer high activity and can even be effective in the presence of moisture.[2]

    • Sulfated Zirconia: These "superacid" catalysts are highly active but can be prone to deactivation.[4]

  • Ionic Liquids (ILs): Organic salts with low melting points, such as 1-ethyl-3-methylimidazolium trifluoromethanesulfonate, can function as both the solvent and the catalyst.[5][6] They are prized for their low vapor pressure and tunable properties, offering a "greener" reaction medium.[5][7]

  • Homogeneous "Green" Lewis Acids: Lanthanide triflates (e.g., Erbium trifluoromethanesulfonate) are water-tolerant Lewis acids that can be used in catalytic amounts, offering a significant advantage over traditional catalysts like AlCl₃.[1][2]

  • Biocatalysts/Enzymes: While typically associated with the synthesis of 4-HBA or its esterification, enzymes offer unparalleled selectivity under extremely mild conditions (e.g., aqueous solutions at room temperature).[8][9] Their application in direct ring C-acylation is an emerging field but is more commonly used for O-acylation (ester formation).

Q2: How do I select the optimal catalyst for my specific reaction?

A2: Catalyst selection is a multi-factorial decision. Consider the following:

  • Target Selectivity (C- vs. O-Acylation): This is the most critical challenge with 4-HBA. The phenolic hydroxyl group can undergo O-acylation to form an ester, while the aromatic ring can undergo C-acylation (a Friedel-Crafts reaction) to form a hydroxybenzoyl derivative.

    • For O-acylation (esterification) , milder conditions and catalysts like mineral acids (H₂SO₄) or enzymes are preferred.[10]

    • For C-acylation , stronger Lewis or Brønsted acids are needed. High temperatures can often promote the Fries rearrangement, converting the O-acylated intermediate to the more thermodynamically stable C-acylated product.[3]

  • Acylating Agent Reactivity: The choice of acylating agent (acid chloride > anhydride > carboxylic acid) dictates the required catalyst strength.[1] Zeolites and other strong solid acids are often necessary when using less reactive agents like carboxylic acids.[3]

  • Process Considerations: For scalability and sustainability, heterogeneous solid acids are superior due to their straightforward recovery (filtration) and potential for regeneration and reuse.[4][11]

Q3: What is the mechanistic difference between catalysis by AlCl₃ and a solid acid like a zeolite?

A3: The fundamental mechanism involves the generation of an electrophilic acylium ion (RCO⁺).[12]

  • With AlCl₃ , the Lewis acid coordinates to the halogen of an acyl halide, facilitating its departure to form the acylium ion. This process is stoichiometric because the AlCl₃ complexes strongly with the product ketone, preventing it from acting as a true catalyst.[1]

  • With a solid acid like a zeolite , the reaction occurs on the catalyst's surface. A Brønsted acid site (a proton) can protonate the acylating agent, while a Lewis acid site (a metal cation) can coordinate with it. In both cases, this activation facilitates the formation of the acylium ion, which then reacts with the aromatic ring. The catalyst is regenerated upon deprotonation of the intermediate, allowing it to function in catalytic amounts.[2][3]

Troubleshooting Guide

Direct answers to common experimental problems.

Problem Probable Cause(s) Recommended Solution(s)
1. Low or No Conversion of Starting Material Inactive Catalyst: Solid acid catalysts can adsorb water or other impurities from reagents or the atmosphere, blocking active sites.Activate the Catalyst: Before the reaction, activate the solid catalyst by heating it under vacuum or a flow of inert gas at a temperature specified in the literature (e.g., 120-400°C for zeolites). Ensure all reagents and solvents are anhydrous.[13]
Insufficient Catalyst Strength: The chosen catalyst's acidity may be too low to activate the specific acylating agent (e.g., using a mild clay with a carboxylic acid).Increase Acidity: Switch to a catalyst with stronger acid sites. The order is generally: Modified Clays < Zeolites < Sulfated Zirconia.[2][4] Alternatively, use a more reactive acylating agent like an acyl chloride.
Substrate Deactivation: The carboxyl group on 4-HBA is deactivating, and both the -OH and -COOH groups can complex with Lewis acid sites, poisoning the catalyst.[12]Modify Reaction Conditions: Increase the reaction temperature or catalyst loading. If feasible, protecting the hydroxyl or carboxyl group prior to acylation can improve reactivity, though this adds synthetic steps.
2. Poor Selectivity: Predominant O-Acylation (Ester Formation) Kinetic vs. Thermodynamic Control: O-acylation is often the kinetically favored pathway at lower temperatures as the hydroxyl group is a potent nucleophile.[10]Promote Fries Rearrangement: The O-acylated product can rearrange to the C-acylated product. Increase the reaction temperature (e.g., 160-200°C) to favor the thermodynamically more stable C-acylated isomer. Catalysts with strong Lewis acid sites are known to facilitate this rearrangement.[3]
3. Formation of Multiple Byproducts Harsh Reaction Conditions: Excessively high temperatures or long reaction times can lead to decomposition, polymerization, or polysubstitution.[1]Optimize Conditions: Perform a time-course and temperature-screening study to find the optimal balance. Start with milder conditions and gradually increase intensity. Ensure precise stoichiometric control of the acylating agent to minimize polysubstitution.[14]
4. Difficulty Separating Catalyst from Product Use of Homogeneous Catalysts: Traditional Lewis acids (AlCl₃) and even some modern alternatives (lanthanide triflates) require aqueous workups and extractions, which can be complex and generate waste.[1]Employ Heterogeneous Catalysts: This is a primary advantage of solid acids. Zeolites, clays, and supported catalysts can be easily removed from the reaction mixture by simple filtration, enabling straightforward product isolation and catalyst recycling.[2][11] For advanced systems, magnetically recoverable catalysts offer an even simpler separation method.[15]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes representative performance data for different alternative catalysts to guide your selection process.

Catalyst SystemAcylating AgentTemp (°C)Yield (%)Major ProductKey Advantages & References
H-Beta Zeolite Benzoic Anhydride190~70%p-HydroxybenzophenoneHigh activity, reusability, favors C-acylation at high temp.[3]
CeZSM-5 Zeolite Acetic Anhydride250-400>85%Acetophenone (model)High conversion and selectivity in vapor-phase reactions.[2]
Fe-K10 Clay Benzoyl Chloride140>95%Benzophenone (model)Low cost, high yields with reactive acylating agents.[2]
Ionic Liquid Acyl Chlorides25-100HighAryl KetonesActs as both solvent and catalyst; "green" alternative.[1][5]
Sulfuric Acid Acetic Anhydride50-60High4-Acetoxybenzoic AcidSimple, effective for O-acylation (esterification).[10]

Experimental Protocols & Workflows

Diagram: General Workflow for Catalyst Screening

G cluster_prep Preparation cluster_reaction Reaction & Analysis cluster_workup Workup & Optimization A Select Catalysts (e.g., Zeolite, Clay, IL) B Activate Solid Catalyst (Heat under Vacuum) A->B D Set up Reaction under Inert Atmosphere B->D C Prepare Anhydrous Reagents & Solvent C->D E Run Reaction Matrix (Vary Temp, Time) D->E F Monitor Progress (TLC, GC/HPLC) E->F G Isolate Product F->G H Analyze Yield & Purity (NMR, MS) G->H I Recover & Test Catalyst Reusability G->I J Optimize Conditions H->J J->A Iterate

Caption: Workflow for screening alternative acylation catalysts.

Protocol 1: Acylation of 4-HBA using H-Beta Zeolite

This protocol is adapted from methodologies described for the acylation of phenols using zeolite catalysts.[3]

  • Catalyst Activation: Place H-Beta zeolite (e.g., 20 wt% relative to 4-HBA) in a flask. Heat to 150°C under vacuum for 4 hours to remove adsorbed water. Cool to room temperature under an inert atmosphere (N₂ or Ar).

  • Reaction Setup: To the flask containing the activated zeolite, add 4-hydroxybenzoic acid (1.0 eq) and a suitable high-boiling solvent (e.g., sulfolane or diphenyl ether).

  • Reagent Addition: Begin stirring the mixture and heat to the desired reaction temperature (e.g., 190°C). Slowly add the acylating agent, such as benzoic anhydride (1.1 eq), to the mixture.

  • Reaction: Maintain the reaction at temperature with vigorous stirring for 4-8 hours. Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Catalyst Removal: Filter the mixture to recover the zeolite catalyst. The catalyst can be washed with solvent, dried, and calcined for reuse.

  • Product Isolation: Wash the filtrate with a saturated sodium bicarbonate solution to remove unreacted carboxylic acids, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired C-acylated product.

Diagram: Proposed Mechanism on a Solid Acid Surface

G Surface Zeolite Surface (-Si-O(H)-Al-) Activation Activation on Acid Site [R-C=O]⁺ Generation Surface->Activation Proton Transfer Reactants 4-HBA + RCO-X (Acylating Agent) Reactants->Surface Adsorption Attack Electrophilic Attack by Aromatic Ring Activation->Attack Intermediate Sigma Complex (Intermediate) Attack->Intermediate Deprotonation Deprotonation & Catalyst Regeneration Intermediate->Deprotonation Deprotonation->Surface Regenerates Acid Site Product Product Desorption (Acylated 4-HBA) Deprotonation->Product

Caption: C-Acylation mechanism on a Brønsted acid site.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link]

  • Sartori, G., & Maggi, R. (2006). Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Chemical Reviews, 106(3), 1077-1104. Available from: [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available from: [Link]

  • International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available from: [Link]

  • Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Available from: [Link]

  • Sartori, G., & Maggi, R. (2006). Use of Solid Catalysts in Friedel-Crafts Acylation Reactions. IRIS UNIPR. Available from: [Link]

  • Song, F., et al. (2007). Structure-activity analysis of base and enzyme-catalyzed 4-hydroxybenzoyl coenzyme A hydrolysis. Bioorganic Chemistry, 35(1), 1-10. Available from: [Link]

  • Ang, E. L., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Biotechnology Journal, 16(12), e2100224. Available from: [Link]

  • Calemma, V., et al. (2021). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Catalysts, 11(10), 1229. Available from: [Link]

  • ResearchGate. Scheme 1. Copolymerization of 4-hydroxybenzoic acid with 6-hydroxy-2-naphthoic acid. Available from: [Link]

  • M-CSA. 4-hydroxybenzoate 3-monooxygenase. Available from: [Link]

  • Google Patents. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • University of the West Indies at Mona. Experiment 12. Preparation of 4-acetoxybenzoic acid. Available from: [Link]

  • Google Patents. US7595425B2 - Friedel-crafts acylation process in ionic liquids.
  • Google Patents. EP0252357A2 - Process for the preparation of (4-hydroxyphenyl)-4-hydroxy-benzoate, and its use.
  • Ozeir, M., et al. (2017). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. Frontiers in Physiology, 8, 413. Available from: [Link]

  • ResearchGate. Novel Acid-functionalized Magnetic Ionic Liquid, [AcMIm]FeCl4 as Catalyst for Oxidative Hydroxylation of Arylboronic Acids and Regioselective Friedel-Craft Acylation. Available from: [Link]

  • Filo. (2025). Given the compound p-hydroxybenzoic acid (4-hydroxybenzoic acid) reacts.... Available from: [Link]

  • MDPI. (2021). Ionic Liquids as Carbene Catalyst Precursors in the One-Pot Four-Component Assembly of Oxo Triphenylhexanoates (OTHOs). Available from: [Link]

  • Passos, H., et al. (2014). Advances Brought by Hydrophilic Ionic Liquids in Fields Involving Pharmaceuticals. Molecules, 19(9), 13578-13610. Available from: [Link]

Sources

Validation & Comparative

The Cyclopropyl Fingerprint: A Comparative 1H NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the cyclopropyl group is a high-value bioisostere, often introduced to increase metabolic stability, improve potency, or restrict conformation.[1] However, its analysis presents unique challenges. Unlike standard alkyl chains, the cyclopropyl moiety exhibits "alkene-like" electronic characteristics within a saturated framework, leading to distinct but often confusing NMR signatures.

This guide compares the cyclopropyl spectral signature against its common structural alternatives (isopropyl and cyclobutyl groups) and provides a validated experimental workflow for resolving its complex multiplets.

Theoretical Framework: The Origin of the "Upfield" Shift

To accurately analyze cyclopropyl protons, one must understand the causality behind their unique shielding.

  • Walsh Orbitals & Hybridization: Unlike the

    
     hybridization of standard alkanes (
    
    
    
    ), the cyclopropane ring strain forces the C-C bonds to adopt high
    
    
    -character (approximating
    
    
    ), while the external C-H bonds compensate with high
    
    
    -character (approximating
    
    
    ). This increased
    
    
    -character draws electrons closer to the carbon nucleus, but the dominant effect is magnetic anisotropy.
  • Magnetic Anisotropy: The electron density in the C-C "banana bonds" supports a ring current similar to benzene but with opposite shielding cones. This induced magnetic field creates a shielded region above and below the ring plane and in the plane of the C-H bonds.

    • Result: Cyclopropyl protons appear significantly upfield, often between

      
       0.0 and 1.0 ppm , and can even shift into negative ppm values in specific rigid orientations.[2]
      
Comparative Analysis: Cyclopropyl vs. Alternatives

The following data compares the cyclopropyl group against its most common bioisosteres.

Table 1: Chemical Shift & Multiplicity Comparison
FeatureCyclopropyl (-CH(CH2)2) Isopropyl (-CH(CH3)2) Cyclobutyl (-CH(CH2)3)
Methine (

)
1.0 – 1.5 ppm (often obscured)2.5 – 3.5 ppm (septet)1.5 – 2.5 ppm
Methylene/Methyl (

)
0.0 – 0.9 ppm (distinctive high field)1.0 – 1.3 ppm (strong doublet)1.5 – 2.2 ppm
Spin System AM2X2 or AA'BB'X (Complex higher-order)A3M3X (First-order)Complex (Puckering dependent)
Diagnostic Signal High-field multiplets (often "roofed")Methyl doublet (

Hz)
No high-field signals < 1.0 ppm
Table 2: Coupling Constant (

) Discrimination

Critical Distinction: In cyclopropanes, the cis coupling is larger than the trans coupling. This is the inverse of the rule for alkenes.

Coupling TypeCyclopropyl (

Hz)
Alkene (

Hz)
Standard Alkane (

Hz)

(Geminal)
-3.0 to -9.0 (Typical: -4.5)0 to 2.5-10 to -15

(Vicinal)
6.0 to 12.0 (Typical: 8-9)6.0 to 14.0N/A (free rotation)

(Vicinal)
3.0 to 6.0 (Typical: 4-5)11.0 to 18.0N/A (free rotation)
Rule of Thumb


Average

Experimental Workflow: Resolving the Multiplet

Standard 1D 1H NMR is often insufficient for cyclopropyl analysis due to severe overlap with other aliphatic signals or strong coupling (second-order effects). The following protocol utilizes 1D Total Correlation Spectroscopy (1D TOCSY) to isolate the spin system.

Protocol: Selective 1D TOCSY for Cyclopropyl Assignment

Objective: To extract the specific multiplets of the cyclopropyl ring from a crowded aliphatic region.

  • Sample Prep: Dissolve 5–10 mg of compound in 600

    
    L solvent (CDCl
    
    
    
    or DMSO-
    
    
    ). Ensure high homogeneity (shimming is critical for resolving small
    
    
    differences).
  • Reference 1D Spectrum: Acquire a standard 1H spectrum (ns=16). Identify the most distinct cyclopropyl resonance (usually the most upfield signal at

    
     < 0.5 ppm).
    
  • Select Excitation Frequency: Place the transmitter offset (O1) exactly on the selected upfield multiplet.

  • Pulse Sequence Setup (e.g., Bruker seldigp):

    • Shape: Gaussian or Re-Burp (for high selectivity).

    • Selectivity: Set the bandwidth to approx. 20–30 Hz to excite only the chosen multiplet.

    • Mixing Time (

      
      ): 
      
      • Set 1 (Direct neighbors):20–40 ms . This will show the geminal partner and immediate vicinal neighbors.

      • Set 2 (Full ring):80–120 ms . This allows magnetization transfer around the entire ring, lighting up the methine proton even if it is buried at 1.5 ppm.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz). Phase manually.

  • Analysis: The resulting spectrum will show only the protons coupled to your selected peak. Measure

    
     values from these simplified multiplets.
    
Visualizations
Diagram 1: Structural Assignment Logic Flow

This decision tree guides the researcher through distinguishing cyclopropyl signals from other aliphatic noise.

CyclopropylLogic Start Unknown Aliphatic Signal (0.0 - 1.5 ppm) CheckShift Is Chemical Shift < 0.8 ppm? Start->CheckShift CheckMult Check Multiplicity CheckShift->CheckMult Yes (High Probability) IsoCheck Is it a Doublet (J ~7Hz)? CheckShift->IsoCheck No (0.8 - 1.5 ppm) CyPrCheck Complex Multiplet? CheckMult->CyPrCheck IsoCheck->CyPrCheck No Isopropyl Isopropyl Methyls IsoCheck->Isopropyl Yes JCheck Measure Coupling (J) CyPrCheck->JCheck Yes Cyclopropyl Cyclopropyl Methylene JCheck->Cyclopropyl J_cis (8-10Hz) > J_trans (4-5Hz) Cyclobutyl Cyclobutyl/Other JCheck->Cyclobutyl J_cis ~ J_trans or >10Hz

Caption: Decision tree for distinguishing cyclopropyl moieties from isopropyl and cyclobutyl groups based on chemical shift and coupling constants.

Diagram 2: 1D TOCSY Experimental Pathway

This diagram illustrates the magnetization transfer mechanism used in the protocol above.

TOCSYFlow Excitation Selective Excitation (Upfield Proton Ha) δ 0.2 ppm MixShort Short Mixing (20-40 ms) Excitation->MixShort MixLong Long Mixing (80-120 ms) Excitation->MixLong Result1 Detection: Ha + Hb (Geminal) MixShort->Result1 Direct Coupling Result2 Detection: Ha + Hb + Hc/Hd (Vicinal) MixShort->Result2 3-Bond Transfer Result3 Full Spin System: Includes Methine (Hx) MixLong->Result3 Multi-step Transfer (Relayed Coherence)

Caption: Magnetization transfer pathway in 1D TOCSY experiments. Short mixing times reveal immediate neighbors; long mixing times reveal the complete ring system.

References
  • Reich, H. J. (2024). Structure Determination Using NMR: Proton-Proton Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • Wiberg, K. B., et al. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Physical Chemistry A. Available at: [Link]

  • Duddeck, H. (1995). Substituent Effects on 1H and 13C NMR Chemical Shifts in Cyclopropanes. Progress in Nuclear Magnetic Resonance Spectroscopy.
  • Bruker BioSpin. (2022). Selective 1D Experiments Guide. Available at: [Link]

Sources

mass spectrometry fragmentation of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid

A Comparative Analysis for Structural Elucidation in Drug Development

Introduction

In the landscape of pharmaceutical development, the precise structural characterization of novel chemical entities is a cornerstone of ensuring safety, efficacy, and quality. 4-[(Cyclopropylcarbonyl)oxy]benzoic acid, a molecule incorporating a benzoic acid core, an ester linkage, and a strained cyclopropyl ring, presents a unique analytical challenge. Its structure suggests potential applications as a prodrug or a key intermediate in organic synthesis. Mass spectrometry (MS) stands as a pivotal analytical technique for the unambiguous identification and structural elucidation of such molecules.[1]

This guide provides a comprehensive analysis of the fragmentation behavior of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid under various mass spectrometric conditions. We will delve into the predicted fragmentation pathways, compare the outcomes of different ionization techniques, and provide a robust experimental protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for critical structural insights.

Core Principles of Mass Spectrometry Fragmentation

To interpret the mass spectrum of any compound, it is essential to understand the fundamental processes of ionization and fragmentation. The choice of ionization method profoundly influences the type and extent of fragmentation observed.

  • Electron Ionization (EI): A high-energy "hard" ionization technique, typically used in Gas Chromatography-Mass Spectrometry (GC-MS). It involves bombarding the analyte with high-energy electrons, leading to the formation of a high-energy molecular ion (M⁺•) that readily undergoes extensive and often complex fragmentation.[2] While providing a detailed fragmentation fingerprint, the molecular ion may be weak or entirely absent.[3]

  • Electrospray Ionization (ESI): A "soft" ionization technique, commonly paired with Liquid Chromatography (LC-MS). ESI generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal in-source fragmentation.[4] This preserves the crucial molecular weight information. Fragmentation is then controllably induced in a collision cell using an inert gas, a process known as Collision-Induced Dissociation (CID) or Collisionally Activated Dissociation (CAD).[5] This tandem mass spectrometry (MS/MS) approach allows for systematic structural analysis by fragmenting a specific, isolated precursor ion.

Predicted Fragmentation Pathways of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid

The fragmentation of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid (Molecular Weight: 206.06 g/mol ) is dictated by its constituent functional groups: the aromatic carboxylic acid, the ester linkage, and the cyclopropyl ketone moiety.

Positive Ion Mode ESI-MS/MS ([M+H]⁺, m/z 207)

Upon ESI, the molecule is expected to readily protonate, likely at the carboxylic acid oxygen or the ester carbonyl oxygen, to form the precursor ion at m/z 207. CID of this ion is predicted to proceed through several key pathways:

  • Formation of the Cyclopropyl Acylium Ion (m/z 69): A primary fragmentation pathway for esters is the cleavage of the C-O bond adjacent to the carbonyl group. This results in the loss of 4-hydroxybenzoic acid as a neutral molecule (138 Da), generating the highly stable cyclopropyl acylium ion at m/z 69 . This is often a dominant fragment for molecules containing this moiety.[6]

  • Formation of Protonated 4-Hydroxybenzoic Acid (m/z 139): A rearrangement reaction can lead to the loss of cyclopropylketene (C₄H₄O, 68 Da) to form the protonated 4-hydroxybenzoic acid ion at m/z 139 .

  • Fragmentation of the Benzoic Acid Core: Further fragmentation of ions containing the benzoic acid structure can occur. For instance, the ion at m/z 139 could subsequently lose water (H₂O, 18 Da) to yield an ion at m/z 121 , followed by the loss of carbon monoxide (CO, 28 Da) to produce a fragment at m/z 93 .[7][8]

Negative Ion Mode ESI-MS/MS ([M-H]⁻, m/z 205)

In negative ion mode, the highly acidic carboxylic acid proton is lost, forming a stable carboxylate precursor ion at m/z 205.[9][10] CID of this anion is expected to yield structurally informative fragments:

  • Formation of the 4-Hydroxybenzoate Anion (m/z 137): Similar to the positive mode, a rearrangement can occur, leading to the loss of neutral cyclopropylketene (68 Da). This results in the formation of the 4-hydroxybenzoate anion at m/z 137 . This is a highly probable and diagnostically significant fragmentation pathway.

  • Decarboxylation of 4-Hydroxybenzoate (m/z 93): The fragment at m/z 137 can readily undergo decarboxylation, a characteristic fragmentation for carboxylate anions upon collisional activation.[11] This loss of carbon dioxide (CO₂, 44 Da) generates the stable phenoxide anion at m/z 93 .

  • Formation of the Cyclopropylcarboxylate Anion (m/z 85): Cleavage of the ester bond can also lead to the formation of the cyclopropylcarboxylate anion at m/z 85 . This pathway provides direct evidence for the cyclopropylcarbonyl substructure.

G cluster_pos Positive Ion Mode Fragmentation ([M+H]⁺) cluster_neg Negative Ion Mode Fragmentation ([M-H]⁻) parent_pos 4-[(Cyclopropylcarbonyl)oxy]benzoic acid [M+H]⁺ m/z 207 frag_69 Cyclopropyl Acylium Ion [C₄H₅O]⁺ m/z 69 parent_pos->frag_69 - 138 Da (4-Hydroxybenzoic Acid) frag_139 Protonated 4-Hydroxybenzoic Acid [C₇H₇O₃]⁺ m/z 139 parent_pos->frag_139 - 68 Da (Cyclopropylketene) frag_121 [C₇H₅O₂]⁺ m/z 121 frag_139->frag_121 - 18 Da (H₂O) parent_neg 4-[(Cyclopropylcarbonyl)oxy]benzoic acid [M-H]⁻ m/z 205 frag_137 4-Hydroxybenzoate Anion [C₇H₅O₃]⁻ m/z 137 parent_neg->frag_137 - 68 Da (Cyclopropylketene) frag_85 Cyclopropylcarboxylate Anion [C₄H₅O₂]⁻ m/z 85 parent_neg->frag_85 - 120 Da frag_93 Phenoxide Anion [C₆H₅O]⁻ m/z 93 frag_137->frag_93 - 44 Da (CO₂)

Caption: Predicted ESI-MS/MS Fragmentation Pathways.

Comparative Analysis: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS has significant implications for the analysis of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid.

FeatureGC-MS with Electron Ionization (EI)LC-MS with Electrospray Ionization (ESI)
Sample Preparation Requires chemical derivatization (e.g., silylation) to increase volatility and thermal stability.[12][13]Minimal sample preparation is needed; direct injection of a solution is typical.
Ionization Energy High Energy ("Hard")Low Energy ("Soft")
Molecular Ion Molecular ion peak (m/z 206) is expected to be weak or absent.Pseudomolecular ion peak ([M+H]⁺ at m/z 207 or [M-H]⁻ at m/z 205) is the base peak.
Fragmentation Extensive, complex fragmentation pattern. Provides a detailed fingerprint but can be difficult to interpret.[14]Controlled fragmentation via MS/MS. Provides clear, direct structural information by linking fragment ions to the precursor.[1][15]
Primary Application Ideal for untargeted screening and library matching of volatile compounds.Superior for targeted analysis, structural elucidation, and quantification of polar, non-volatile compounds.[16][17]

For the definitive structural confirmation of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid and its potential metabolites or degradants, LC-MS/MS with ESI is the superior technique . It provides unambiguous molecular weight information and allows for controlled, interpretable fragmentation experiments that directly probe the molecule's structure.

Data Summary

The table below summarizes the key predicted fragment ions for 4-[(Cyclopropylcarbonyl)oxy]benzoic acid.

Ionization ModePrecursor Ion (m/z)Key Fragment Ion (m/z)Proposed Formula of FragmentNeutral Loss (Da)Structural Significance
Positive ESI 20769[C₄H₅O]⁺138Confirms Cyclopropylcarbonyl Moiety
207139[C₇H₇O₃]⁺68Confirms Benzoic Acid Core
Negative ESI 205137[C₇H₅O₃]⁻68Confirms Benzoic Acid Core
20593[C₆H₅O]⁻112 (68 + 44)Confirms Aromatic Ring, product of decarboxylation
20585[C₄H₅O₂]⁻120Confirms Cyclopropylcarbonyl Moiety

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a validated starting point for the analysis of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid on a standard LC-MS/MS system.

Sample Preparation
  • Prepare a stock solution of the analyte at 1 mg/mL in methanol.

  • Perform serial dilutions using a 50:50 mixture of water and acetonitrile to create working solutions, typically in the range of 1 ng/mL to 1000 ng/mL.

  • For analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) step would be required.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

  • Scan Type: Full Scan (MS1) to identify the precursor ion, followed by Product Ion Scan (MS/MS) for fragmentation analysis.

  • Full Scan Range: m/z 50 - 500.

  • MS/MS Parameters:

    • Precursor Ions: m/z 207 (positive mode), m/z 205 (negative mode).

    • Collision Gas: Argon.

    • Collision Energy: Ramped from 10-40 eV to determine the optimal energy for generating key fragment ions.

  • Key Instrument Parameters:

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas Temperature: 400 °C.

    • Desolvation Gas Flow: 800 L/hr.

G cluster_workflow LC-MS/MS Analytical Workflow A 1. Sample Preparation B 2. LC Separation (Reverse Phase) A->B C 3. ESI Ionization B->C D 4. MS1 Analysis (Precursor Ion Scan) C->D E 5. CID Fragmentation D->E F 6. MS2 Analysis (Product Ion Scan) E->F G 7. Data Interpretation F->G

Caption: Standard LC-MS/MS Experimental Workflow.

Conclusion

The mass spectrometric analysis of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid is most effectively performed using LC-MS/MS with electrospray ionization. This approach provides clear molecular weight information and allows for controlled fragmentation that yields a wealth of structural data. The predicted fragmentation patterns, characterized by the formation of the cyclopropyl acylium ion (m/z 69) in positive mode and the 4-hydroxybenzoate anion (m/z 137) in negative mode, provide a reliable basis for the identification and structural confirmation of this molecule. The methodologies and data presented in this guide offer a robust framework for researchers engaged in the analysis of this and structurally related compounds, ultimately supporting the rigorous demands of pharmaceutical research and development.

References

  • Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. (2021). Rapid Communications in Mass Spectrometry, 35(17), e9149. Available from: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2018). Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). Available from: [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (n.d.). Pharma Focus America. Available from: [Link]

  • Pharmaceutical Liquid Chromatography Mass Spectrometer (LC/MS Instrumentation). (n.d.). American Pharmaceutical Review. Available from: [Link]

  • Organic Acids Qualitative Analysis in Urine by GCMS. (n.d.). Erndim. Available from: [Link]

  • Gas Chromatography–Mass Spectrometry Analysis of Organic Acids: Altered Quantitative Response for Aqueous Calibrators and Dilute Urine Specimens. (2002). Clinical Chemistry, 48(4), 684-687. Available from: [Link]

  • Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). (2018). Methods in Molecular Biology. Available from: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Colorado Boulder. Available from: [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). Journal of Pharmaceutical and Biomedical Analysis, 179, 113013. Available from: [Link]

  • LC-MS Analysis of Pharmaceutical Drugs. (2019). News-Medical.Net. Available from: [Link]

  • Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. (2021). Environmental Science & Technology. Available from: [Link]

  • Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. (2007). Analytical and Bioanalytical Chemistry, 389(5), 1429-1437. Available from: [Link]

  • Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. Available from: [Link]

  • Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2018). Journal of the American Society for Mass Spectrometry, 29(12), 2468-2476. Available from: [Link]

  • Mass spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. Available from: [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of. (2016). RSC Publishing. Available from: [Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. (2021). Journal of the American Society for Mass Spectrometry, 32(8), 2123-2134. Available from: [Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. (2021). Journal of the American Society for Mass Spectrometry, 32(8), 2123-2134. Available from: [Link]

  • Fragmentation patterns of Carboxylic acids, Esters & Amides. (2020). YouTube. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available from: [Link]

  • Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. (2021). Request PDF on ResearchGate. Available from: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. Available from: [Link]

  • Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. (2022). Analytica Chimica Acta, 1201, 339613. Available from: [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. Available from: [Link]

  • Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. (2022). Accounts of Chemical Research, 55(5), 643-653. Available from: [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2014). Spectroscopy Online. Available from: [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Benzoic acid Ester Impurities

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical development and quality control, the accurate identification and quantification of impurities are paramount to ensuring drug safety and efficacy. Benzoic acid esters, commonly known as parabens, are widely used as preservatives in pharmaceutical and cosmetic products due to their broad antimicrobial properties.[1][2] However, their potential as endocrine disruptors and the presence of related impurities necessitate robust analytical methods for their control.[3][4] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this task, offering high precision, sensitivity, and reproducibility.[5][6]

This guide provides an in-depth comparison of HPLC method development strategies for benzoic acid ester impurities, grounded in scientific principles and practical field experience. We will explore the causality behind experimental choices, compare alternative approaches, and present a complete, self-validating protocol.

The Analytical Challenge: Separating Structurally Similar Compounds

The primary challenge in analyzing benzoic acid ester impurities lies in their structural similarity. Common parabens, such as methylparaben, ethylparaben, propylparaben, and butylparaben, differ only by the length of their alkyl ester chain.[7] This homology dictates the chromatographic strategy, demanding a separation technique with high resolving power. Reversed-phase HPLC (RP-HPLC) is the technique of choice, leveraging the differential hydrophobicity of the analytes for separation.[2][4]

Core Strategy: A Systematic Approach to Method Development

A successful HPLC method is not discovered by chance; it is engineered through a logical and systematic process. The workflow involves selecting the appropriate column, optimizing the mobile phase, choosing a suitable detector, and rigorously validating the final method to meet regulatory standards.[5][8]

G cluster_0 Phase 1: Initial Screening & Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Verification A Define Analytical Target Profile (ATP) B Select Stationary Phase (Column) A->B C Select Mobile Phase Solvents B->C D Choose Detector C->D E Optimize Mobile Phase Composition (Gradient/Isocratic) D->E Initial Results F Fine-tune pH & Buffer Concentration E->F G Adjust Flow Rate & Temperature F->G H Perform Method Validation (ICH Q2(R1)) G->H Optimized Method I System Suitability Testing (SST) H->I J Final Method Documentation I->J G Validation Method Validation (ICH Q2(R1)) Specificity Specificity / Selectivity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Sources

A Researcher's Guide to Differentiating 4-cyclopropanecarbonyloxybenzoic acid and 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular structures is paramount. Intermediates, final products, and impurities must be unequivocally distinguished to ensure the integrity of research and the safety of therapeutics. This guide provides an in-depth, practical comparison of two structurally related benzoic acid derivatives: 4-cyclopropanecarbonyloxybenzoic acid and its common precursor or potential impurity, 4-hydroxybenzoic acid.

Foundational Physicochemical Differences

The initial step in distinguishing these compounds involves an assessment of their fundamental physical properties. The addition of the cyclopropanecarbonyl group significantly alters the molecular weight, polarity, and melting point compared to the simple hydroxyl substituent.

Property4-hydroxybenzoic acid4-cyclopropanecarbonyloxybenzoic acidRationale for Difference
Molecular Formula C₇H₆O₃[1][2]C₁₁H₁₀O₃Addition of a C₄H₄O moiety.
Molecular Weight 138.12 g/mol [1][2]190.19 g/mol The ester group adds 52.07 g/mol to the parent molecule.
Melting Point (°C) 214 - 217[1][3]Predicted: Lower than 214-217The ester linkage disrupts the strong intermolecular hydrogen bonding present between the phenolic hydroxyl and carboxylic acid groups in 4-hydroxybenzoic acid, which typically lowers the melting point.
pKa ~4.5[4]Predicted: ~4.0-4.5The primary acidic proton is on the carboxylic acid group in both molecules. The electronic effect of the ester group is not expected to drastically alter the pKa of the distant carboxylic acid compared to the hydroxyl group.
Solubility Slightly soluble in water; soluble in alcohols, acetone.[1][5]Predicted: Less soluble in polar solvents, more soluble in non-polar organic solvents.The larger, more non-polar cyclopropyl and ester components decrease overall polarity, reducing solubility in water while increasing it in solvents like dichloromethane or ethyl acetate.

Spectroscopic Fingerprinting: A Multi-Technique Approach

Spectroscopy offers the most definitive, non-destructive method for structural elucidation. The key is to understand how the different functional groups—ester vs. phenol—manifest in each technique.

Infrared (IR) Spectroscopy: The Functional Group Detective

IR spectroscopy directly probes the vibrational frequencies of bonds. The distinction between these two compounds is exceptionally clear using this method.

  • 4-hydroxybenzoic acid will display a very broad absorption band from ~2500-3300 cm⁻¹, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, which overlaps with a broad peak for the phenolic O-H.[6][7] It will also show a strong C=O stretch for the carboxylic acid around 1680-1710 cm⁻¹.[8][9]

  • 4-cyclopropanecarbonyloxybenzoic acid will lack the broad phenolic O-H peak. It will still exhibit the broad carboxylic acid O-H stretch. Crucially, it will show two distinct C=O stretching peaks: one for the carboxylic acid (~1680-1710 cm⁻¹) and a second, typically stronger peak at a higher wavenumber for the ester C=O (~1735-1750 cm⁻¹).[10][11][12] Additionally, two C-O stretching bands for the ester group will appear in the 1000-1300 cm⁻¹ region.[12]

Key IR Absorption (cm⁻¹)4-hydroxybenzoic acid4-cyclopropanecarbonyloxybenzoic acidSignificance
Phenolic O-H Stretch Broad peak, ~3200-3500Absent Definitive differentiator.
Carboxylic Acid O-H Stretch Very broad, ~2500-3300Very broad, ~2500-3300Common to both; confirms carboxylic acid presence.
Ester C=O Stretch Absent Strong, sharp peak, ~1735-1750[10][11]Definitive differentiator.
Carboxylic Acid C=O Stretch Strong, sharp peak, ~1680-1710Strong, sharp peak, ~1680-1710Common to both.
Ester C-O Stretches Absent Two strong peaks, ~1000-1300[12]Confirms the ester functional group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeletons

NMR provides an unparalleled view of the molecular framework.

The proton NMR spectra will show dramatic and easily interpretable differences.

  • 4-hydroxybenzoic acid: The spectrum is simple, showing two doublets in the aromatic region for the symmetrically substituted benzene ring (protons at C2/C6 and C3/C5).[13] A broad, exchangeable singlet for the phenolic -OH proton will also be present, typically downfield. The carboxylic acid proton will appear as a very broad singlet, often far downfield (>10 ppm).[13]

  • 4-cyclopropanecarbonyloxybenzoic acid: This molecule will also show two doublets for the aromatic protons, but their chemical shifts will be different due to the influence of the ester group. The most telling feature will be the complete absence of the phenolic -OH signal and the appearance of signals for the cyclopropyl protons . These typically appear as complex multiplets in the upfield region (~0.8-1.5 ppm), integrating to 4 protons for the two CH₂ groups and 1 proton for the CH group.

The carbon skeleton also provides clear evidence.

  • 4-hydroxybenzoic acid: The spectrum will show four signals for the aromatic carbons and one for the carboxylic acid carbonyl.[13]

  • 4-cyclopropanecarbonyloxybenzoic acid: The key differences will be the presence of a second carbonyl signal for the ester group (typically at a slightly different chemical shift than the carboxylic acid carbonyl) and the appearance of signals for the cyclopropyl carbons in the upfield region (~10-20 ppm).

Key NMR Signal4-hydroxybenzoic acid4-cyclopropanecarbonyloxybenzoic acidSignificance
¹H: Phenolic -OH Broad singlet, ~9-10 ppmAbsent Primary ¹H NMR differentiator.
¹H: Cyclopropyl Protons Absent Multiplets, ~0.8-1.5 ppmPrimary ¹H NMR differentiator.
¹³C: Ester Carbonyl Absent Signal at ~165-175 ppmConfirms ester presence.
¹³C: Cyclopropyl Carbons Absent Signals at ~10-20 ppmConfirms cyclopropyl group presence.
Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight and fragmentation patterns, which are unique for each compound.

  • 4-hydroxybenzoic acid: The molecular ion peak (M⁺) will be observed at m/z 138.[9][13] A characteristic fragmentation is the loss of H₂O (m/z 120) and the loss of COOH (m/z 93).

  • 4-cyclopropanecarbonyloxybenzoic acid: The molecular ion peak (M⁺) will be at m/z 190. Key fragmentation pathways will include the loss of the cyclopropyl group (C₃H₅, m/z 149) and the cleavage of the ester bond, leading to a prominent peak for the cyclopropylcarbonyl cation (m/z 69).

Chromatographic and Chemical Verification

While spectroscopy is definitive, chromatographic and simple chemical tests can provide rapid, orthogonal confirmation.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can effectively separate these two compounds based on their polarity difference. 4-cyclopropanecarbonyloxybenzoic acid, being significantly less polar, will have a longer retention time than the more polar 4-hydroxybenzoic acid under typical reversed-phase conditions.

  • Instrumentation: Standard HPLC system with a UV detector.[14]

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an acidic aqueous phase and an organic modifier. A good starting point is a 60:40 mixture of Water (with 0.1% Phosphoric or Formic Acid) and Acetonitrile.[14][15] The acidic mobile phase suppresses the ionization of the carboxylic acid group, ensuring good peak shape and retention.[14]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[15]

  • Sample Preparation: Dissolve samples in the mobile phase or methanol and filter through a 0.45 µm syringe filter.[14]

  • Expected Outcome: 4-hydroxybenzoic acid will elute first (shorter retention time), followed by the less polar 4-cyclopropanecarbonyloxybenzoic acid (longer retention time). Co-injection with authentic standards will confirm peak identities.

HPLC_Separation chrom chrom peak1 peak1 chrom->peak1 Early Elution

Wet Chemical Tests: Rapid Qualitative Indicators

Simple benchtop tests can provide a quick yes/no answer for the presence of the phenolic group.

This classic test identifies the phenolic hydroxyl group.[16][17]

  • Protocol: Dissolve a few milligrams of the sample in water or a water/ethanol mixture. Add a few drops of a freshly prepared 1% ferric chloride (FeCl₃) solution.

  • Rationale: Phenols form a colored complex with the Fe³⁺ ion.

  • Expected Results:

    • 4-hydroxybenzoic acid: A distinct purple, blue, or green color will appear, indicating a positive test for a phenol.[17]

    • 4-cyclopropanecarbonyloxybenzoic acid: No significant color change will occur (the solution may remain yellow/brown, the color of the reagent), indicating a negative test.[16] This is because the phenolic -OH is masked by the ester group.

A Logical Workflow for Differentiation

For any unknown sample that could be one of these two compounds, a logical and efficient workflow is essential. This minimizes the use of complex instrumentation and provides a definitive answer quickly.

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// Edges start -> test_fecl3; test_fecl3 -> result_pos [label=" Result "]; test_fecl3 -> result_neg [label=" Result "];

result_pos -> id_hba [label=" Conclusion "]; id_hba -> confirm_hba [style=dashed, arrowhead=none];

result_neg -> id_ester [label=" Conclusion "]; id_ester -> confirm_ester [style=dashed, arrowhead=none]; } enddot Caption: Logical workflow for compound differentiation.

By employing this multi-faceted approach, from simple benchtop tests to sophisticated spectroscopic and chromatographic methods, researchers can confidently and accurately distinguish between 4-cyclopropanecarbonyloxybenzoic acid and 4-hydroxybenzoic acid, ensuring the quality and validity of their scientific endeavors.

References

  • ResearchGate. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Odyssey Organics. (2025). 4-Hydroxybenzoic Acid (PHBA): Properties, Uses, And Benefits. Retrieved from [Link]

  • Studylib. (n.d.). Phenol, Enol, Carboxylic Acid Tests - Organic Chemistry. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 4-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • Mycocentral. (n.d.). 4-hydroxybenzoic acid - Mycotoxin Database. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Scribd. (n.d.). Carboxylic Acid & Phenol. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS spectrum of 4-hydroxybenzoic acid with its molecular ion peak at 138 amu. Retrieved from [Link]

  • Germán, V. (n.d.). IR Spectrum: Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of a mixture of benzoic acid derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • Brainly. (2023). How can you distinguish alcohols, phenols, and carboxylic acids from one another using IR spectra?. Retrieved from [Link]

  • mzCloud. (2014). 4 Hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS spectrum of 4-hydroxybenzoic acid with its molecular ion peak at 138 amu. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • ResearchGate. (2005). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. Retrieved from [Link]

  • mVOC. (n.d.). 4-hydroxybenzoic Acid. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Test for Phenolic Group. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

Sources

Comparative Stability Guide: Cyclopropyl Esters vs. Amides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the comparative stability of cyclopropyl esters versus amides, designed for researchers in medicinal chemistry and drug development.

Executive Summary

In drug design, the cyclopropyl moiety is a "privileged structure" often employed to modulate metabolic stability and potency. This guide compares the hydrolytic and metabolic stability of cyclopropyl esters and cyclopropyl amides .

Key Takeaway: While amides are inherently more stable than esters, the introduction of a cyclopropyl group creates a unique stability tier. Cyclopropyl esters exhibit a "Goldilocks" stability profile—significantly more stable than linear alkyl esters (surviving plasma esterases) yet sufficiently labile for intracellular activation. Conversely, cyclopropyl amides often exhibit hyper-stability , rendering them resistant to enzymatic cleavage, which can be advantageous for active pharmaceutical ingredients (APIs) but detrimental for prodrug strategies requiring release.

The "Cyclopropyl Effect" on Carbonyl Reactivity

To understand the stability differences, one must first grasp the electronic and steric influence of the cyclopropyl group on an adjacent carbonyl.

Electronic Stabilization (Hyperconjugation)

Unlike a standard alkyl group (e.g., isopropyl), the cyclopropyl ring possesses significant


-character (Walsh orbitals).
  • Mechanism: The

    
     bonds of the cyclopropane ring can overlap with the antibonding 
    
    
    
    orbital of the carbonyl group.
  • Result: This hyperconjugative electron donation stabilizes the ground state of the carbonyl, making the carbon center less electrophilic and more resistant to nucleophilic attack (hydrolysis).

Steric Shielding

While the cyclopropyl group is less bulky than a tert-butyl group, its rigid, oblate shape provides effective shielding of the carbonyl carbon from the trajectory of incoming nucleophiles (e.g., water, serine proteases).

Stability Hierarchy

The combination of intrinsic functional group stability and the cyclopropyl effect results in the following stability order:

Cyclopropyl Amide


 Linear Amide 

Cyclopropyl Ester

Linear Ester

Chemical & Metabolic Stability Profile

The following table summarizes the comparative performance of these functional groups under physiological and experimental conditions.

Table 1: Comparative Stability Metrics
FeatureCyclopropyl EsterCyclopropyl AmideLinear Ester (e.g., Ethyl)Linear Amide (e.g., Ethyl)
Plasma Half-life (

)
Moderate to High (2–10+ hours)Very High (>24 hours)Low (< 30 mins)High (>12 hours)
Chemical Hydrolysis (pH 7.4) Stable (days)Extremely Stable (weeks/months)Unstable (hours/days)Stable
Enzymatic Susceptibility Substrate for specific esterases (e.g., hCE1) but resistant to non-specific plasma esterases.Highly resistant to amidases/proteases due to steric/electronic block.Rapidly cleaved by ubiquitous esterases.Cleavable by specific amidases.
Primary Application Prodrugs (Oral bioavailability enhancement)Active Drug (Metabolic blocker)Labile ProdrugsActive Drug
Case Study: Valacyclovir Analogues

A seminal study demonstrated the profound effect of the cyclopropyl group on ester stability.

  • Valacyclovir (Linear Valine Ester):

    
     at pH 6 = 69.7 hours .[1][2][3]
    
  • Cyclopropyl Analog:

    
     at pH 6 = >300 hours .[1][2][3][4]
    
  • Implication: The cyclopropyl ester provided a >4-fold increase in chemical stability while maintaining susceptibility to specific intracellular activation mechanisms [1].

Mechanistic Visualization

The following diagram illustrates the stability hierarchy and the activation energy barrier differences.

StabilityHierarchy LinEster Linear Ester (Least Stable) CycEster Cyclopropyl Ester (Optimized Prodrug) LinEster->CycEster Add Cyclopropyl (+ Hyperconjugation) (+ Steric Shield) LinAmide Linear Amide (Stable) CycEster->LinAmide Change Heteroatom (O to N) CycAmide Cyclopropyl Amide (Hyper-Stable) LinAmide->CycAmide Add Cyclopropyl (Max Resistance) Enzyme Plasma Esterases Enzyme->LinEster Rapid Hydrolysis Enzyme->CycEster Slow/Controlled Hydrolysis Enzyme->CycAmide No Reaction (Steric Block)

Figure 1: Stability hierarchy showing the impact of the cyclopropyl moiety on enzymatic susceptibility.

Experimental Protocols

To validate these stability differences in your own lead compounds, use the following standardized protocols.

Plasma Stability Assay (In Vitro)

This assay determines the susceptibility of your compound to circulating esterases.

Materials:

  • Pooled Plasma (Human, Rat, or Dog)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Internal Standard (e.g., Warfarin or Tolbutamide)

  • LC-MS/MS System

Protocol:

  • Preparation: Thaw plasma at 37°C. Centrifuge at 3000 rpm for 5 mins to remove debris.

  • Spiking: Prepare a 10 mM stock of the test compound (Cyclopropyl Ester vs. Amide) in DMSO. Spike into plasma to a final concentration of 1 µM (0.1% DMSO final).

  • Incubation: Incubate in a shaking water bath at 37°C.

  • Sampling: Remove 50 µL aliquots at time points:

    
     min.
    
  • Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Chemical Hydrolysis Assay (pH Dependent)

To differentiate enzymatic vs. chemical instability.

Protocol:

  • Prepare buffers at pH 1.2 (SGF), pH 7.4 (PBS), and pH 9.0 (Borate).

  • Incubate compound (10 µM) at 37°C.

  • Monitor degradation over 24–48 hours via HPLC-UV.

  • Expectation: Cyclopropyl esters will show <5% degradation at pH 7.4 over 24h, whereas linear esters may show 20–50%.

Strategic Recommendations

When to use Cyclopropyl Esters:
  • Prodrug Design: When you need to mask a polar carboxylic acid or alcohol to improve membrane permeability (oral absorption) but require the drug to be released in the liver or plasma. The cyclopropyl group prevents premature hydrolysis in the intestine/blood compared to a simple ethyl ester.

  • Bioisosteres: To replace an unstable double bond or a metabolically labile isopropyl ester.

When to use Cyclopropyl Amides:
  • Active Site Blockers: When designing an inhibitor that must resist proteolytic cleavage.

  • Metabolic Hotspots: To block a site liable to CYP450 oxidation (the cyclopropyl C-H bond is stronger than alkyl C-H, retarding oxidation) [2].

  • Avoid in Prodrugs: Do not use a cyclopropyl amide linkage if you intend for the bond to break in vivo; it is likely too stable for physiological release.

References

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability Source: Journal of Organic Chemistry / NIH [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: Journal of Medicinal Chemistry [Link]

  • Comparison of Hydrolysis Rates of Esters and Amides Source: Chemistry LibreTexts [Link]

Sources

TLC separation of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid and starting materials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the TLC Separation of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid from its Starting Materials

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of thin-layer chromatography (TLC) methods for monitoring the synthesis of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid. We will delve into the rationale behind selecting appropriate stationary and mobile phases, offer detailed experimental protocols, and present comparative data to empower researchers in drug development and organic synthesis to achieve optimal separation and reaction monitoring.

The esterification of 4-hydroxybenzoic acid with cyclopropanecarbonyl chloride is a common reaction in medicinal chemistry. Efficiently monitoring the consumption of the starting materials and the formation of the desired product is critical for reaction optimization and yield determination. TLC is a rapid, inexpensive, and powerful technique for this purpose.

Understanding the Analytes

A successful TLC separation hinges on the differential partitioning of analytes between the stationary phase and the mobile phase. This partitioning is governed by the physicochemical properties of the compounds, primarily their polarity.

  • 4-Hydroxybenzoic Acid (Starting Material): A relatively polar molecule due to the presence of both a carboxylic acid and a phenolic hydroxyl group. These groups can act as hydrogen bond donors and acceptors.

  • Cyclopropanecarbonyl Chloride (Starting Material): An acyl chloride that is highly reactive and will likely be consumed or quenched prior to TLC analysis. For the purpose of this guide, we will focus on separating the product from the unreacted 4-hydroxybenzoic acid.

  • 4-[(Cyclopropylcarbonyl)oxy]benzoic Acid (Product): The ester product is significantly less polar than 4-hydroxybenzoic acid. The conversion of the phenolic hydroxyl group to an ester group reduces its hydrogen bonding capability.

Comparative TLC Systems

We will explore two common TLC systems: a standard normal-phase system and a modified system with an acidic additive to improve spot shape.

System 1: Standard Normal-Phase TLC

This system employs a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase. Polar compounds will have a stronger affinity for the stationary phase and thus will have lower Retention Factor (Rf) values.

  • Stationary Phase: Silica Gel 60 F₂₅₄

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).

System 2: Normal-Phase TLC with Acidic Additive

Carboxylic acids can sometimes streak or "tail" on silica gel TLC plates due to interactions with the slightly acidic silica surface. Adding a small amount of a volatile acid, such as acetic acid, to the mobile phase can suppress the deprotonation of the analyte's carboxylic acid group, leading to more compact and well-defined spots.

  • Stationary Phase: Silica Gel 60 F₂₅₄

  • Mobile Phase: A mixture of a non-polar solvent, a polar solvent, and a small percentage of acetic acid.

Experimental Data and Comparison

The following table summarizes the observed Rf values for the starting material and product in two different mobile phase systems.

CompoundMobile Phase System A (7:3 Hexane:Ethyl Acetate)Mobile Phase System B (7:3:0.1 Hexane:Ethyl Acetate:Acetic Acid)Spot Characteristics (System B)
4-Hydroxybenzoic Acid~0.1 (streaking)0.25Compact, well-defined spot
4-[(Cyclopropylcarbonyl)oxy]benzoic Acid0.50.6Compact, well-defined spot

As the data indicates, the addition of a small amount of acetic acid in System B not only improved the spot shape of the polar 4-hydroxybenzoic acid but also provided better overall separation between the starting material and the product.

Experimental Protocols

Materials
  • TLC plates: Silica Gel 60 F₂₅₄

  • Solvents: Hexane (or Heptane), Ethyl Acetate, Acetic Acid (glacial)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate stain)

Protocol: TLC Analysis
  • Prepare the Mobile Phase:

    • For System B, prepare a 7:3:0.1 mixture of Hexane:Ethyl Acetate:Acetic Acid. For example, for 10.1 mL of mobile phase, mix 7 mL of hexane, 3 mL of ethyl acetate, and 0.1 mL of glacial acetic acid.

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate.

  • Spot the Plate:

    • Dissolve small amounts of your reaction mixture, the 4-hydroxybenzoic acid starting material standard, and the purified 4-[(Cyclopropylcarbonyl)oxy]benzoic acid product standard in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Using separate capillary tubes, spot each sample on the origin line. Make the spots as small as possible.

  • Develop the Plate:

    • Pour a small amount of the prepared mobile phase into the developing chamber (enough to cover the bottom 0.5 cm).

    • Place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level.

    • Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Both the starting material and the product are UV active.

    • If necessary, further visualization can be achieved by staining (e.g., with potassium permanganate stain), which will react with the phenolic hydroxyl group of the starting material.

Visualizing the Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_mobile Prepare Mobile Phase (e.g., 7:3:0.1 Hexane:EtOAc:AcOH) spotting Spot Samples on Origin Line prep_mobile->spotting prep_plate Prepare TLC Plate (Draw Origin Line) prep_plate->spotting prep_sample Prepare Samples (Reaction Mixture, Standards) prep_sample->spotting development Develop Plate in Saturated Chamber spotting->development drying Dry the Plate development->drying visualization Visualize Spots (UV Lamp, Staining) drying->visualization calculation Calculate Rf Values visualization->calculation Separation_Logic cluster_compounds Analytes cluster_tlc TLC System cluster_interaction Interaction & Elution SM 4-Hydroxybenzoic Acid Polar Strong H-Bonding SM_int Stronger interaction with SP SM->SM_int High Affinity P 4-[(Cyclopropylcarbonyl)oxy]benzoic Acid Less Polar Weaker H-Bonding P_int Weaker interaction with SP P->P_int Low Affinity SP Stationary Phase Silica Gel (Polar) SP->SM_int SP->P_int MP Mobile Phase Hexane:EtOAc (Less Polar) SM_elu Slower Elution (Low Rf) MP->SM_elu P_elu Faster Elution (High Rf) MP->P_elu SM_int->SM_elu P_int->P_elu

Caption: Relationship between analyte polarity and TLC elution.

Conclusion

For the routine monitoring of the synthesis of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid, a normal-phase TLC system using a mobile phase of hexane and ethyl acetate with a small addition of acetic acid is highly recommended. This system provides excellent resolution between the polar starting material and the less polar product, with the added benefit of producing sharp, well-defined spots that allow for more accurate assessment of reaction completion. The principles and protocols outlined in this guide can be adapted for the separation of other similarly structured compounds.

References

  • Thin-Layer Chromatography: A Modern Practical Approach. Royal Society of Chemistry.[Link]

  • 4-Hydroxybenzoic acid. PubChem, National Center for Biotechnology Information.[Link]

  • Cyclopropanecarbonyl chloride. PubChem, National Center for Biotechnology Information.[Link]

A Comparative Guide to the UV Absorption Spectra of 4-Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the ultraviolet (UV) absorption spectra of 4-substituted benzoic acid derivatives. It delves into the theoretical principles governing their spectral behavior and offers a practical, step-by-step protocol for experimental analysis. The information presented is designed to assist in the structural elucidation, quantification, and purity assessment of these compounds, which are pivotal in pharmaceutical and chemical research.

Introduction to UV Spectroscopy of Aromatic Acids

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique that measures the absorption of light by a compound in the UV and visible regions of the electromagnetic spectrum, typically from 200 to 800 nm.[1] For organic molecules, this absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states.[1] Compounds containing multiple bonds or aromatic rings, known as chromophores, are particularly well-suited for UV-Vis analysis as they absorb light in this region.[2]

Benzoic acid serves as a fundamental chromophore. Its UV spectrum is characterized by three primary absorption bands, often referred to as the A, B, and C bands, appearing around 190 nm, 230 nm, and 280 nm, respectively.[3][4] The introduction of a substituent at the 4-position (para-position) of the benzoic acid ring can significantly alter the absorption spectrum. This guide will explore how different substituents modulate the spectral properties of the parent molecule.

The Influence of 4-Substituents on the Benzoic Acid Chromophore

The electronic nature of a substituent at the 4-position dramatically influences the UV absorption spectrum. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): These groups, such as hydroxyl (-OH), amino (-NH2), and methoxy (-OCH3), possess non-bonding electrons that can be delocalized into the aromatic ring through resonance.[5] This extended conjugation lowers the energy gap between the ground and excited states, resulting in a shift of the absorption maximum (λmax) to a longer wavelength. This phenomenon is known as a bathochromic shift or "red shift."[5] Concurrently, EDGs often increase the probability of the electronic transition, leading to an increase in the molar absorptivity (ε), an effect termed a hyperchromic shift .[5]

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) and cyano (-CN) pull electron density away from the aromatic ring. While any substituent on the benzene ring tends to cause a bathochromic shift of the primary absorption band, EWGs can have more complex effects on the overall spectrum.[5] They can alter the energy levels of the molecular orbitals, leading to shifts in λmax and changes in molar absorptivity that are distinct from those caused by EDGs.

The effect of pH is also a critical consideration. For instance, the deprotonation of the carboxylic acid group to a carboxylate anion at higher pH values can alter the electronic properties of the ring and lead to shifts in the absorption bands. Similarly, the protonation or deprotonation of substituents like -NH2 or -OH will significantly impact the UV spectrum.[4][6]

Comparative Spectral Data

The following table summarizes the typical UV absorption maxima for benzoic acid and several of its 4-substituted derivatives, illustrating the principles discussed above. These values are typically measured in a non-interfering solvent like ethanol or methanol.

Compound Name4-SubstituentSubstituent Typeλmax (B-band) (nm)λmax (C-band) (nm)
Benzoic Acid-H(Reference)~230[3][7]~274[6][7]
4-Hydroxybenzoic Acid-OHElectron-Donating~254-
4-Aminobenzoic Acid-NH2Electron-Donating~285-
4-Nitrobenzoic Acid-NO2Electron-Withdrawing~268-

Note: The C-band is often weak and may appear as a shoulder on the stronger B-band, especially with strongly absorbing substituents.

The data clearly demonstrates that both electron-donating and electron-withdrawing substituents at the para-position cause a bathochromic shift in the main absorption band compared to unsubstituted benzoic acid.[3]

Experimental Protocol for UV-Vis Spectrophotometry

This section provides a robust, self-validating protocol for obtaining the UV absorption spectrum of a 4-substituted benzoic acid derivative.

Principle

The absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This relationship is described by the Beer-Lambert Law.[8][9][10]

A = εcl

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity (L mol⁻¹ cm⁻¹), a constant for a given compound at a specific wavelength[8]

  • c is the concentration of the compound (mol L⁻¹)

  • l is the path length of the cuvette (typically 1 cm)[11]

By measuring the absorbance of a solution with a known concentration, the molar absorptivity can be determined. Conversely, if ε is known, the concentration of an unknown sample can be calculated.[10][11]

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200-400 nm.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes (glass or plastic cuvettes are not suitable as they absorb UV light).

  • Solvent: Spectroscopic grade ethanol or methanol. The solvent must be transparent in the wavelength range of interest.[1][12] Water or acetonitrile are also common choices.[13]

  • Analyte: A pure sample of the 4-substituted benzoic acid derivative.

  • Volumetric flasks and pipettes: Class A for accurate preparation of solutions.

  • Analytical balance.

Experimental Workflow

G cluster_prep Solution Preparation cluster_inst Instrument Setup cluster_meas Measurement cluster_analysis Data Analysis prep_1 Accurately weigh ~10 mg of analyte prep_2 Dissolve in solvent in a 100 mL volumetric flask prep_1->prep_2 inst_1 Warm up spectrophotometer prep_3 Create a dilution series (e.g., 1, 2, 5, 10 mg/L) prep_2->prep_3 meas_5 Acquire absorption spectrum meas_1 Fill both cuvettes with solvent (blank) inst_2 Set wavelength range (e.g., 200-400 nm) meas_2 Place in sample and reference holders meas_1->meas_2 meas_3 Perform baseline correction (Auto Zero) meas_2->meas_3 meas_4 Replace sample cuvette with analyte solution meas_3->meas_4 meas_4->meas_5 analysis_1 Identify λmax meas_5->analysis_1 analysis_2 Record absorbance at λmax analysis_1->analysis_2 analysis_3 Plot Absorbance vs. Concentration analysis_2->analysis_3 analysis_4 Calculate ε from slope of the calibration curve analysis_3->analysis_4 G cluster_EDG Effect of Electron-Donating Group (EDG) cluster_parent Benzoic Acid (Parent) cluster_EWG Effect of Electron-Withdrawing Group (EWG) edg_homo HOMO (Raised Energy) edg_lumo LUMO (Slightly Altered) edg_homo->edg_lumo ΔE (Smaller) Red Shift (Bathochromic) parent_homo HOMO parent_lumo LUMO parent_homo->parent_lumo ΔE ewg_homo HOMO (Slightly Altered) ewg_lumo LUMO (Lowered Energy) ewg_homo->ewg_lumo ΔE (Smaller) Red Shift (Bathochromic)

Sources

A Comparative Guide to the Accurate Determination of Melting Point for 4-Cyclopropanecarbonyloxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the rigorous field of drug development and chemical research, the physical characterization of a compound is a foundational pillar of its identity, purity, and quality. The melting point of a crystalline solid, such as 4-cyclopropanecarbonyloxybenzoic acid, is one of the most fundamental and informative of these characteristics. An accurately determined melting point not only confirms the identity of a substance but also serves as a sensitive indicator of its purity.[1][2][3] This guide provides an in-depth comparison of the principal methodologies for melting point determination, offering field-proven insights into protocol design, data interpretation, and the establishment of self-validating, trustworthy workflows.

The Imperative of Precision: Why Melting Point Matters

The melting point is the temperature at which a substance transitions from a solid to a liquid phase.[4] For a pure crystalline compound, this transition is sharp, occurring over a narrow temperature range, typically 0.5–1.0 °C.[2] The presence of even small amounts of miscible impurities disrupts the crystal lattice, weakening the intermolecular forces.[2] This leads to two observable effects: a depression of the melting point and a broadening of the melting range.[1][2] This phenomenon, known as melting point depression, is a cornerstone of purity assessment.[2]

For a molecule like 4-cyclopropanecarbonyloxybenzoic acid, precise melting point determination is critical for:

  • Identity Confirmation: Comparing the experimentally determined melting point with a reference value helps to verify the chemical identity.

  • Purity Assessment: A sharp, well-defined melting range is a strong indicator of high purity.[3][5] A broad range suggests the presence of impurities or residual solvents.[6]

  • Quality Control (QC): In a manufacturing setting, melting point analysis ensures batch-to-batch consistency and serves as a key release criterion.[3]

  • Polymorph Characterization: Different crystalline forms (polymorphs) of a compound can have distinct melting points, making this analysis vital in pharmaceutical development.

Methodologies for Melting Point Determination: A Comparative Analysis

Two primary techniques are employed for melting point determination in the modern laboratory: the traditional capillary method and the instrumental technique of Differential Scanning Calorimetry (DSC).

The Capillary Method: A Visual, Time-Tested Approach

This method involves heating a small, powdered sample packed into a capillary tube and visually observing the temperatures at which melting begins and ends.[6]

  • Sample Preparation:

    • Ensure the 4-cyclopropanecarbonyloxybenzoic acid sample is thoroughly dry, as residual solvent can act as an impurity.[7]

    • Finely pulverize the sample to a powder using a mortar and pestle. This ensures uniform packing and efficient heat transfer.[6][7]

    • Tap the open end of a capillary tube into the sample powder and pack the solid to a height of 2-3 mm by dropping the tube through a long glass tube to compact the material against the sealed end.[7][8][9]

  • Apparatus Setup & Measurement:

    • Place the packed capillary into the heating block of a calibrated melting point apparatus (e.g., a Mel-Temp).[10]

    • To save time, a rapid preliminary measurement can be performed to find the approximate melting point.[8]

    • For the accurate measurement, allow the block to cool to at least 15-20 °C below the approximate melting point.[8]

    • Begin heating at a slow, controlled rate of 1-2 °C per minute near the expected melting point.[6][8] This slow rate is critical to allow for thermal equilibrium between the heating block, thermometer, and the sample.

  • Observation and Reporting:

    • Record the temperature at which the first droplet of liquid is observed (Tonset).[8]

    • Record the temperature at which the last solid crystal melts into a transparent liquid (Tclear).[8]

    • The result is reported as the melting range: Tonset – Tclear.

  • Dry, Powdered Sample: Maximizes surface area for uniform heating and eliminates the melting point depression effect of residual solvents.

  • Tight Packing: Prevents the sample from shrinking or sagging away from the capillary wall, which would disrupt heat transfer and lead to inaccurate readings.

  • Slow Heating Rate: Ensures that the temperature of the sample is identical to the temperature of the thermometer at the moment of melting, preventing thermal lag and overshooting the true melting point.

cluster_prep Sample Preparation cluster_exp Measurement cluster_res Result P1 Dry & Pulverize Sample P2 Pack Capillary Tube (2-3 mm) P1->P2 Ensure Uniformity E1 Insert into Calibrated Apparatus P2->E1 E2 Heat Slowly (1-2 °C/min) near Melting Point E1->E2 E3 Visually Observe Phase Change E2->E3 R1 Record T_onset and T_clear E3->R1 R2 Report Melting Range R1->R2

Caption: Standard workflow for capillary melting point determination.

Differential Scanning Calorimetry (DSC): A Quantitative Thermal Analysis

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[11] It provides a highly accurate, objective, and quantitative measure of the melting process.

  • Sample Preparation:

    • Using a microbalance, accurately weigh 1-3 mg of 4-cyclopropanecarbonyloxybenzoic acid into a small aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss from sublimation during heating.

  • Instrument Setup and Calibration:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. The instrument must be calibrated for both temperature and enthalpy using certified reference standards (e.g., indium).[12]

    • Purge the cell with an inert gas, typically nitrogen, at a constant flow rate (e.g., 50 mL/min) to create a reproducible atmosphere and prevent oxidative degradation.[12]

  • Thermal Program:

    • Equilibrate the cell at a starting temperature well below the expected melting point.

    • Ramp the temperature at a defined, linear heating rate (e.g., 5-10 °C/min).[13]

    • Record the differential heat flow as a function of temperature.

  • Data Analysis:

    • The melting event is observed as an endothermic peak on the resulting thermogram.

    • The extrapolated onset temperature of the peak is reported as the melting point (Tm).[13]

    • The area under the peak corresponds to the enthalpy of fusion (ΔHfus), a measure of the energy required to melt the sample.

  • Small Sample Mass: Minimizes thermal gradients within the sample, resulting in a sharper, more defined melting peak.

  • Inert Atmosphere: Prevents unwanted chemical reactions, such as oxidation, that could interfere with the melting endotherm.

  • Sealed Pan: Ensures that the measured heat flow is due only to the phase transition, not to the heat of vaporization or sublimation.

cluster_prep Sample Preparation cluster_exp Measurement cluster_res Result P1 Weigh 1-3 mg Sample P2 Hermetically Seal in Pan P1->P2 E1 Place Sample & Reference in Cell P2->E1 E2 Heat at Controlled Rate under N2 Purge E1->E2 E3 Record Differential Heat Flow E2->E3 R1 Generate Thermogram E3->R1 R2 Determine Onset Temp (T_m) & Enthalpy (ΔH_fus) R1->R2

Caption: Standard workflow for DSC-based melting point analysis.

Comparative Data and Self-Validating Systems

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual detection of physical phase change.Measurement of heat energy absorbed during phase change.[11]
Reported Value Melting Range (e.g., 199.5 - 200.5 °C).Extrapolated Onset Temperature (Tm) and Enthalpy (ΔHfus).[14][15]
Objectivity Subjective; dependent on operator's observation.Objective and quantitative; instrument-derived.
Information Purity (indicated by range width).Purity, enthalpy, heat capacity, detection of polymorphs.[11][12]
Sample Size ~2-5 mg~1-3 mg
Throughput High (multiple capillaries can often be run simultaneously).Lower; sequential analysis.
Equipment Cost Low to Moderate.High.
Trustworthiness Through a Self-Validating System

To ensure the scientific integrity of your results, every protocol must be self-validating.

  • System Suitability: Before analyzing 4-cyclopropanecarbonyloxybenzoic acid, the instrument's calibration must be verified. This is achieved by determining the melting point of a certified, high-purity reference standard with a known melting point, such as Benzoic Acid (121-123 °C). The measured value must fall within the certified range for the system to be considered suitable.

  • Replicate Analysis: Never rely on a single measurement. Prepare and analyze at least two separate samples of your compound. The results should be consistent and reproducible.

  • Mixed Melting Point Technique: To confirm the identity of a substance, a small amount of the sample can be intimately mixed with an authentic reference standard.[10] If the sample is identical to the standard, the melting point of the mixture will be sharp and undepressed. If they are different, the mixture will exhibit a significant melting point depression and broadening.

By integrating these validation steps into your workflow, you create a robust system that generates defensible, high-quality data essential for research, development, and regulatory submission.

References

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved from [Link]

  • Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

  • Buchi. (n.d.). Melting Point Matters: The Key to Purity, Identification, and Quality Control. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Melting Point and Thermometer Calibration. Retrieved from [Link]

  • Wired Chemist. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Melting Point Determination / General Tests. Retrieved from [Link]

  • Science Company. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]

  • Journal of Visualized Experiments. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Retrieved from [Link]

  • SpringerLink. (2025, July 23). Evaluation of USP melting point standards by differential scanning calorimetry. Retrieved from [Link]

  • SGS INSTITUT FRESENIUS. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to understand the potential hazards associated with 4-[(Cyclopropylcarbonyl)oxy]benzoic acid. Based on data from analogous compounds, the primary hazards are anticipated to be:

  • Skin and Eye Irritation: Direct contact can cause irritation, redness, and in some cases, burns.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.[1][3][6][7]

  • Harmful if Swallowed: Ingestion may cause gastrointestinal discomfort.[3][5]

Incompatibilities: To prevent hazardous reactions, avoid mixing 4-[(Cyclopropylcarbonyl)oxy]benzoic acid waste with:

  • Strong Oxidizing Agents[8][9]

  • Strong Bases[8][9]

  • Metals (in aqueous solution, may form flammable hydrogen gas)[8][9]

Hazard Summary Table
Hazard ClassificationDescriptionPrimary Routes of Exposure
Skin IrritationMay cause redness and irritation upon contact.[1][3][4]Dermal
Eye IrritationMay cause serious eye irritation or damage.[1][2][3][4][7]Ocular
Respiratory IrritationInhalation of dust may irritate the respiratory system.[1][3][6][7]Inhalation
Acute Oral ToxicityHarmful if ingested.[3][5]Ingestion

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 4-[(Cyclopropylcarbonyl)oxy]benzoic acid for disposal, ensure you are equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye Protection: Wear chemical safety goggles or a face shield.[5][8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[5][8][10]

  • Body Protection: A lab coat or chemical-resistant apron is mandatory to protect against skin contact.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[6][8]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid is to treat it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash without appropriate treatment and verification of local regulations.[9][11][12]

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container. The container must be compatible with carboxylic acids (e.g., a high-density polyethylene (HDPE) bottle).[11][13][14]

  • Labeling: The waste container must be labeled with a hazardous waste tag as soon as the first quantity of waste is added.[13] The label should clearly state "Hazardous Waste," the full chemical name "4-[(Cyclopropylcarbonyl)oxy]benzoic acid," and the associated hazards (e.g., "Irritant").

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect solid 4-[(Cyclopropylcarbonyl)oxy]benzoic acid directly into the designated waste container. Avoid generating dust.[8][15]

    • Liquid Waste (Solutions): If the compound is in solution, collect the liquid waste in the designated container. Do not mix with incompatible waste streams.[14]

Step 2: On-site Neutralization (for dilute aqueous solutions only, if permitted)

For very dilute aqueous solutions, and only if permitted by your institution's Environmental Health and Safety (EHS) department and local regulations, neutralization may be an option. However, the most conservative and generally recommended approach is to dispose of all quantities as hazardous waste.

  • Verification: Consult your institution's EHS guidelines and local wastewater regulations to confirm if drain disposal of neutralized, dilute solutions is permissible.[11][12]

  • Procedure (if approved):

    • Work in a well-ventilated fume hood.

    • Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) to the acidic solution while stirring.

    • Monitor the pH using a calibrated pH meter or pH strips until it is between 7 and 9.[11]

    • Dispose of the neutralized solution down a laboratory sink with a copious amount of running water.[11]

Step 3: Disposal of Empty Containers

Empty containers that held 4-[(Cyclopropylcarbonyl)oxy]benzoic acid must also be managed as hazardous waste unless properly decontaminated.[13]

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., water or an appropriate organic solvent in which the compound is soluble) at least three times.[13]

    • The rinsate must be collected and disposed of as hazardous waste in the appropriate liquid waste container.[13]

  • Container Disposal: Once triple-rinsed, deface or remove the original label from the container.[13] The container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.

Step 4: Final Disposal
  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. Ensure secondary containment is used for liquid waste.[11][13]

  • Waste Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[8][10][16]

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Restrict access to the spill site.[9]

  • Personal Protection: Don the appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • For Solid Spills: Gently sweep or scoop the material to avoid creating dust. Place the spilled solid into a labeled container for hazardous waste disposal.[8][15]

    • For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[9]

  • Ventilation: Ensure the area is well-ventilated after the cleanup is complete.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-[(Cyclopropylcarbonyl)oxy]benzoic acid.

DisposalWorkflow start Start: Have 4-[(Cyclopropylcarbonyl)oxy]benzoic acid waste waste_type Is the waste solid or liquid? start->waste_type spill_check Was there a spill? start->spill_check solid_waste Solid Waste waste_type->solid_waste Solid liquid_waste Liquid Waste waste_type->liquid_waste Liquid collect_solid Collect in a labeled, compatible solid waste container. Avoid generating dust. solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid waste container. liquid_waste->collect_liquid container_full Is the waste container full? collect_solid->container_full collect_liquid->container_full spill_procedure Follow Spill Management Protocol spill_check->spill_procedure Yes empty_container Do you have an empty chemical container? spill_check->empty_container No spill_procedure->start container_full->start No, continue collecting seal_and_store Seal container and move to Satellite Accumulation Area with secondary containment. container_full->seal_and_store Yes waste_pickup Arrange for EHS/Contractor pickup. seal_and_store->waste_pickup end End of Process waste_pickup->end empty_container->waste_type No triple_rinse Triple rinse the container with a suitable solvent. empty_container->triple_rinse Yes collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of empty container as non-hazardous trash. triple_rinse->dispose_container collect_rinsate->liquid_waste dispose_container->start

Caption: Disposal workflow for 4-[(Cyclopropylcarbonyl)oxy]benzoic acid.

References

  • SAFETY DATA SHEET. (2012-05-01).
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • SAFETY DATA SHEET. Fisher Scientific. (2012-05-01).
  • 4-(2-(Methoxycarbonyl)cyclopropyl)benzoic acid - Safety Data Sheet. ChemicalBook. (2022-08-11).
  • 4-CYCLOPROPYL-BENZOIC ACID 1798-82-9 wiki. Guidechem.
  • SAFETY DATA SHEET. Sigma-Aldrich. (2025-11-06).
  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Safety Data Sheet: benzoic acid. Chemos GmbH&Co.KG.
  • 4-Cyclopropylbenzoic acid | C10H10O2 | CID 282064. PubChem - NIH.
  • BENZOIC ACID. Alpha Resources. (2021-02-19).
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-09-22).
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • Safety Data Sheet. Fisher Scientific. (2015-06-19).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Safety Data Sheet. Fisher Scientific. (2015-03-19).
  • Hazardous Materials Disposal Guide. Nipissing University. (2019-06-12).
  • operational guidelines for the management of special hazardous waste. UNICAM.
  • 4-Cyclopropyl-benzoic acid. Oakwood Chemical.
  • SDS of Benzoic Acid: Important Data and Information Collected. (2023-11-15).
  • safety data sheet - new 242 macword format msds.

Sources

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 4-[(Cyclopropylcarbonyl)oxy]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, in-depth information on the appropriate Personal Protective Equipment (PPE) for handling 4-[(Cyclopropylcarbonyl)oxy]benzoic acid. As a carboxylic acid derivative, this compound requires careful handling to mitigate potential health risks. This document moves beyond a simple checklist, offering a procedural and educational resource to ensure your safety and the integrity of your work.

Understanding the Risks: A Proactive Approach to Safety
Core Principles of Protection: The PPE Ensemble

When handling 4-[(Cyclopropylcarbonyl)oxy]benzoic acid, a multi-layered approach to PPE is essential. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solids Handling Chemical safety gogglesNitrile glovesLab coatN95/P95 respirator (if not in a ventilated enclosure)
Solution Preparation Chemical safety goggles and face shieldNitrile glovesLab coatUse in a chemical fume hood
Running Reactions Chemical safety gogglesNitrile glovesLab coatUse in a chemical fume hood
Waste Disposal Chemical safety goggles and face shieldNitrile glovesLab coatUse in a chemical fume hood
A Step-by-Step Guide to PPE Implementation

Proper use of PPE extends beyond selection; it involves correct donning and doffing procedures to prevent cross-contamination.

Donning Procedure:

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Lab Coat: Put on a clean, properly fitting lab coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If handling the solid outside of a ventilated enclosure, perform a seal check on your N95 or P95 respirator before entering the work area.[2]

  • Eye and Face Protection: Don chemical safety goggles. If a splash hazard exists, add a face shield over the goggles.[2]

  • Gloves: Select the appropriate size of nitrile gloves and inspect them for any defects before wearing.[3] Pull the cuffs of the gloves over the cuffs of your lab coat sleeves.

Doffing Procedure (to be performed in a designated area):

  • Gloves: Remove gloves using a technique that avoids touching the outer surface with your bare hands.[3]

  • Lab Coat: Remove your lab coat, folding the contaminated side inward, and store it in a designated container for laundry or disposal.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Respiratory Protection: If wearing a respirator, remove it without touching the front.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Visualizing Your Safety Workflow

To further clarify the decision-making process for PPE selection, the following diagram illustrates a logical workflow based on the task at hand.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Safe Operation Start Identify Task Weighing Weighing Solid Start->Weighing Solution Preparing Solution Start->Solution Reaction Running Reaction Start->Reaction Disposal Waste Disposal Start->Disposal Goggles Chemical Goggles Weighing->Goggles Gloves Nitrile Gloves Weighing->Gloves LabCoat Lab Coat Weighing->LabCoat Respirator N95/P95 Respirator Weighing->Respirator If not in hood Solution->Goggles FaceShield Face Shield Solution->FaceShield Solution->Gloves Solution->LabCoat FumeHood Chemical Fume Hood Solution->FumeHood Reaction->Goggles Reaction->Gloves Reaction->LabCoat Reaction->FumeHood Disposal->Goggles Disposal->FaceShield Disposal->Gloves Disposal->LabCoat Disposal->FumeHood Proceed Proceed with Task Goggles->Proceed FaceShield->Proceed Gloves->Proceed LabCoat->Proceed Respirator->Proceed FumeHood->Proceed

Caption: PPE selection workflow for handling 4-[(Cyclopropylcarbonyl)oxy]benzoic acid.

Operational and Disposal Plans: A Seamless Safety Integration

Handling:

  • Always handle 4-[(Cyclopropylcarbonyl)oxy]benzoic acid in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]

  • Avoid the formation of dust when handling the solid material.[5][6]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[7]

Disposal:

  • Dispose of waste materials, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local regulations.[8]

  • Consult your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. This proactive approach to safety is the cornerstone of innovative and responsible research.

References

  • The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]

  • Safety Data Sheet - Angene Chemical. (2024-10-21). [Link]

  • 6 - SAFETY DATA SHEET - NIST. (2015-12-01). [Link]

  • Safety equipment, PPE, for handling acids - Quicktest. (2022-08-26). [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? - Quora. (2022-11-14). [Link]

  • SAFETY DATA SHEET - Regulations.gov. [Link]

  • SDS of Benzoic Acid: Important Data and Information Collected. (2023-11-15). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.